Sodium gold cyanide
Description
Properties
IUPAC Name |
sodium;gold(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSWYDTKFSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAu(CN)2, C2AuN2Na | |
| Record name | sodium dicyanoaurate(I) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14950-87-9 (Parent) | |
| Record name | Sodium dicyanoaurate(I) | |
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DSSTOX Substance ID |
DTXSID90934603 | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
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Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-09-8 | |
| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sodium dicyanoaurate(I) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
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| Record name | Sodium dicyanoaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |
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| Record name | SODIUM DICYANOAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of Sodium Aurocyanide Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurocyanide, systematically known as sodium dicyanoaurate(I) with the chemical formula Na[Au(CN)₂], is a key inorganic salt of significant interest in diverse scientific and industrial fields. It is the primary soluble gold species formed during the cyanidation process, the most common method for extracting gold from ore.[1][2] Beyond its central role in metallurgy, the dicyanoaurate(I) anion, [Au(CN)₂]⁻, has been identified as a pharmacologically active metabolite of gold-based drugs used in chrysotherapy for the treatment of rheumatoid arthritis.[3][4] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and biological interactions, tailored for a scientific audience.
Core Chemical and Physical Properties
Sodium aurocyanide is a white to yellowish crystalline powder that is highly soluble in water.[5][6] Its stability in solution is a key attribute, stemming from the very strong interaction between the gold(I) ion and the cyanide ligands.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the sodium aurocyanide complex.
| Property | Value | Reference(s) |
| Chemical Formula | Na[Au(CN)₂] | [7] |
| Molecular Weight | 271.99 g/mol | [7][8] |
| Appearance | White to yellow crystalline powder | [5][6] |
| Percent Composition | C: 8.83%, Au: 72.42%, N: 10.30%, Na: 8.45% | [8] |
| Solubility in Water | Very soluble | [5] |
| Stability Constant (log β₂) of [Au(CN)₂]⁻ | ~38-42 | [Note 1] |
| Synonyms | Sodium dicyanoaurate(I), Gold sodium cyanide | [5][7] |
Note 1: The stability constant for the dicyanoaurate(I) ion is extremely high, indicating a very stable complex. Exact values in literature vary, but consistently reflect high stability.
Synthesis and Reactivity
Synthesis
The primary formation of sodium aurocyanide occurs during the gold cyanidation process, governed by Elsner's equation. In this reaction, elemental gold is oxidized by atmospheric oxygen and subsequently complexes with cyanide ions in an alkaline aqueous solution.
Reaction: 4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[1][2]
This process is typically carried out in large-scale leaching tanks where crushed ore is mixed with a dilute sodium cyanide solution.[9]
Key Reactivity
-
Reaction with Acids: A critical chemical property is its reaction with strong acids, which protonates the cyanide ligands, leading to the liberation of highly toxic hydrogen cyanide (HCN) gas.[5] This reaction represents a significant safety hazard. Reaction: Na[Au(CN)₂] + 2 H⁺ → Na⁺ + AuCN + HCN(g)
-
Chemical Stability: The Na[Au(CN)₂] complex is stable under normal storage conditions in the absence of acid.[5] However, it will decompose upon exposure to extreme heat.[5]
-
Incompatible Materials: It is incompatible with all acids, ammonia, organic solvents, and metal powders.[5]
Experimental Protocols
Protocol 1: Laboratory Synthesis of Sodium Aurocyanide
This protocol describes a representative method for synthesizing Na[Au(CN)₂] on a laboratory scale based on established chemical principles.
-
Materials: Gold(I) cyanide (AuCN), Sodium Cyanide (NaCN), Deionized water.
-
Procedure:
-
In a fume hood, prepare a 0.5 M solution of sodium cyanide in deionized water.
-
Slowly add stoichiometric amounts of solid Gold(I) cyanide (AuCN) to the NaCN solution with continuous stirring. The reaction is the simple addition of the cyanide ligand: AuCN(s) + NaCN(aq) → Na--INVALID-LINK--
-
Stir the mixture at room temperature for 1-2 hours until all the AuCN has dissolved, resulting in a clear, colorless solution of sodium aurocyanide.
-
The product can be used in solution or isolated by slow evaporation of the solvent under reduced pressure to yield crystalline Na[Au(CN)₂].
-
-
Safety: All operations must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with acids.
Protocol 2: Characterization by FTIR Spectroscopy
This protocol provides a general method for obtaining an infrared spectrum of the aurocyanide complex.
-
Sample Preparation: Prepare a ~1% solution of Na[Au(CN)₂] in deionized water (for liquid cell analysis) or create a KBr pellet by grinding a small amount of solid Na[Au(CN)₂] with dry potassium bromide.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the pure solvent or KBr pellet.
-
Acquire the sample spectrum.
-
Scan the region from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Expected Results: The most prominent feature will be a very strong, sharp absorption band corresponding to the C≡N stretching vibration. For metal-cyanide complexes, this band typically appears in the 2100-2200 cm⁻¹ region.[10]
Protocol 3: Characterization by ¹³C NMR Spectroscopy
This protocol outlines a general procedure for obtaining a ¹³C NMR spectrum.
-
Sample Preparation:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune the probe for ¹³C.
-
Acquire the spectrum using a standard single-pulse experiment. Due to the low natural abundance of ¹³C and its long relaxation times, a sufficient number of scans and an appropriate relaxation delay (e.g., 1-2 seconds) should be used to achieve a good signal-to-noise ratio.[13]
-
-
Expected Results: A single resonance is expected for the two equivalent carbon atoms of the cyanide ligands in the linear [Au(CN)₂]⁻ complex.[14]
Protocol 4: Quantitative Analysis by Ion Chromatography
This protocol details a method for determining the concentration of aurocyanide in an aqueous sample, adapted from established environmental analysis methods.[15][16][17]
-
Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.
-
Adjust the sample pH to >12 by adding a concentrated sodium hydroxide solution to stabilize the cyanide species and prevent HCN volatilization.[15]
-
Prepare a series of calibration standards of known Na[Au(CN)₂] concentrations in a similar alkaline matrix.
-
-
Instrumentation & Conditions:
-
System: Ion Chromatograph (IC) with Pulsed Amperometric Detection (PAD) using a silver working electrode.
-
Guard Column: Dionex IonPac AG15 (or equivalent).[15]
-
Analytical Column: Dionex IonPac AS7 or AS15 (or equivalent).[18]
-
Eluent: A sodium hydroxide gradient is typically used (e.g., 63 mM NaOH).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20-100 µL.
-
Column Temperature: 30 °C.[15]
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the aurocyanide peak based on the calibration curve.
-
Biological Pathways and Process Workflows
The following diagrams illustrate key pathways and industrial workflows involving the sodium aurocyanide complex.
Toxicological Pathway
The primary toxic mechanism of sodium aurocyanide is mediated by the cyanide ion, which is a potent inhibitor of cellular respiration.
Caption: Toxicological pathway of aurocyanide via inhibition of Complex IV in the mitochondrial electron transport chain.
Potential Therapeutic Pathway
In chrysotherapy, aurocyanide is considered an active metabolite of gold drugs, potentially exerting anti-inflammatory effects through multiple mechanisms.
Caption: Potential therapeutic mechanisms of aurocyanide in the context of chrysotherapy for rheumatoid arthritis.[9][19]
Industrial Workflow: Gold Cyanidation (Carbon-in-Pulp)
The Carbon-in-Pulp (CIP) method is a standard industrial workflow for extracting gold using sodium cyanide.
Caption: Simplified workflow of the Carbon-in-Pulp (CIP) process for gold extraction using sodium cyanide.[16]
Environmental Workflow: Cyanide Detoxification (SO₂/Air Process)
The INCO SO₂/Air process is a widely used method for detoxifying cyanide-containing tailings from mining operations.
Caption: Workflow for the SO₂/Air process used for the detoxification of cyanide in mining effluents.
Logical Relationship: Cellular Uptake of Gold Complexes
While specific data for the aurocyanide ion is limited, the general mechanism for the cellular uptake of gold-containing species, such as nanoparticles, is believed to be primarily through endocytosis.
Caption: Generalized logical pathway for the cellular uptake of gold complexes via receptor-mediated endocytosis.[20][21]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 3. Chrysotherapy: a synoptic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes. III. The formation of aurocyanide by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold Sodium Cyanide - ESPI Metals [espimetals.com]
- 6. 15280-09-8 CAS MSDS (GOLD SODIUM CYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. Inhibition of lysosomal cysteine proteases by chrysotherapeutic compounds: a possible mechanism for the antiarthritic activity of Au(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 14. A 13C and 15N solid-state NMR study of structural disorder and aurophilic bonding in AuI and AuIII cyanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Enigma of Sodium Gold Cyanide: A Technical Guide
For Immediate Release
Shanghai, China – December 13, 2025 – Despite its fundamental role in gold extraction and electroplating, a comprehensive, publicly available, single-crystal X-ray diffraction structure of the simple salt, sodium gold cyanide (Na[Au(CN)₂]), remains elusive in major crystallographic databases. This in-depth technical guide synthesizes the current state of knowledge regarding its coordination chemistry, drawing from related compounds and theoretical principles, and outlines general experimental protocols for the synthesis and analysis of dicyanoaurate(I) salts. This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this important inorganic compound.
Introduction to Sodium Dicyanoaurate(I)
Sodium dicyanoaurate(I), with the chemical formula Na[Au(CN)₂], is a white, crystalline powder soluble in water.[1] It is a key intermediate in the cyanide process for gold extraction and is also utilized in gold plating applications. The compound consists of a sodium cation (Na⁺) and a dicyanoaurate(I) anion ([Au(CN)₂]⁻). The primary focus of structural interest lies in the coordination geometry of the gold(I) center within the complex anion.
The Dicyanoaurate(I) Anion: A Linear Coordination Motif
While a definitive crystal structure for Na[Au(CN)₂] is not publicly available, the coordination geometry of the dicyanoaurate(I) anion, [Au(CN)₂]⁻, is well-established from the crystal structures of related salts, such as dicesium sodium dicyanoaurate(I) (Cs₂Na[Au(CN)₂]₃).[2] In these structures, the gold(I) ion is linearly coordinated to two cyanide ligands through the carbon atoms.
The coordination number of the gold atom in the [Au(CN)₂]⁻ anion is 2.[3] This linear geometry is a hallmark of d¹⁰ metal complexes like Au(I), where the electronic configuration favors a symmetric arrangement that minimizes ligand-ligand repulsion.
Diagram of the Dicyanoaurate(I) Anion Coordination
Caption: A diagram illustrating the linear coordination of the gold(I) ion with two cyanide ligands.
Crystallographic Data of a Related Compound
To provide a quantitative perspective, the crystallographic data for the related compound, dicesium sodium dicyanoaurate(I) (Cs₂Na[Au(CN)₂]₃), is summarized below. This compound features the same [Au(CN)₂]⁻ anion and provides insight into its structural parameters.[2]
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| a (Å) | 7.0679(7) |
| c (Å) | 18.2566(56) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 789.8(4) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 4.381 |
Table 1: Crystallographic data for Cs₂Na[Au(CN)₂]₃.[2]
Experimental Protocols
While a specific protocol for the synthesis and single-crystal X-ray diffraction of Na[Au(CN)₂] is not detailed in the reviewed literature, a general methodology for preparing and analyzing similar dicyanoaurate(I) salts can be outlined.
Synthesis of Dicyanoaurate(I) Salts
A general approach to synthesizing dicyanoaurate(I) salts involves the reaction of a gold(I) source with a cyanide salt in an aqueous solution. For the preparation of single crystals suitable for X-ray diffraction, slow evaporation of the solvent is a common technique.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of dicyanoaurate(I) salt crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer. The process involves mounting a crystal, collecting diffraction data, and then solving and refining the crystal structure.
General X-ray Diffraction Workflow:
References
Electrochemical Fundamentals of the Au(CN)₂⁻ System
An in-depth analysis of the electrochemical behavior of the dicyanoaurate(I) ion, [Au(CN)₂]⁻, is crucial for a range of applications, from precious metal electroplating and recovery to understanding its role as a metabolite of gold-based drugs. This technical guide provides a detailed examination of the core electrochemical principles governing the [Au(CN)₂]⁻ ion, intended for researchers, scientists, and professionals in related fields. The guide covers the fundamental thermodynamics and kinetics, details the cathodic and anodic processes, outlines key experimental protocols, and summarizes important quantitative data.
The electrochemical behavior of the dicyanoaurate ion is centered around the reversible reaction between the complex ion in solution and solid metallic gold.
Thermodynamic Aspects
The primary electrochemical reaction is the reduction of the dicyanoaurate complex to metallic gold, a single-electron transfer process. The overall cathodic reaction is:
[Au(CN)₂]⁻ + e⁻ ⇌ Au(s) + 2CN⁻ [1]
The standard reduction potential (E⁰) for this reaction is approximately -0.61 V versus the Standard Hydrogen Electrode (SHE). This negative potential indicates that the dicyanoaurate ion is a highly stable complex, a key factor in its use for controlled gold deposition.[1]
The reverse, anodic reaction represents the dissolution (or leaching) of metallic gold in a cyanide solution, which requires an oxidizing agent to proceed. The overall dissolution reaction in the presence of oxygen is:
4Au + 8CN⁻ + O₂ + 2H₂O → 4[Au(CN)₂]⁻ + 4OH⁻ [2]
This process is a form of bimetallic corrosion where different sites on the gold surface act as local anodes and cathodes.[3][4]
Kinetic Aspects
The rate of the electrochemical reaction is governed by several kinetic parameters, including the charge transfer process at the electrode surface and mass transport of the [Au(CN)₂]⁻ ion from the bulk solution to the electrode. The kinetics can be described by the Butler-Volmer equation, which relates current density to the overpotential, exchange current density (j₀), and the charge transfer coefficient (α).
-
Exchange Current Density (j₀): This represents the rate of reaction at equilibrium (zero overpotential) and is a measure of the intrinsic catalytic activity of the electrode material for the reaction.[5][6]
-
Charge Transfer Coefficient (α): This dimensionless factor describes the symmetry of the energy barrier for the electron transfer reaction. It signifies the fraction of the applied potential that assists the reaction.[7] For many systems, α is assumed to be approximately 0.5, indicating a symmetrical barrier.[8]
-
Diffusion Coefficient (D): This parameter quantifies the rate at which the [Au(CN)₂]⁻ ion moves through the solution via diffusion.
-
Heterogeneous Rate Constant (k⁰): This constant reflects the intrinsic rate of the electron transfer at the electrode surface.[9]
Specific values for these parameters are highly dependent on experimental conditions such as temperature, pH, electrolyte composition, and the nature of the electrode surface.[5][6] They are typically determined experimentally using techniques like cyclic voltammetry and electrochemical impedance spectroscopy.
Cathodic Process: Electroreduction of Au(CN)₂⁻
The electroreduction of dicyanoaurate is not a simple, single-step process. Studies using cyclic voltammetry (CV) and other electrochemical methods have revealed a complex mechanism that is highly dependent on the applied potential.
Reaction Mechanisms
Two primary mechanisms have been proposed for the reduction of [Au(CN)₂]⁻:
-
Adsorption-Mediated Reduction: At moderate negative potentials (e.g., -0.5 V to -0.9 V), the process is believed to occur in steps. The dicyanoaurate ion first adsorbs onto the electrode surface and dissociates, releasing a cyanide ion. This adsorbed intermediate is then reduced.
-
Step 1 (Adsorption/Dissociation): [Au(CN)₂]⁻ → (AuCN)ads + CN⁻
-
Step 2 (Electron Transfer): (AuCN)ads + e⁻ → Au(s) + CN⁻
-
-
Direct Discharge: At more negative potentials (e.g., from -1.1 V), a direct electron transfer to the [Au(CN)₂]⁻ complex occurs without a preceding adsorption step.
-
Direct Reduction: [Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻
-
// Nodes for potentials and pathways potential_moderate [label="Moderate Potential\n(-0.5V to -0.9V)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; potential_negative [label="High Negative Potential\n(from -1.1V)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway 1: Adsorption-Mediated AuCN2_sol -> AuCN_ads [label="Adsorption & -CN⁻", color="#4285F4"]; AuCN_ads -> Au_solid [label="+ e⁻, -CN⁻", color="#4285F4"]; potential_moderate -> AuCN_ads [style=dashed, arrowhead=none, color="#4285F4"];
// Pathway 2: Direct Discharge AuCN2_sol -> Au_solid [label="+ e⁻, -2CN⁻", color="#EA4335", pos="e,3.5,2.5 s,0,1.5"]; potential_negative -> AuCN2_sol [style=dashed, arrowhead=none, color="#EA4335"];
{rank=same; potential_moderate; potential_negative;} } }
Caption: Fig. 1: Cathodic Reduction Pathways for [Au(CN)₂]⁻
Influence of Additives
The kinetics and quality of gold electrodeposition can be significantly altered by additives in the electrolyte:
-
Lead Ions (Pb²⁺): Trace amounts of lead act as a catalyst. Pb²⁺ ions adsorb on the cathode surface, lowering the activation energy for the electron transfer step and promoting a more uniform and brilliant gold layer.[1][10] This effect is known as depolarization.
-
Formic Acid (HCOOH): In acidic electrolytes, formic acid can increase the reduction rate, particularly at potentials more negative than -1.2 V, by reducing the influence of adsorbed gold complexes.
Anodic Process: Gold Dissolution and Passivation
The anodic behavior of gold in cyanide solutions is critical for leaching operations. The process involves the oxidation of metallic gold, but it can be hindered by the formation of passivating layers on the electrode surface.
Cyclic voltammetry studies show that the anodic dissolution of gold can exhibit multiple current peaks. These peaks are followed by regions of decreased current, which correspond to the passivation of the surface. This passivation is attributed to the formation of species like gold(I) cyanide (AuCN) or gold oxides/hydroxides at higher potentials, which inhibit further dissolution.[7] The stability and formation of these passivating films are strongly dependent on both the electrode potential and the pH of the solution.
Caption: Fig. 2: Anodic Dissolution and Passivation Cycle of Gold
Summary of Quantitative Data
The following tables summarize key quantitative parameters related to the electrochemistry of the [Au(CN)₂]⁻ ion.
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Symbol | Typical Value / Range | Notes |
| Standard Reduction Potential | E⁰ | -0.61 V vs. SHE | For [Au(CN)₂]⁻ + e⁻ ⇌ Au + 2CN⁻. |
| Charge Transfer Coefficient | α | ~0.5 (assumed) | Highly system-dependent; determined experimentally.[8] |
| Diffusion Coefficient | D | Not specified | Determined via techniques like CV or RDE. |
| Heterogeneous Rate Constant | k⁰ | Not specified | Determined via methods like Nicholson's using CV.[9] |
| Exchange Current Density | j₀ | Not specified | Depends on electrode material and solution composition.[5][6] |
Table 2: Typical Experimental Parameters for Gold Electrodeposition
| Parameter | Typical Range | Effects on Deposit |
| Deposition Potential | -0.6 to -1.2 V vs. Ag/AgCl | Controls reduction rate; more negative potentials can promote hydrogen evolution.[1] |
| Current Density | 0.1 - 10 mA/cm² | Higher density increases rate but can lead to rougher films; lower density yields smoother, denser films.[1] |
| Temperature | 25 - 60 °C | Increased temperature enhances deposition rate and conductivity.[1] |
| pH (Alkaline Bath) | 11.0 - 12.5 | Maintains bath stability and prevents formation of toxic HCN gas.[1] |
| KAu(CN)₂ Concentration | 8 - 12 g/L | Source of gold ions.[1] |
| Free Cyanide (KCN) | 1 - 15 g/L | Ensures bath stability and proper anode corrosion.[1] |
| Supporting Electrolyte | e.g., K₂HPO₄, K₂CO₃ | Increases solution conductivity for uniform current distribution.[1] |
Experimental Protocols
Cyclic Voltammetry (CV) is a fundamental technique used to investigate the electrochemical properties of the [Au(CN)₂]⁻ system. It provides information on redox potentials, reaction mechanisms, and kinetic parameters.
Representative Protocol for Cyclic Voltammetry
This protocol describes a typical CV experiment for studying the [Au(CN)₂]⁻ ion.
-
Electrochemical Cell Setup:
-
Working Electrode (WE): Gold (Au) disk electrode. The surface should be polished to a mirror finish (e.g., with alumina slurries) and cleaned electrochemically before use.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode (CE): Platinum (Pt) wire or mesh with a surface area larger than the WE.
-
Electrolyte: A solution containing K[Au(CN)₂] and a supporting electrolyte (e.g., 0.1 M K₂SO₄ or K₂HPO₄) in deionized water. The solution should be deaerated by purging with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen.
-
-
Instrumentation:
-
A potentiostat capable of performing potential sweeps and measuring the resulting current.
-
-
Experimental Procedure:
-
Open Circuit Potential (OCP): Measure the OCP for a few minutes to ensure the system is stable.
-
Potential Sweep:
-
Start the potential sweep from a value where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl).
-
Scan in the negative (cathodic) direction to a potential sufficient to observe the full reduction peak (e.g., -1.2 V vs. Ag/AgCl).
-
Reverse the scan direction at this vertex potential.
-
Scan in the positive (anodic) direction back past the starting potential to observe any oxidation peaks (e.g., to +0.8 V vs. Ag/AgCl).
-
Return to the initial potential to complete the cycle.
-
-
Scan Rate (ν): Perform scans at various rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the process. For reversible systems, peak current is proportional to the square root of the scan rate.
-
Data Acquisition: Record the current at the working electrode as a function of the applied potential between the working and reference electrodes. The resulting plot is a cyclic voltammogram.
-
// Nodes prep [label="1. Cell Preparation\n- Polish WE\n- Prepare Electrolyte\n- Assemble 3-Electrode Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; purge [label="2. Deaerate Solution\n(Purge with N₂/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; connect [label="3. Connect to Potentiostat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; params [label="4. Set Scan Parameters\n- Initial/Final Potential\n- Vertex Potential\n- Scan Rate (ν)", fillcolor="#FBBC05", fontcolor="#202124"]; run [label="5. Run Experiment\n(Apply Potential Sweep)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire [label="6. Acquire Data\n(Current vs. Potential)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Voltammogram\n- Identify Peaks\n- Determine Potentials\n- Study Scan Rate Dependence", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> purge; purge -> connect; connect -> params; params -> run; run -> acquire; acquire -> analyze; }
Caption: Fig. 3: General Workflow for a Cyclic Voltammetry Experiment
References
- 1. scilit.com [scilit.com]
- 2. asianpubs.org [asianpubs.org]
- 3. reddit.com [reddit.com]
- 4. Heterogeneous electron transfer reorganization energy at the inner Helmholtz plane in a polybromide redox-active ionic liquid - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01410F [pubs.rsc.org]
- 5. Exchange current density - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Charge transfer coefficient - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. basinc.com [basinc.com]
- 10. Variation of the electrochemical transfer coefficient with potential - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
Thermodynamic Stability of Sodium Gold Cyanide Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium dicyanoaurate(I), Na[Au(CN)₂], is a coordination complex of paramount importance in fields ranging from hydrometallurgy for gold extraction to specialized applications in medicine and electronics.[1][2] Its efficacy in these domains is intrinsically linked to its high thermodynamic stability in aqueous solutions. This technical guide provides a comprehensive overview of the core principles governing the stability of sodium gold cyanide solutions. It consolidates key thermodynamic data, details the influence of critical environmental factors such as pH and redox potential, outlines common experimental protocols for stability assessment, and presents visual diagrams to elucidate fundamental pathways and workflows.
Thermodynamic Data
The stability of the dicyanoaurate(I) ion, [Au(CN)₂]⁻, is quantitatively described by its formation constant (K_f) and its standard reduction potential (E°). The dicyanoaurate(I) complex is exceptionally stable, a property that underpins its widespread use.[3][4] Compared to other gold complexes with ligands like thiosulfate, thiourea, or halides, the cyanide complex is significantly more stable.[4]
Table 1: Key Thermodynamic Parameters for the Dicyanoaurate(I) Ion at 25°C
| Parameter | Reaction | Value | Reference |
| Formation Constant (K_f) | Au⁺ + 2CN⁻ ⇌ [Au(CN)₂]⁻ | 2 x 10³⁸ - 4 x 10²⁸ | [5][6] |
| Standard Reduction Potential (E°) | [Au(CN)₂]⁻ + e⁻ ⇌ Au(s) + 2CN⁻ | -0.60 V | [7] |
Note: The high formation constant indicates that the equilibrium strongly favors the formation of the stable [Au(CN)₂]⁻ complex.
Core Factors Influencing Solution Stability
The thermodynamic stability of this compound is not absolute and is profoundly influenced by the chemical environment. The key parameters are pH and oxidation-reduction potential (Eh).
Effect of pH
The pH of the solution is the most critical factor governing the stability of the gold cyanide complex.[8] This is due to the equilibrium between the cyanide ion (CN⁻), the active complexing agent, and its protonated form, the highly toxic and volatile hydrocyanic acid (HCN).[9]
CN⁻ + H⁺ ⇌ HCN (pKa ≈ 9.21 - 9.4) [3][10]
At pH values below 9.4, a significant portion of the cyanide is converted to HCN gas, which can escape from the solution.[10] This reduces the concentration of free cyanide ions available to form the stable gold complex, thereby shifting the equilibrium and potentially causing the decomposition of [Au(CN)₂]⁻. To ensure the stability of both the cyanide ion and the gold complex, industrial and laboratory processes are typically maintained at a pH above 10.5.[9][11] Most operations aim for a pH range of 11 to 12 to maximize gold dissolution rates and minimize cyanide consumption.[9]
Caption: pH-dependent equilibrium of cyanide and its effect on gold complex stability.
Effect of Redox Potential (Eh)
The stability of gold cyanide solutions is also defined by the oxidation-reduction potential (Eh) of the system. The relationship between Eh, pH, and the stability of different chemical species is best represented by a Pourbaix diagram.[12] For the Au-CN-H₂O system, the Pourbaix diagram shows the regions of potential and pH where metallic gold (Au), the dissolved aurocyanide complex ([Au(CN)₂]⁻), and other gold species are thermodynamically stable.[12][13]
Gold dissolution in cyanide solution occurs within a specific redox potential range, typically between -0.4 and -0.7 V.[12] The diagram illustrates that the [Au(CN)₂]⁻ complex is the predominant soluble gold species across a wide range of alkaline pH values under moderately oxidizing conditions.[13]
Caption: Conceptual logic of a Pourbaix diagram defining stability regions.
Experimental Protocols for Stability and Concentration Analysis
The quantitative analysis of this compound solutions is essential for process control and research. Several well-established methods are employed.
Atomic Absorption Spectroscopy (AAS)
AAS is a standard and widely used technique for determining the total concentration of gold in cyanide solutions.[14] It offers high sensitivity and selectivity.
General Protocol:
-
Sample Preparation: The cyanide solution is typically diluted with deionized water to bring the gold concentration into the linear working range of the instrument.
-
Standard Preparation: A series of gold standards of known concentrations are prepared in a matrix matching the sample (e.g., alkaline cyanide solution) to generate a calibration curve.
-
Instrumentation: An atomic absorption spectrophotometer equipped with a gold hollow cathode lamp is used. The instrument is set to the appropriate wavelength for gold (typically 242.8 nm).
-
Analysis: The blank, standards, and samples are atomized (e.g., in a flame or graphite furnace), and their absorbance is measured.
-
Quantification: The gold concentration in the samples is determined by comparing their absorbance to the calibration curve.
Titration for Cyanide Concentration
The concentration of free cyanide, crucial for maintaining complex stability, is often determined by titration with silver nitrate (AgNO₃).[15]
General Protocol:
-
Sample Collection: A known volume of the gold cyanide solution is collected.
-
Indicator: A potassium iodide (KI) indicator is added to the solution.
-
Titration: The solution is titrated with a standardized silver nitrate solution.
-
Endpoint: The endpoint is reached when a permanent faint turbidity of silver iodide (AgI) appears, indicating that all free cyanide has been complexed by the silver ions.[15]
-
Calculation: The concentration of free cyanide is calculated based on the volume of silver nitrate solution used.
Electrochemical Methods
Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the [Au(CN)₂]⁻/Au system. CV provides insights into the electrochemical stability of the complex and the mechanisms of its reduction or oxidation at an electrode surface.[16]
Caption: General experimental workflow for determining gold concentration via AAS.
Conclusion
The thermodynamic stability of this compound solutions is remarkably high, primarily due to the large formation constant of the dicyanoaurate(I) complex. However, this stability is critically dependent on maintaining specific environmental conditions, most notably a high pH (typically >10.5) to prevent the loss of the cyanide ligand as HCN gas. The interplay of pH and redox potential, as visualized in Pourbaix diagrams, defines the conditions under which the complex remains the dominant soluble species. Accurate and routine monitoring of both gold and free cyanide concentrations using established analytical protocols like AAS and titration is essential for any application relying on the controlled stability of these solutions. A thorough understanding of these principles is fundamental for professionals in mining, materials science, and pharmacology.
References
- 1. Sodium Dicyanoaurate(I) [drugfuture.com]
- 2. This compound - CAMEO [cameo.mfa.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved What is the standard reduction potential of the redox | Chegg.com [chegg.com]
- 6. sarthaks.com [sarthaks.com]
- 7. culturesciences.chimie.ens.fr [culturesciences.chimie.ens.fr]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
- 10. mdpi.com [mdpi.com]
- 11. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 12. 911metallurgist.com [911metallurgist.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. saimm.co.za [saimm.co.za]
- 16. researchgate.net [researchgate.net]
A Technical Guide on the Synthesis of Gold Nanoparticles Using Sodium Gold Cyanide as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of gold nanoparticles (AuNPs) utilizing sodium gold cyanide as a precursor. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring alternative synthesis routes for AuNPs, which may offer advantages in terms of stability and functionalization. While the use of chloroauric acid is more conventional, the exploration of cyanide-based precursors opens new avenues for controlling nanoparticle properties.
Introduction
Gold nanoparticles are at the forefront of nanotechnology, with significant applications in medicine, diagnostics, and therapeutics. Their unique optical and electronic properties, biocompatibility, and high surface area-to-volume ratio make them ideal candidates for drug delivery systems. The synthesis of AuNPs is a critical step that determines their size, shape, and surface chemistry, which in turn dictates their functionality. While the reduction of gold salts like tetrachloroauric acid (HAuCl4) is a well-established method, the use of this compound (Na[Au(CN)2]) as a precursor is a less explored but potentially valuable alternative. The strong cyanide-gold bond presents both challenges and opportunities for controlled synthesis and surface functionalization.
This guide focuses on a synthesis approach using this compound, with a particular emphasis on a system that employs oxalic acid as a reducing agent. This method has been the subject of systematic research to understand the influence of various reaction parameters on the resulting nanoparticles.
Synthesis Methodology
The synthesis of gold nanoparticles from this compound typically involves the reduction of the gold(I) cyanide complex in an aqueous solution. The choice of reducing agent is critical due to the stability of the dicyanoaurate(I) ion. Research has indicated that oxalic acid is a feasible reducing agent for this purpose.
A systematic approach to optimizing the synthesis of AuNPs from a gold cyanide precursor involves a designed experiment to study the effects of key process variables. A three-factor central composite experimental design is a suitable model for this purpose, allowing for the investigation of the effects of pH, temperature, and gold concentration on the size and stability of the resulting nanoparticles.
This protocol is an illustrative example based on the experimental design principles described in the literature for a gold cyanide-oxalic acid system. Researchers should optimize these parameters for their specific experimental setup and desired nanoparticle characteristics.
Materials:
-
This compound (Na[Au(CN)2])
-
Oxalic acid (H2C2O4)
-
Thiol-containing stabilizing agent (e.g., 3-mercaptopropionic acid)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
Equipment:
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Hotplate with magnetic stirring capability
-
Temperature probe
-
pH meter
-
Malvern Zetasizer or similar dynamic light scattering (DLS) instrument
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water at a desired concentration (e.g., 10 mM).
-
Prepare a stock solution of oxalic acid in deionized water (e.g., 100 mM).
-
Prepare a stock solution of the thiol stabilizing agent (e.g., 10 mM).
-
Prepare dilute solutions of NaOH and HCl for pH adjustment (e.g., 0.1 M).
-
-
Reaction Setup:
-
In the reaction vessel, add a calculated volume of the this compound stock solution and dilute with deionized water to achieve the target gold concentration as per the experimental design.
-
Add the desired amount of the thiol stabilizing agent.
-
Place the vessel on the hotplate with a magnetic stirrer and insert the temperature probe and condenser.
-
-
Parameter Adjustment:
-
Adjust the pH of the solution to the desired setpoint using the dilute NaOH or HCl solutions while stirring.
-
Heat the solution to the target temperature with continuous stirring.
-
-
Reduction and Nanoparticle Formation:
-
Once the desired temperature and pH are stable, add the required volume of the oxalic acid stock solution to initiate the reduction of the gold cyanide complex.
-
The solution color should change, indicating the formation of gold nanoparticles. The final color may range from pink to ruby red, depending on the particle size.
-
Maintain the reaction at the set temperature and stirring speed for a specified duration (e.g., 30-60 minutes) to allow for nanoparticle growth and stabilization.
-
-
Cooling and Characterization:
-
After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Characterize the resulting gold nanoparticle solution for size and zeta potential using a Malvern Zetasizer.
-
Prepare samples for SEM or TEM analysis to determine the shape and morphology of the nanoparticles.
-
Data Presentation
The following tables are illustrative examples of how quantitative data from a systematic study of AuNP synthesis from this compound could be presented. The values are hypothetical and serve to demonstrate the structure of the data.
Table 1: Experimental Design Parameters for Gold Nanoparticle Synthesis
| Run Order | pH | Temperature (°C) | Gold Concentration (mM) | Thiol Concentration (mM) |
| 1 | 5.0 | 60 | 0.5 | 0.1 |
| 2 | 7.0 | 60 | 0.5 | 0.1 |
| 3 | 5.0 | 80 | 0.5 | 0.1 |
| 4 | 7.0 | 80 | 0.5 | 0.1 |
| 5 | 5.0 | 60 | 1.0 | 0.1 |
| 6 | 7.0 | 60 | 1.0 | 0.1 |
| 7 | 5.0 | 80 | 1.0 | 0.1 |
| 8 | 7.0 | 80 | 1.0 | 0.1 |
| 9 | 6.0 | 70 | 0.75 | 0.1 |
| 10 | 6.0 | 70 | 0.75 | 0.1 |
Table 2: Characterization Results of Synthesized Gold Nanoparticles
| Run Order | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | 45.2 | 0.35 | -25.8 |
| 2 | 35.8 | 0.28 | -30.1 |
| 3 | 30.5 | 0.21 | -28.4 |
| 4 | 22.1 | 0.18 | -32.5 |
| 5 | 55.6 | 0.42 | -23.7 |
| 6 | 48.3 | 0.36 | -29.2 |
| 7 | 40.2 | 0.29 | -27.9 |
| 8 | 33.7 | 0.24 | -31.8 |
| 9 | 38.9 | 0.26 | -30.5 |
| 10 | 39.5 | 0.27 | -30.9 |
Visualization of Experimental Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the synthesis and application of gold nanoparticles from a this compound precursor.
Caption: Workflow for the synthesis of gold nanoparticles from this compound.
Caption: Conceptual pathway of gold nanoparticle formation and stabilization.
Caption: Logical relationship for developing a drug delivery system.
Characterization of Gold Nanoparticles
The physical and chemical properties of the synthesized AuNPs must be thoroughly characterized to ensure they meet the requirements for their intended application.
-
UV-Vis Spectroscopy: This technique is used to confirm the formation of AuNPs and to get a preliminary indication of their size and shape. Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak, typically in the range of 520-550 nm for spherical particles.
-
Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.
-
Zeta Potential Measurement: This measurement indicates the surface charge of the nanoparticles and is a crucial indicator of their colloidal stability. Highly negative or positive zeta potential values suggest greater stability against aggregation.
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles, allowing for the determination of their actual size, shape, and morphology.
Applications in Drug Development
Gold nanoparticles synthesized from this compound can be functionalized for various applications in drug development. The presence of a thiol-stabilizing layer provides a versatile platform for the attachment of targeting ligands and therapeutic agents.
-
Targeted Drug Delivery: The surface of the AuNPs can be modified with molecules such as antibodies, peptides, or aptamers that specifically bind to receptors on target cells, such as cancer cells. This allows for the targeted delivery of a drug payload, increasing its efficacy and reducing off-target side effects.
-
Controlled Release: The drug can be conjugated to the nanoparticle surface through linkers that are sensitive to specific stimuli in the target environment, such as pH or enzymes, allowing for controlled release of the therapeutic agent.
-
Theranostics: Gold nanoparticles can be engineered to serve as both therapeutic and diagnostic agents. Their strong optical scattering makes them excellent contrast agents for imaging modalities, while they can simultaneously carry a therapeutic payload.
Conclusion
The synthesis of gold nanoparticles from this compound presents a viable, albeit less common, alternative to traditional methods. The use of oxalic acid as a reducing agent in a well-controlled experimental design allows for the systematic investigation of the effects of key parameters on nanoparticle properties. The resulting thiol-stabilized nanoparticles offer a robust platform for further functionalization and application in advanced drug delivery systems. Further research into this synthesis route could lead to novel types of gold nanoparticles with unique properties tailored for specific biomedical applications.
Spectroscopic Characterization of Sodium Gold Cyanide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium gold cyanide, with the chemical formula Na[Au(CN)₂], is a key inorganic compound with significant applications in fields ranging from electroplating to medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for the development of new applications. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and bonding within this complex. This guide offers a detailed overview of the spectroscopic characterization of this compound, focusing on Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.
Vibrational Spectroscopy: Probing the Bonds of the Dicyanoaurate(I) Anion
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the bonding and geometry of the linear dicyanoaurate(I) anion, [Au(CN)₂]⁻. The vibrational modes of this anion are well-characterized and serve as a distinctive fingerprint for its identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. The key IR active vibrational modes for the [Au(CN)₂]⁻ anion are summarized in the table below.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The primary Raman active modes for the [Au(CN)₂]⁻ anion are presented in the following table.
Table 1: Summary of Vibrational Spectroscopy Data for the Dicyanoaurate(I) Anion
| Vibrational Mode | Description | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| ν(CN) - Symmetric Stretch | Symmetric stretching of the C≡N bonds | Inactive | ~2163 |
| ν(CN) - Asymmetric Stretch | Asymmetric stretching of the C≡N bonds | ~2141 | Inactive |
| ν(Au-C) - Symmetric Stretch | Symmetric stretching of the Au-C bonds | Inactive | ~451 |
| ν(Au-C) - Asymmetric Stretch | Asymmetric stretching of the Au-C bonds | ~340 | Inactive |
| δ(AuCN) - Bending (in-plane) | In-plane bending of the Au-C-N angle | ~233 | Inactive |
| δ(AuCN) - Bending (out-of-plane) | Out-of-plane bending of the Au-C-N angle | (degenerate with in-plane) | Inactive |
Note: The exact frequencies can vary slightly depending on the cation and the physical state (solid or solution) of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
¹³C NMR spectroscopy is a powerful tool for characterizing the carbon environment within the cyanide ligands of this compound. The chemical shift of the cyanide carbon is sensitive to the nature of the metal-ligand bond.
Table 2: ¹³C NMR Spectroscopy Data for Sodium Dicyanoaurate(I)
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| ¹³C | D₂O | ~145 | Singlet |
Note: The chemical shift is referenced to a standard (e.g., TMS or DSS) and can be influenced by the solvent and concentration.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within the dicyanoaurate(I) complex. While Na[Au(CN)₂] is a white solid and its solutions are colorless, it exhibits characteristic absorptions in the ultraviolet region, which can be used for quantitative analysis.[1]
Table 3: UV-Visible Spectroscopy Data for Sodium Dicyanoaurate(I)
| Solvent | λ_max_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |
| Water | ~215, ~240 | Not reported | Ligand-to-Metal Charge Transfer (LMCT) |
Experimental Protocols
Infrared (IR) Spectroscopy Protocol (Solid State)
This protocol describes the acquisition of an IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of finely powdered this compound onto the center of the ATR crystal.
-
Lower the press anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction algorithm if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to obtain a flat baseline.
-
Identify and label the peaks corresponding to the vibrational modes of the dicyanoaurate(I) anion.
-
Raman Spectroscopy Protocol (Solid State)
This protocol outlines the procedure for obtaining a Raman spectrum of solid this compound.
-
Instrument: A Raman spectrometer, often coupled with a microscope (micro-Raman).
-
Sample Preparation:
-
Place a small amount of the crystalline this compound onto a clean microscope slide.
-
-
Data Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus using the objective lens.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and laser power. Start with low power to avoid sample degradation.
-
Acquire the Raman spectrum. Typical parameters might include an exposure time of 10-30 seconds and 2-5 accumulations to improve the signal-to-noise ratio. The spectral range should cover the expected vibrational modes.
-
-
Data Processing:
-
The software will display the Raman spectrum as intensity versus Raman shift (in cm⁻¹).
-
Perform a baseline correction to remove any background fluorescence.
-
Identify and label the characteristic Raman peaks.
-
¹³C NMR Spectroscopy Protocol (Solution)
This protocol details the steps for acquiring a ¹³C NMR spectrum of this compound in solution.
-
Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube. D₂O acts as the solvent and provides the deuterium signal for the field-frequency lock.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Key parameters to consider are:
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquisition time: Typically 1-2 seconds.
-
Relaxation delay (d1): A crucial parameter for quantitative results, but for simple identification, a delay of 2-5 seconds is often sufficient.
-
Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the chemical shift scale. If an internal standard is not used, the solvent signal can be used as a secondary reference.
-
Identify the chemical shift of the cyanide carbon.
-
UV-Visible Spectroscopy Protocol (Solution)
This protocol describes how to obtain a UV-Vis absorption spectrum of an aqueous solution of this compound.
-
Instrument: A UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
From the stock solution, prepare a dilute solution of a known concentration (e.g., in the micromolar to low millimolar range) suitable for UV-Vis analysis. The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use a pair of matched quartz cuvettes (as glass absorbs in the UV region).
-
Fill one cuvette with the solvent (deionized water) to serve as the blank.
-
Fill the other cuvette with the this compound solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank with the sample cuvette and record the absorption spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λ_max_).
-
References
Solubility of Sodium Dicyanoaurate(I) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of sodium dicyanoaurate(I) (Na[Au(CN)₂]), commonly known as sodium gold cyanide, in organic solvents. Due to a notable scarcity of direct quantitative solubility data for sodium dicyanoaurate(I) in the public domain, this document presents available data for the closely related and structurally similar compound, sodium cyanide (NaCN), as a proxy. Furthermore, detailed experimental protocols for determining the solubility of inorganic salts in organic solvents are provided, which can be readily adapted for Na[Au(CN)₂]. This guide aims to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this important gold complex in non-aqueous media.
Introduction
Sodium dicyanoaurate(I) is a key intermediate in the gold cyanidation process and finds applications in electroplating and as a precursor in the synthesis of other gold compounds. While its aqueous solubility is well-documented, its behavior in organic solvents is less understood. This information is critical for applications in non-aqueous electrochemistry, organic synthesis, and the development of novel extraction and purification processes. The polarity of the solvent plays a significant role, with polar aprotic and protic solvents being of particular interest for dissolving ionic compounds.
Solubility Data
Table 1: Quantitative Solubility of Sodium Cyanide (NaCN) in Various Organic Solvents
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Methanol | Alcohol (Protic) | 6.44 g / 100 mL | 15 |
| Ethanol | Alcohol (Protic) | 0.97 g / 100 g | 25 |
| Ethanol (95%) | Alcohol (Protic) | 1.92 g / 100 g | 25 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 1 g / 100 mL | 25 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 10 g / 100 mL | 95 |
| Formamide | Amide (Protic) | Slightly soluble | Not specified |
| Liquid Ammonia | Inorganic | Soluble | Not specified |
Note: The data presented is for Sodium Cyanide (NaCN) and should be used as an approximation for Sodium Dicyanoaurate(I).
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of an inorganic salt, such as sodium dicyanoaurate(I), in an organic solvent.
Gravimetric Method for Solubility Determination
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials and Equipment:
-
Sodium dicyanoaurate(I)
-
Organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of sodium dicyanoaurate(I) to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.
-
Immediately filter the solution using a syringe filter compatible with the organic solvent to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, gentle heating, or under reduced pressure) to avoid decomposition of the solute.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at an appropriate temperature until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered solution withdrawn) * 100
-
Spectroscopic Method for Solubility Determination
This method is suitable if sodium dicyanoaurate(I) exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. A calibration curve must first be established.
Materials and Equipment:
-
Sodium dicyanoaurate(I)
-
Organic solvent of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by dissolving a precisely weighed amount of sodium dicyanoaurate(I) in the organic solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 3.1, step 2).
-
Dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationship of Factors Influencing Solubility
Caption: Factors Influencing the Solubility of an Ionic Salt.
Conclusion
While direct quantitative solubility data for sodium dicyanoaurate(I) in organic solvents remains elusive, this guide provides a starting point for researchers by presenting data for the analogous compound, sodium cyanide, and detailing robust experimental methodologies for its determination. The provided protocols for gravimetric and spectroscopic analysis offer reliable means to quantify the solubility of Na[Au(CN)₂] in various organic media. Understanding these solubility characteristics is essential for advancing the application of this gold complex in non-aqueous systems. It is imperative that future research efforts focus on generating and publishing this fundamental data to support further innovation.
An In-depth Technical Guide to the Hazards and Safety Protocols for Handling Sodium Gold Cyanide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with sodium gold cyanide and the essential safety protocols required for its handling in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure the safety of all personnel.
Chemical and Physical Properties
This compound, with the chemical formula NaAu(CN)₂, is a yellow, water-soluble crystalline solid.[1] It is primarily used in gold plating applications for various components, including electrical parts and jewelry.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Formula | NaAu(CN)₂ |
| Molecular Weight | 271.99 g/mol |
| Appearance | Yellow, water-soluble crystals |
| Odor | Faint bitter almond-like |
| Melting Point | Decomposes |
| Solubility in Water | Very soluble |
Source: ESPI Metals, MFA Cameo[1][2]
Toxicological Hazards
This compound is classified as a highly toxic substance and poses a significant health risk. It is fatal if swallowed, inhaled, or in contact with skin.[2] The toxicity is primarily attributed to the cyanide ion, which inhibits cellular respiration.[2][3]
Routes of Exposure and Health Effects:
-
Ingestion: Ingestion of even small amounts can be fatal.[4] An oral dosage of 200-300 mg of soluble cyanide salts can be lethal.[3] Symptoms of ingestion may include nausea, vomiting, and gastrointestinal irritation.[2]
-
Inhalation: Inhalation of dust or fumes is fatal.[2] It can cause rapid breathing, headache, vertigo, and in severe cases, convulsions, coma, and death.[2]
-
Skin and Eye Contact: Fatal if absorbed through the skin.[2] It can cause irritation, rashes, or blistering.[2] Eye contact can lead to corrosive damage.[5]
Symptoms of Acute Cyanide Poisoning: Initial symptoms of exposure can include difficulty breathing, weakness, headache, dizziness, nausea, and vomiting.[6] More severe poisoning can lead to gasping for breath, convulsions, loss of consciousness, and ultimately, death.[7] A characteristic cherry-red skin color may be observed due to high oxygen levels in venous blood.[2]
Occupational Exposure Limits
Regulatory bodies have established permissible exposure limits (PELs) for cyanide compounds in the workplace to protect personnel.
| Agency | Exposure Limit (as CN) | Notes |
| OSHA (PEL) | 5 mg/m³ | 8-hour time-weighted average[8][9] |
| NIOSH (REL) | 5 mg/m³ | 10-minute ceiling limit[8][10] |
| ACGIH (TLV-C) | 5 mg/m³ | Ceiling limit, should not be exceeded at any time[9] |
| IDLH | 25 mg/m³ | Immediately Dangerous to Life or Health[8] |
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory when working with this compound.
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[5]
-
Use of a glove box or other containment systems is recommended for procedures with a high risk of aerosol generation.[5]
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent any contact with the substance.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Double gloving is recommended.[4]
-
Eye Protection: NIOSH-approved safety goggles and a face shield should be worn where there is a splash or dust hazard.[4]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements.[4] For prolonged use, impervious coveralls are recommended.[12]
-
Respiratory Protection: An approved respirator must be used if there is a potential for exposure above the occupational limits.[13]
Storage Requirements:
-
Store in a dedicated, cool, dry, and well-ventilated area.[13][14]
-
Keep containers tightly sealed to protect from moisture.[13]
-
Store separately from incompatible materials, especially acids, as contact can liberate highly toxic hydrogen cyanide gas.[13][14]
-
The storage area should be locked to restrict unauthorized access.[14]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response Protocol:
-
Evacuate: Immediately clear the area of all unprotected personnel.[12]
-
Ventilate: Ensure the area is well-ventilated.[13]
-
Contain: Prevent the spill from entering drains and waterways.[12]
-
Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite or sand.[12]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[12][15]
-
Decontaminate: Clean the spill area with a pH 10 buffer solution followed by a 10% bleach solution.[6]
First Aid Measures: Immediate medical attention is essential for any exposure to this compound.[16]
-
Inhalation: Remove the individual to fresh air immediately.[2] If breathing is difficult, administer 100% oxygen.[17] If breathing has stopped, provide artificial respiration using a mechanical device; do not use mouth-to-mouth resuscitation.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of running water for at least 15-20 minutes.[7][12]
-
Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[18][19]
-
Ingestion: If the person is conscious, rinse their mouth with water.[18] Do not induce vomiting.[6]
In all cases of exposure, call emergency services immediately and inform them of the nature of the chemical involved.[2]
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[13]
-
Cyanide salts are P-listed wastes, and their empty containers must be collected as hazardous waste.[4]
-
Keep cyanide waste separate from other waste streams.[4]
-
Contact a licensed professional waste disposal service for proper disposal.[18]
Visualizations
Diagram 1: Hazard Summary for this compound
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Gold Sodium Cyanide - ESPI Metals [espimetals.com]
- 3. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 4. uthsc.edu [uthsc.edu]
- 5. acs.org [acs.org]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. monash.edu [monash.edu]
- 8. nj.gov [nj.gov]
- 9. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]
- 11. Handling Sodium Cyanide: Safety Precautions in Gold Extraction Processes - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. agrcyanide.com [agrcyanide.com]
- 13. Gold Sodium Cyanide - ESPI Metals [espimetals.com]
- 14. unitedchemicalcn.com [unitedchemicalcn.com]
- 15. fishersci.com [fishersci.com]
- 16. Cyanide-Based Gold Plating Solution Instructions | Shor International [ishor.com]
- 17. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 18. chemsupply.com.au [chemsupply.com.au]
- 19. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes & Protocols: Electrodeposition of Gold Thin Films from Sodium Gold Cyanide Bath
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principles
The electrodeposition of gold from cyanide-based baths is a mature and widely utilized technique for producing high-purity, dense, and uniform gold thin films.[1] This method is valued in applications ranging from microelectronics and optoelectronics to biomedical devices and sensors. The process operates on the electrochemical reduction of a stable gold-cyanide complex, typically dicyanoaurate(I) [Au(CN)₂]⁻, at the cathode (the substrate being coated).[1]
The stability of the aurocyanide complex is a critical factor, allowing for excellent control over the deposition process and resulting in high-quality films.[1] The primary cathodic reaction is:
[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻ [1]
The quality, purity, and physical properties of the deposited gold film are highly dependent on the precise control of several key experimental parameters, including the composition of the electrolyte bath, current density, temperature, and pH.[1] While highly effective, cyanide-based baths are extremely toxic, and stringent safety protocols must be followed.[2]
Data Presentation: Bath Composition and Operating Parameters
Quantitative control over the electrodeposition process is paramount. The following tables summarize the typical compositions of cyanide gold baths and the effects of critical operating parameters on the resulting thin film.
Table 1: Typical Bath Composition for Gold Electrodeposition from Cyanide Solution
| Component | Typical Concentration Range | Function |
|---|---|---|
| Gold Source | ||
| Potassium/Sodium Gold Cyanide (KAu(CN)₂ / NaAu(CN)₂) | 1 - 20 g/L (as Au)[1] | Provides the source of gold ions for deposition. Higher concentrations can increase the deposition rate.[1] |
| Conducting/Supporting Salts | ||
| Free Potassium/Sodium Cyanide (KCN / NaCN) | 1 - 20 g/L[1] | Provides free cyanide to ensure bath stability and proper anode corrosion.[1] |
| Dibasic Potassium Phosphate (K₂HPO₄) or Potassium Citrate | 20 - 30 g/L[1] | Acts as a supporting electrolyte to increase solution conductivity and as a pH buffer for uniform current distribution.[1][3] |
| Additives (Optional) |
| Brighteners/Grain Refiners (e.g., Arsenic, Thallium, Cobalt, Nickel) | < 20 mg/L[4] | Used to modify the grain structure, leading to brighter, harder, and more wear-resistant deposits.[4][5] |
Table 2: Key Operating Parameters and Their Effects on Deposit Properties
| Parameter | Typical Range | Effects on Deposit |
|---|---|---|
| Current Density | 0.1 - 10 mA/cm²[1] | Higher densities increase the deposition rate but can lead to rougher, more porous films and may decrease current efficiency.[1][6] Lower densities generally produce smoother, denser films.[1] |
| Deposition Potential | -0.6 to -1.2 V vs. Ag/AgCl[1] | Controls the reduction rate of the gold complex. More negative potentials can promote hydrogen evolution, which reduces efficiency.[1] |
| Temperature | 25 - 70 °C[1][6] | Increases solution conductivity and deposition rate. Can help relieve internal stress in the film.[1] |
| pH | 9 - 13[1] | Critical for bath stability. Lower pH can generate highly toxic hydrogen cyanide (HCN) gas. Higher pH is generally preferred for stability.[1] |
| Agitation | 50 - 175 rpm[6] | Improves ion transport to the substrate surface, allowing for higher deposition rates and more uniform films. |
Experimental Protocols
The following sections provide detailed methodologies for the electrodeposition of gold thin films.
Gold plating solutions containing sodium or potassium cyanide are highly toxic and potentially lethal if ingested, inhaled, or absorbed through the skin.[2]
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear rubber gloves, a lab coat or apron, and safety goggles or a face shield at all times.[2]
-
Acid Incompatibility: Never mix cyanide solutions with acids. This will produce deadly hydrogen cyanide (HCN) gas.
-
Emergency Preparedness: Ensure an emergency plan is in place for cyanide exposure. Keep a cyanide antidote kit accessible and ensure personnel are trained in its use.
-
Waste Disposal: Dispose of all cyanide-containing waste according to institutional and governmental hazardous waste regulations.
Proper substrate preparation is crucial for achieving strong adhesion and a uniform gold film.[1]
-
Degreasing: Sonicate the substrate sequentially in acetone and isopropanol for 5-10 minutes each to remove organic contaminants.[1][7]
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
-
Surface Activation (if necessary): For substrates with a native oxide layer (e.g., silicon, steel), an activation step may be required. This could involve a brief dip in a dilute acid like hydrofluoric acid (for silicon) or hydrochloric acid (for steel), followed by immediate and thorough DI water rinsing.[7][8]
-
Drying: Dry the substrate using a stream of dry nitrogen or argon gas.
-
Dissolution: In a designated beaker, dissolve the supporting electrolytes (e.g., dibasic potassium phosphate) in the required volume of high-purity deionized water.
-
Cyanide Addition: Under a fume hood, carefully add the required amount of potassium or sodium gold cyanide and any free cyanide to the solution. Stir gently with a magnetic stirrer until fully dissolved.
-
pH Adjustment: Measure the pH of the bath. If necessary, adjust to the desired range (typically 11-12.5) using small additions of potassium hydroxide (to increase pH) or phosphoric acid (to decrease pH).[1]
-
Temperature Control: Heat the solution to the target operating temperature (e.g., 50-60 °C) using a hot plate or immersion heater.[1][2]
-
Cell Assembly: Assemble the electrochemical cell. A typical three-electrode setup consists of the prepared substrate as the working electrode (cathode), a platinum mesh or gold foil as the counter electrode (anode), and a reference electrode (e.g., Ag/AgCl).
-
Immersion: Immerse the electrodes into the heated plating solution.
-
Parameter Setting: Connect the electrodes to a potentiostat/galvanostat. Set the desired deposition mode (e.g., galvanostatic for constant current or potentiostatic for constant potential). Apply the determined current density (e.g., 1 mA/cm²) or potential (e.g., -0.9 V vs. Ag/AgCl).[1]
-
Deposition: Initiate the deposition process and run for the calculated time required to achieve the desired film thickness. The time can be estimated using Faraday's laws of electrolysis.
-
Termination: Once the deposition time is complete, turn off the power supply, and carefully remove the coated substrate from the bath.
-
Rinsing: Immediately and thoroughly rinse the gold-coated substrate with DI water to remove residual plating solution.
-
Drying: Dry the film gently with a stream of nitrogen or argon.
-
Annealing (Optional): Depending on the application, a post-deposition annealing step may be performed to relieve stress and improve film properties.[5]
Visualizations: Workflows and Logical Relationships
The following diagram illustrates the complete experimental workflow for the electrodeposition of gold thin films.
Caption: Experimental workflow for gold thin film electrodeposition.
This diagram illustrates the logical relationships between key process parameters and the final properties of the electrodeposited gold film.
Caption: Influence of parameters on gold thin film properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanide-Based Gold Plating Solution Instructions | Shor International [ishor.com]
- 3. proplate.com [proplate.com]
- 4. nmfrc.org [nmfrc.org]
- 5. politesi.polimi.it [politesi.polimi.it]
- 6. Journal of Electrochemical Science and Technology [jecst.org]
- 7. electrochem.org [electrochem.org]
- 8. CN107250440A - Gold electroplating solutions and methods - Google Patents [patents.google.com]
"protocol for gold nanoparticle synthesis using sodium gold cyanide"
An investigational protocol for the synthesis of gold nanoparticles (AuNPs) utilizing sodium gold cyanide (Na[Au(CN)₂]) as the gold precursor is detailed below. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel synthesis methodologies.
Disclaimer: The synthesis of gold nanoparticles from this compound is not a standard or widely documented method due to the high chemical stability of the dicyanoaurate(I) complex. Conventional methods typically employ gold salts like tetrachloroauric acid (HAuCl₄), which are more readily reduced. The protocol outlined here is a proposed, investigational approach based on chemical principles and requires a potent reducing agent to overcome the stability of the gold cyanide complex. Extreme caution must be exercised when handling any cyanide-containing compounds due to their high toxicity.
Introduction
The dicyanoaurate(I) ion, [Au(CN)₂]⁻, is a highly stable coordination complex. This stability is the foundation of its use in gold leaching and electroplating, where the objective is to keep gold in a soluble, ionic form. The standard reduction potential of the [Au(CN)₂]⁻/Au couple is approximately -0.6 V, indicating that the gold ion is significantly more stable within the cyanide complex than as a reduced metal.
Consequently, common reducing agents used in AuNP synthesis, such as sodium citrate, are ineffective for reducing the [Au(CN)₂]⁻ complex. A much stronger reducing agent is required. This protocol proposes the use of sodium borohydride (NaBH₄), a powerful reductant capable of reducing gold from stable complexes, as demonstrated in gold recovery processes from cyanide leach liquors.[1][2] This method remains investigational and should be considered a starting point for further research and optimization.
Proposed Chemical Reaction Pathway
The fundamental reaction involves the reduction of the dicyanoaurate(I) ion by sodium borohydride to form elemental gold (Au⁰) nanoparticles. Trisodium citrate is included as a stabilizing agent to prevent the aggregation of the newly formed nanoparticles by providing a negatively charged surface coating.
Caption: Proposed reaction for AuNP synthesis from this compound.
Experimental Protocol
This protocol details a hypothetical method for synthesizing AuNPs using this compound. All procedures involving cyanide must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| This compound | Na[Au(CN)₂] | ≥99% | (Specify) |
| Sodium Borohydride | NaBH₄ | ≥98% | (Specify) |
| Trisodium Citrate Dihydrate | Na₃C₆H₅O₇·2H₂O | ≥99% | (Specify) |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | (Specify) |
Proposed Synthesis Procedure
-
Preparation of Precursor Solution:
-
Prepare a 1 mM solution of this compound by dissolving the appropriate amount in DI water.
-
In a 100 mL round-bottom flask, add 50 mL of the 1 mM Na[Au(CN)₂] solution.
-
Add 5 mL of a 1% w/v trisodium citrate solution to the flask. This will act as the stabilizing agent.
-
Place a magnetic stir bar in the flask and heat the solution to a gentle boil (~100°C) on a stirring hotplate.
-
-
Preparation of Reducing Agent:
-
Immediately before use, prepare a 0.1 M solution of sodium borohydride (NaBH₄) in ice-cold DI water. It is critical to use a freshly prepared solution as NaBH₄ hydrolyzes in water.
-
-
Reduction and Nanoparticle Formation:
-
While the gold cyanide solution is boiling and stirring vigorously, rapidly inject 1 mL of the freshly prepared, ice-cold 0.1 M NaBH₄ solution.
-
A rapid color change from colorless to a ruby-red or purple hue should be observed, indicating the formation of gold nanoparticles. The final color depends on the resulting particle size and shape.
-
Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.
-
-
Cooling and Storage:
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C.
-
Experimental Workflow Diagram
Caption: Workflow for the proposed synthesis of AuNPs from this compound.
Characterization of Synthesized AuNPs
To confirm the successful synthesis and determine the properties of the nanoparticles, the following characterization techniques are essential.
UV-Visible (UV-Vis) Spectroscopy
-
Methodology: Acquire the absorption spectrum of the colloidal solution from 400 to 700 nm using a UV-Vis spectrophotometer with DI water as a blank.
-
Expected Outcome: The presence of a Surface Plasmon Resonance (SPR) peak, typically between 515-530 nm for spherical gold nanoparticles, confirms their formation. The peak's position and width provide initial information about particle size and dispersity.
Transmission Electron Microscopy (TEM)
-
Methodology: Deposit a drop of the AuNP solution onto a carbon-coated copper grid and allow it to dry. Image the nanoparticles using a transmission electron microscope to observe their size, shape, and aggregation state.
-
Expected Outcome: TEM images should reveal discrete, roughly spherical nanoparticles. Image analysis software can be used to measure the diameter of a large population of particles to determine the average size and size distribution.
Dynamic Light Scattering (DLS)
-
Methodology: Analyze the AuNP solution using a DLS instrument to measure the hydrodynamic diameter and the Polydispersity Index (PDI).
-
Expected Outcome: DLS provides the size of the nanoparticle core plus the surrounding citrate and hydration layers. The PDI is a measure of the broadness of the size distribution; a value below 0.3 is typically considered indicative of a monodisperse sample.
| Parameter | Technique | Expected Result (Hypothetical) |
| SPR Peak Maximum (λmax) | UV-Vis Spectroscopy | 520 ± 5 nm |
| Average Core Diameter | TEM | 15 ± 5 nm |
| Hydrodynamic Diameter | DLS | 25 ± 7 nm |
| Polydispersity Index (PDI) | DLS | < 0.3 |
| Visual Appearance | Naked Eye | Ruby-red colloidal suspension |
Critical Safety Precautions
-
Toxicity: this compound and sodium borohydride are toxic. Cyanide compounds are fatal if swallowed, inhaled, or in contact with skin.
-
Acid Incompatibility: NEVER allow cyanide solutions to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.
-
Handling: All work must be conducted in a properly ventilated fume hood. Full PPE (nitrile gloves, safety goggles, lab coat) is mandatory.
-
Waste Disposal: All cyanide-containing waste must be collected and disposed of according to institutional and national hazardous waste regulations. Typically, this involves quenching with bleach (sodium hypochlorite) in an alkaline solution to oxidize the cyanide to the less toxic cyanate.
References
Application Notes and Protocols: The Use of Sodium Gold Cyanide in Electrochemical Biosensor Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The fabrication of highly sensitive and stable electrochemical biosensors is paramount for various applications, including clinical diagnostics, drug discovery, and environmental monitoring. Gold nanostructures play a crucial role in enhancing the performance of these biosensors due to their excellent conductivity, biocompatibility, and ease of functionalization with biomolecules.[1] Electrochemical deposition is a versatile technique for modifying electrode surfaces with gold nanostructures, offering control over morphology and surface area.[2][3]
While hydrogen tetrachloroaurate (HAuCl₄) is a commonly used precursor in academic research for gold electrodeposition, sodium gold cyanide (or potassium gold cyanide, KAu(CN)₂) is a well-established and widely used alternative in industrial applications for producing high-purity, uniform, and dense gold coatings.[4] The stability of the dicyanoaurate(I) complex, [Au(CN)₂]⁻, allows for controlled and high-quality deposition.[4] These application notes provide detailed protocols for the electrochemical deposition of gold from this compound solutions for the fabrication of electrochemical biosensors, alongside performance data from relevant biosensor applications and diagrams illustrating the workflows and signaling pathways.
Section 1: Electrochemical Deposition of Gold from this compound Solution
This section provides a detailed protocol for the electrochemical deposition of a gold layer onto a conductive substrate using a this compound bath. This method is suitable for creating a stable and reproducible gold surface for subsequent biomolecule immobilization.
Materials and Equipment
-
Chemicals:
-
Potassium dicyanoaurate(I) (KAu(CN)₂) or Sodium dicyanoaurate(I) (NaAu(CN)₂)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dibasic potassium phosphate (K₂HPO₄) or other suitable buffer salts
-
Potassium hydroxide (KOH) or phosphoric acid (H₃PO₄) for pH adjustment
-
Acetone, isopropanol (for substrate cleaning)
-
Deionized (DI) water
-
-
Equipment:
-
Electrochemical cell (three-electrode setup)
-
Working electrode (substrate to be plated, e.g., glassy carbon, screen-printed carbon, or ITO)
-
Counter electrode (e.g., platinum mesh or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and hot plate
-
Fume hood and appropriate Personal Protective Equipment (PPE)
-
Experimental Protocol: Gold Electrodeposition
Safety Precaution: All procedures involving cyanide solutions must be performed in a well-ventilated fume hood with appropriate PPE, including cyanide-rated gloves.
-
Substrate Preparation:
-
Degrease the working electrode by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Rinse the electrode thoroughly with DI water.
-
If necessary, perform surface activation to remove any oxide layers (e.g., a brief dip in dilute H₂SO₄ or HCl, depending on the substrate).
-
Rinse again with DI water and dry with a stream of nitrogen.
-
-
Plating Solution Preparation:
-
Prepare the gold cyanide plating bath with the components listed in the table below. The exact concentrations can be optimized for specific applications.
-
| Component | Concentration Range | Purpose |
| Potassium Dicyanoaurate(I) | 8 - 12 g/L | Source of gold ions |
| Potassium Cyanide | 10 - 20 g/L | Provides free cyanide for bath stability and anode corrosion |
| Dibasic Potassium Phosphate | 20 - 30 g/L | Supporting electrolyte and pH buffer |
| pH | 11.0 - 12.5 | Maintain bath stability and prevent HCN formation |
-
Electrochemical Deposition Procedure:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the gold plating solution, ensuring the electrodes are submerged.
-
Heat the solution to the desired temperature (e.g., 50-60 °C) with gentle stirring.[4]
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant potential (potentiostatic deposition) in the range of -0.6 V to -1.2 V vs. Ag/AgCl or a constant current density (galvanostatic deposition) between 0.1 and 10 mA/cm².[4] The deposition time will determine the thickness of the gold film.
-
After deposition, rinse the modified electrode thoroughly with DI water and dry with nitrogen.
-
Section 2: Fabrication of Electrochemical Biosensors
Once the electrode is modified with a gold surface, it can be functionalized with biorecognition molecules such as enzymes, antibodies, or DNA to create a biosensor.
Experimental Protocol: Immobilization of Thiolated Biomolecules
Gold surfaces are readily functionalized with thiolated biomolecules through the formation of a self-assembled monolayer (SAM).[1]
-
Prepare a solution of the thiolated biomolecule (e.g., thiolated DNA probe, antibody fragment with a free thiol group, or an enzyme modified with a thiol linker) in an appropriate buffer.
-
Incubate the gold-modified electrode in the biomolecule solution for a period ranging from a few hours to overnight at a controlled temperature (e.g., 4 °C or room temperature).
-
After incubation, rinse the electrode thoroughly with buffer to remove any non-specifically bound molecules.
-
(Optional) Backfill the surface with a short-chain thiol, such as 6-mercapto-1-hexanol (MCH), to passivate the remaining gold surface and orient the immobilized biomolecules.
-
The biosensor is now ready for use.
Section 3: Data Presentation and Performance
The performance of an electrochemical biosensor is characterized by its sensitivity, selectivity, limit of detection (LOD), and linear range. The following tables summarize performance data for various electrochemical biosensors fabricated using electrodeposited gold nanoparticles. Note: Most of the cited literature utilizes HAuCl₄ as the gold precursor. Direct comparative data with cyanide-based precursors is limited in academic publications.
Table 1: Performance of Electrochemical Immunosensors
| Analyte | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| SARS-CoV-2 S protein | AuNPs electrodeposited on screen-printed carbon electrode (SPCE) | EIS | Not specified | 3.16 pmol L⁻¹ | [4] |
| Neutrophil Gelatinase-associated Lipocalin (NGAL) | Gold-sputtered electrode with antibody immobilization | DPV | 0.10 – 50 μg/mL | 0.56 μg/mL | [5] |
Table 2: Performance of Electrochemical DNA Biosensors
| Target DNA Sequence | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Complementary Oligonucleotides | AuNPs/poly(p-aminobenzoic acid)/carbon nanotubes on glassy carbon electrode (GCE) | DPV | 1.0 x 10⁻¹² to 5.0 x 10⁻⁹ M | 3.5 x 10⁻¹³ M | [6] |
| Genetically Modified Soybean DNA | AuNPs on a sputtered gold film with thiolated ssDNA probes | Not specified | 17.9–19.2 ng mL⁻¹ | 1.792 ng mL⁻¹ | [7] |
Table 3: Performance of Electrochemical Glucose Biosensors
| Analyte | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Glucose | Dendritic Au nanostructures on glassy carbon electrode (GCE) (non-enzymatic) | Amperometry | 0.1 - 25 mM | 0.05 mM | 190.7 µA cm⁻² mM⁻¹ | [8] |
| Glucose | AuNPs on SPCE (non-enzymatic) | Amperometry | 0.5 - 8.5 mM | 200 µM | 9.12 µA/mA·cm² | [9] |
| Glucose | Dendritic Au nanostructures on graphite rod with glucose oxidase immobilization | Amperometry | up to 9.97 mmol L⁻¹ | 0.059 mmol L⁻¹ | Not specified | [10] |
Section 4: Visualizations of Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the key processes in the fabrication and function of these electrochemical biosensors.
Caption: Experimental workflow for biosensor fabrication.
Caption: General signaling pathway of a label-free electrochemical biosensor.
The use of this compound for the electrochemical deposition of gold provides a robust and reliable method for fabricating high-quality electrode surfaces for biosensor development. This technique results in uniform and dense gold films that are ideal for the subsequent immobilization of a wide range of biorecognition molecules. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug development and diagnostics to fabricate and characterize high-performance electrochemical biosensors. While direct comparative studies with other gold precursors are not abundant in the literature, the established industrial use of cyanide-based gold plating attests to its efficacy in producing consistent and high-quality gold surfaces. Further research into the direct comparison of biosensor performance based on different gold precursors could provide valuable insights for future sensor optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of the Electrodeposition of Gold Nanoparticles for the Application of Highly Sensitive, Label-Free Biosensor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical immunosensors using electrodeposited gold nanostructures for detecting the S proteins from SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
- 6. A sensitive DNA biosensor fabricated with gold nanoparticles/poly (p-aminobenzoic acid)/carbon nanotubes modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in gold electrode fabrication for low-resource setting biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclic Voltammetry of Sodium Gold Cyanide Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the application of cyclic voltammetry (CV) in the study of sodium gold cyanide solutions. This technique is pivotal for understanding the electrochemical behavior of gold in cyanide media, which is crucial for processes such as gold extraction, electroplating, and the development of novel therapeutic agents.
Introduction
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of species in solution. In the context of this compound solutions, CV allows for the elucidation of the mechanisms of gold dissolution and deposition, the identification of intermediate species, and the quantification of gold concentration. The dicyanoaurate(I) complex, [Au(CN)₂]⁻, is the primary species of interest in these solutions, and its electrochemical characteristics are central to many industrial and research applications.
Electrochemical Behavior of Gold in Cyanide Solution
The cyclic voltammogram of a gold electrode in a sodium cyanide solution typically exhibits distinct anodic and cathodic peaks, corresponding to the oxidation and reduction of gold, respectively. The exact potentials and currents of these peaks are influenced by factors such as cyanide concentration, pH, and the presence of other ions.[1][2]
A typical CV scan reveals the complex interplay of gold dissolution, passivation, and deposition. During the anodic scan, gold is oxidized to form the stable [Au(CN)₂]⁻ complex. At higher potentials, passivation can occur due to the formation of gold oxides.[3] The cathodic scan shows the reduction of the aurocyanide complex back to metallic gold.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from cyclic voltammetry studies of gold in cyanide solutions. These values can serve as a reference for experimental design and data interpretation.
Table 1: Typical Peak Potentials in Cyclic Voltammetry of Gold in Cyanide Solution
| Peak | Process | Typical Potential Range (V vs. SCE) | Reference |
| Anodic Peak 1 | Gold Dissolution | -0.65 | [1] |
| Anodic Peak 2 | Gold Dissolution | +0.04 | [1] |
| Anodic Peak 3 | Gold Dissolution | +0.38 | [1] |
| Cathodic Peak | Gold Deposition | Varies with concentration and pH | [1] |
Note: Potentials are approximate and can vary based on experimental conditions.
Table 2: Influence of Experimental Parameters on Peak Currents
| Parameter | Effect on Anodic Peak Current | Effect on Cathodic Peak Current | Reference |
| ↑ Cyanide Concentration | Increases | Increases | [1][3] |
| ↑ pH (from 10 to 11) | Decreases | - | [1][3] |
| ↑ Scan Rate | Increases | Increases | [4] |
| ↑ Electrode Rotation Speed | Increases | Increases | [2] |
Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry on this compound solutions.
Materials and Equipment
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.[5]
-
Working Electrode (WE): Gold (Au) disk electrode.[6]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[5][6]
-
Solutions:
-
Sodium cyanide (NaCN) solution of desired concentration (e.g., 0.04 mol/L).[3]
-
Supporting electrolyte (e.g., sodium hydroxide for pH adjustment).
-
Deionized water for solution preparation and rinsing.
-
Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes).[6]
-
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaerating the solution.[7]
Pre-Experiment Preparation
-
Working Electrode Polishing:
-
Mechanically polish the gold working electrode with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[6]
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonciate the electrode in deionized water to remove any adhered polishing particles.
-
Dry the electrode with a stream of inert gas.
-
-
Solution Preparation:
-
Prepare the this compound solution to the desired concentration in deionized water.
-
Add a supporting electrolyte and adjust the pH as required (e.g., to pH 10.5).[3]
-
Safety Precaution: Always handle cyanide solutions in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Ensure the reference electrode tip is positioned close to the working electrode surface.
-
Add the prepared this compound solution to the cell, ensuring the electrodes are sufficiently immersed.
-
-
Deaeration:
-
Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen.[7] Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement
-
Connect the Electrodes: Connect the working, reference, and counter electrodes to the potentiostat.
-
Set the CV Parameters:
-
Initial Potential: A potential where no significant faradaic current flows (e.g., -0.8 V vs. SCE).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the anodic processes of interest (e.g., +0.8 V vs. SCE).[1][2]
-
Vertex Potential 2 (Final Potential): Typically the same as the initial potential.
-
Scan Rate: A suitable scan rate for the system, often starting at 50 mV/s.[8] This can be varied to study the kinetics of the reactions.
-
-
Run the Experiment: Start the cyclic voltammetry scan.
-
Data Acquisition: Record the resulting voltammogram (current vs. potential).
-
Post-Experiment:
-
Rinse the electrodes and the cell thoroughly with deionized water.
-
Properly dispose of the cyanide-containing waste according to safety protocols.
-
Visualizations
The following diagrams illustrate the experimental workflow and the key electrochemical reactions involved in the cyclic voltammetry of this compound solutions.
Caption: Experimental workflow for cyclic voltammetry of this compound solutions.
Caption: Key electrochemical reactions during cyclic voltammetry of aurocyanide.
References
- 1. researchgate.net [researchgate.net]
- 2. OneMine | Electrochemical Study Of Gold Dissolution In Cyanide Solution (Preprint 00-90) [onemine.org]
- 3. researchgate.net [researchgate.net]
- 4. asdlib.org [asdlib.org]
- 5. benchchem.com [benchchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting a classical redox process on a gold electrode by operando ToF-SIMS: where does the gold go? - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00956F [pubs.rsc.org]
Sodium Gold Cyanide in Gold-Catalyzed Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium gold cyanide, systematically known as sodium dicyanoaurate(I) (Na[Au(CN)₂]), is a highly stable, water-soluble gold(I) complex.[1] While its primary applications have traditionally been in gold electroplating and the cyanidation process for gold extraction from ores, its role in modern organic synthesis has been limited.[2][3] The strong coordination of the cyanide ligands to the gold(I) center renders the complex itself catalytically inactive for many gold-catalyzed transformations, such as the hydroalkoxylation of alkynes.[4]
However, the stability and accessibility of this compound make it an intriguing, albeit challenging, precursor for the generation of catalytically active gold species. This document provides an overview of its application as a catalyst precursor, focusing on the preparation of heterogeneous gold catalysts for oxidation and reduction reactions. Detailed protocols for the synthesis of these catalysts and their application in model organic reactions are provided below.
Application: Precursor for Heterogeneous Gold Catalysts
The primary application of this compound in catalysis is as a stable and water-soluble source of gold for the preparation of supported gold nanoparticles. These nanoparticles, once deposited on a suitable support material, can exhibit significant catalytic activity in various organic transformations.
Aerobic Oxidation of Alcohols
Supported gold nanoparticles are highly effective catalysts for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids under mild conditions, often using air or oxygen as the oxidant.[5][6] While a direct protocol starting from this compound is not prominently featured in the literature, which predominantly uses chloroauric acid (HAuCl₄), the principle of depositing a gold precursor onto a support followed by reduction can be adapted.
Catalytic Reduction of Nitroaromatics
The reduction of nitroaromatics to the corresponding anilines is a fundamentally important reaction in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Gold nanoparticles supported on various materials have demonstrated high catalytic activity for this transformation, using reducing agents like sodium borohydride (NaBH₄).[7][8]
Experimental Protocols
While direct catalytic use of Na[Au(CN)₂] is not well-documented, it can be employed as a precursor for preparing catalytically active supported gold nanoparticles. Below are detailed protocols for the preparation of a supported gold catalyst and its application in a model organic reaction.
Protocol 1: Preparation of a Supported Gold Catalyst (Au/TiO₂) from this compound
This protocol describes the preparation of gold nanoparticles supported on titanium dioxide (TiO₂) using this compound as the gold precursor. The methodology is adapted from established deposition-precipitation and reduction methods.
Materials:
-
This compound (Na[Au(CN)₂])
-
Titanium dioxide (TiO₂, e.g., P25)
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stir plate with heating
-
pH meter
-
Centrifuge and centrifuge tubes
-
Oven for drying
-
Tube furnace for calcination
Procedure:
-
Support Suspension: Suspend 1.0 g of TiO₂ in 100 mL of deionized water in a 250 mL beaker. Stir the suspension vigorously for 30 minutes to ensure homogeneity.
-
Gold Precursor Solution: Prepare a 0.01 M solution of Na[Au(CN)₂] by dissolving the appropriate amount in deionized water.
-
Deposition-Precipitation:
-
Heat the TiO₂ suspension to 70 °C with continuous stirring.
-
Adjust the pH of the suspension to between 7 and 9 using a dilute NaOH solution.
-
Slowly add the required volume of the Na[Au(CN)₂] solution to the heated TiO₂ suspension to achieve the desired gold loading (e.g., 1 wt%).
-
Maintain the temperature and pH, and continue stirring for 2 hours to allow for the adsorption of the gold cyanide complex onto the TiO₂ support.
-
-
Reduction:
-
Cool the suspension to room temperature.
-
Prepare a fresh, cold 0.1 M solution of NaBH₄ in deionized water.
-
While stirring the gold-loaded TiO₂ suspension vigorously, add a molar excess of the NaBH₄ solution dropwise. A color change (e.g., to purple or ruby red) indicates the formation of gold nanoparticles.
-
Continue stirring for an additional 1 hour after the addition of NaBH₄ is complete.
-
-
Washing and Drying:
-
Collect the solid catalyst by centrifugation.
-
Wash the catalyst repeatedly with deionized water and then with ethanol to remove residual ions and by-products.
-
Dry the catalyst in an oven at 100 °C overnight.
-
-
Calcination (Optional):
-
For some applications, a calcination step may be necessary to remove stabilizing agents or to improve adhesion to the support. Calcine the dried catalyst in a tube furnace under a flow of air at 300 °C for 2-4 hours.
-
Workflow Diagram for Catalyst Preparation:
Caption: Workflow for the preparation of Au/TiO₂ catalyst from Na[Au(CN)₂].
Protocol 2: Catalytic Reduction of 4-Nitrophenol
This protocol details the use of the prepared Au/TiO₂ catalyst for the reduction of 4-nitrophenol to 4-aminophenol with NaBH₄. The reaction progress can be conveniently monitored by UV-Vis spectroscopy.
Materials:
-
Au/TiO₂ catalyst (prepared as in Protocol 1)
-
4-nitrophenol
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer and quartz cuvettes
-
Vials and micropipettes
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, add 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol.
-
Add 0.4 mL of a freshly prepared, ice-cold 10 mM aqueous solution of NaBH₄. The solution should turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.
-
-
Initiation of Reaction:
-
Record the initial UV-Vis spectrum of the 4-nitrophenolate ion solution (absorbance maximum around 400 nm).
-
Add a small amount (e.g., 0.1 mL of a 1 mg/mL suspension) of the Au/TiO₂ catalyst to the cuvette.
-
-
Monitoring the Reaction:
-
Immediately after adding the catalyst, start recording UV-Vis spectra at regular time intervals (e.g., every 1-2 minutes).
-
The reaction progress is indicated by the decrease in the absorbance peak at ~400 nm (4-nitrophenolate) and the appearance of a new peak at ~300 nm (4-aminophenol). The yellow color of the solution will fade.
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized absorbance at 400 nm (ln(A/A₀)) versus time.
-
The apparent rate constant (k_app) can be determined from the slope of the linear fit, assuming pseudo-first-order kinetics.
-
Catalytic Cycle for 4-Nitrophenol Reduction:
Caption: Simplified catalytic cycle for the reduction of 4-nitrophenol.
Quantitative Data Summary
The performance of gold catalysts is highly dependent on the preparation method, the nature of the support, and the size of the gold nanoparticles. The following table presents hypothetical, yet representative, data for the catalytic reduction of 4-nitrophenol using catalysts prepared from different gold precursors.
| Catalyst ID | Gold Precursor | Au Loading (wt%) | Average Au NP Size (nm) | Apparent Rate Constant (k_app, min⁻¹) |
| Au/TiO₂-CN | Na[Au(CN)₂] | 1.0 | 5.2 | 0.25 |
| Au/TiO₂-Cl | HAuCl₄ | 1.0 | 3.5 | 0.45 |
Note: The data in this table is illustrative. Catalysts derived from HAuCl₄ often result in smaller nanoparticles and, consequently, higher catalytic activity compared to those from more stable complexes like Na[Au(CN)₂] under similar preparation conditions.
Conclusion
This compound is not a direct catalyst for most organic reactions due to the inertness of the dicyanoaurate(I) complex. However, its utility as a stable, water-soluble, and relatively low-cost gold precursor for the synthesis of catalytically active supported gold nanoparticles should not be overlooked. The protocols provided herein offer a framework for the preparation and application of such catalysts. Further research is warranted to develop activation methods that can directly generate catalytically active homogeneous or heterogeneous species from this compound, potentially expanding its role in modern organic synthesis.
References
- 1. Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4 | Semantic Scholar [semanticscholar.org]
- 3. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective oxidation of alcohols by supported gold nanoparticles: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon Supported Gold Nanoparticles for the Catalytic Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lab-Scale Cyanide Leaching of Gold Ore Samples
Introduction
Cyanide leaching is the predominant hydrometallurgical process for the extraction of gold from ores and concentrates.[1][2] This application note provides a detailed protocol for conducting lab-scale cyanide leaching experiments on gold ore samples. The objective is to determine the optimal conditions for gold extraction and to provide a framework for researchers and scientists in the field. The procedure outlines ore preparation, the leaching process, and subsequent analysis of the leach solution and tailings. Key factors influencing the efficiency of gold cyanidation include cyanide concentration, pH, particle size of the ore, leaching time, and the presence of dissolved oxygen.[3][4][5]
Safety Precautions
Working with cyanide compounds is extremely hazardous and requires strict adherence to safety protocols. Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling cyanide solutions.[6][7][8] Consider double gloving for added protection.[6][7]
-
Ventilation: All work with cyanide must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of toxic hydrogen cyanide (HCN) gas.[6][9]
-
pH Control: Maintain the pH of the cyanide solution between 10.5 and 11.5 to prevent the formation of highly toxic and volatile HCN gas.[4][5] Lime (calcium hydroxide) or sodium hydroxide is typically used for pH adjustment.[4][9]
-
Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible.[8] A cyanide antidote kit should be available, and all personnel must be trained in its use. Work with a buddy and never alone when handling cyanides.[6][7]
-
Waste Disposal: All cyanide-containing waste must be collected in a dedicated, labeled, and sealed container.[6][10] Do not mix cyanide waste with acidic waste.[6] Dispose of waste according to institutional and local environmental regulations.[9]
Experimental Workflow
Caption: Workflow for lab-scale gold ore cyanide leaching.
Experimental Protocols
1. Ore Sample Preparation
-
Crushing and Grinding: Obtain a representative ore sample. Crush and grind the ore to the desired particle size, typically with 70-80% passing through a 200-mesh sieve (74 micrometers).[9] The optimal particle size will depend on the ore mineralogy.[4][11]
-
Homogenization and Sampling: Thoroughly homogenize the ground ore. A representative subsample should be taken for head analysis to determine the initial gold content.
2. Leaching Procedure (Bottle Roll Method)
The bottle roll method is a common lab-scale technique for simulating the leaching process.[3]
-
Leach Solution Preparation: Prepare a stock solution of sodium cyanide (NaCN). For example, to create a 1 g/L NaCN solution, dissolve 1 gram of NaCN in 1 liter of deionized water. Adjust the pH of the solution to between 10.5 and 11.5 using a saturated lime (Ca(OH)₂) solution or dilute sodium hydroxide (NaOH).[4][9]
-
Bottle Setup: Place a known mass of the prepared ore sample (e.g., 200-500 g) into a sealable leaching bottle.[3]
-
Pulp Formation: Add the prepared cyanide leach solution to the bottle to achieve the desired pulp density (solid-to-liquid ratio). A typical pulp density is 40-50% solids by weight.[3]
-
Leaching: Seal the bottles and place them on a bottle roller to ensure continuous agitation and contact between the ore and the leach solution. The leaching duration can vary from 12 to 48 hours, depending on the experimental design.[3]
-
Monitoring: Periodically, stop the rollers and open the bottles inside a fume hood to allow for air exchange, which is crucial for providing the dissolved oxygen required for the leaching reaction.[4] Samples of the leach solution can be taken at various time intervals to monitor the gold dissolution kinetics.
3. Analytical Procedures
-
Solid-Liquid Separation: After the leaching period, separate the pregnant leach solution (PLS) from the solid tailings by filtration.[9]
-
Gold Analysis in Pregnant Leach Solution: The gold concentration in the PLS is typically determined by Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][12]
-
Free Cyanide Titration: The concentration of free cyanide in the PLS can be determined by titration with a standard silver nitrate (AgNO₃) solution using p-dimethylaminobenzalrhodanine as an indicator.[13]
-
Tailings Analysis: The solid tailings should be washed, dried, and assayed for gold content (e.g., by fire assay) to determine the amount of unleached gold.
Data Presentation
The quantitative data from the leaching experiments should be summarized in tables for clear comparison of the effects of different parameters.
Table 1: Experimental Parameters for Gold Leaching
| Parameter | Range | Units |
| Particle Size | 75-150 | µm |
| NaCN Concentration | 500-1500 | ppm |
| pH | 10.5-11.5 | - |
| Pulp Density | 30-50 | % solids |
| Leaching Time | 12-48 | hours |
| Temperature | Ambient | °C |
| Dissolved Oxygen | Saturated | mg/L |
Table 2: Example of Leaching Results
| Test No. | NaCN (ppm) | Particle Size (µm) | Leaching Time (h) | Gold in PLS (mg/L) | Gold in Tailings (g/t) | Gold Extraction (%) |
| 1 | 500 | <75 | 24 | 1.2 | 0.8 | 85.0 |
| 2 | 1000 | <75 | 24 | 1.5 | 0.5 | 90.0 |
| 3 | 1000 | <150 | 24 | 1.3 | 0.7 | 87.5 |
| 4 | 1000 | <75 | 48 | 1.6 | 0.4 | 92.0 |
Signaling Pathway of Gold Cyanidation
The chemical reaction for the dissolution of gold in a cyanide solution is described by Elsner's Equation:
4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH
Caption: Chemical pathway of gold dissolution in cyanide solution.
Conclusion
This application note provides a comprehensive, albeit generalized, procedure for lab-scale cyanide leaching of gold ores. The specific parameters will need to be optimized based on the characteristics of the ore being tested.[11] Adherence to strict safety protocols is paramount when working with cyanide. The data generated from these experiments are crucial for the development of efficient and economically viable gold extraction processes.
References
- 1. alsglobal.com [alsglobal.com]
- 2. coreresources.com.au [coreresources.com.au]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. prominetech.com [prominetech.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. prominetech.com [prominetech.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. 5 Factors Affecting Gold Extraction Efficiency by Cyanide - Xinhai [xinhaimining.com]
- 12. scribd.com [scribd.com]
- 13. CN105806788A - Rapid analysis method for concentration of cyanide in cyanide leaching solution of gold ore - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Gold Plating Solutions from Sodium Gold Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of gold plating solutions utilizing sodium gold cyanide. The information is intended for use in research, scientific, and developmental settings where precise and reproducible gold plating is required. Adherence to strict safety protocols is imperative when handling cyanide-containing compounds.
Introduction
Gold plating is a critical process in numerous scientific and industrial applications, including microelectronics, medical devices, and analytical sensors. Cyanide-based gold plating solutions, particularly those prepared from sodium or potassium gold cyanide, are widely used due to their stability, efficiency, and the high quality of the resulting gold deposits.[1][2][3] These solutions operate by the electrochemical deposition of gold from a gold-cyanide complex, typically [Au(CN)₂]⁻. The composition of the plating bath can be tailored to achieve specific deposit characteristics such as hardness, purity, color, and brightness.[4][5] This document outlines the fundamental components, preparation protocols, and operating parameters for cyanide-based gold plating solutions.
Chemical Components and Their Functions
A typical cyanide gold plating bath is a complex aqueous solution containing several key components, each with a specific function.
| Component | Chemical Example(s) | Typical Concentration Range | Function |
| Gold Source | This compound (Na[Au(CN)₂]), Potassium Gold Cyanide (K[Au(CN)₂]) | 2 - 16.5 g/L (as Au) | Provides the gold ions for deposition.[5][6][7] |
| Conducting/ Supporting Salts | Disodium Phosphate, Potassium Citrate, Potassium Carbonate, Potassium Nitrate | 23 - 90 g/L | Increase the electrical conductivity of the solution for uniform current distribution.[1][4][5] |
| pH Buffering Agents | Phosphates, Carbonates, Citrates | Varies based on desired pH | Maintain a stable pH during plating, which is crucial for deposit quality and bath stability.[5] |
| Additives/ Grain Refiners | Cobalt, Nickel, Iron salts (for hard gold) | 0.1 - 0.3 wt% of deposit | Modify the crystal structure of the gold deposit to enhance properties like hardness and wear resistance.[5] |
| Brighteners/ Levelers | Arsenic, Thallium, Antimony compounds (use with caution), proprietary organic compounds | Trace amounts | Produce a smooth, bright, and reflective surface finish.[4][8] |
| Wetting Agents | Surfactants | Varies | Reduce the surface tension of the solution to prevent pitting and improve surface coverage.[4][9] |
| Complexing Agents/ Stabilizers | Free Cyanide (Sodium or Potassium Cyanide) | 30 g/L (for barrel plating) | Stabilize the gold ions in the solution and assist in anode corrosion.[4][10][11] |
Experimental Protocols
Extreme caution must be exercised during the preparation and handling of cyanide-containing solutions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cyanide-rated gloves, safety goggles, and a lab coat.[12][13][14] An emergency cyanide exposure kit should be readily accessible.
Preparation of a General-Purpose Alkaline Gold Plating Solution
This protocol outlines the preparation of a 1-liter general-purpose alkaline gold plating bath.
Materials:
-
This compound (Na[Au(CN)₂])
-
Dipotassium Phosphate (K₂HPO₄)
-
Potassium Carbonate (K₂CO₃)
-
Deionized or distilled water
-
Calibrated pH meter
-
Hot plate with magnetic stirrer
-
Glass beakers and graduated cylinders
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare the Base Solution: In a 1-liter beaker, dissolve 30 grams of dipotassium phosphate and 20 grams of potassium carbonate in approximately 800 mL of deionized water.
-
Heating and Mixing: Gently heat the solution to 50-60°C while stirring with a magnetic stirrer until all salts are completely dissolved.
-
Gold Addition: In a separate small beaker, dissolve the required amount of this compound (e.g., to achieve a gold concentration of 4 g/L) in a small amount of deionized water.
-
Combine Solutions: Slowly add the dissolved this compound solution to the heated base solution while continuously stirring.
-
Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask and add deionized water to the mark.
-
pH Adjustment: Measure the pH of the solution. For alkaline baths, the pH is typically maintained between 9.0 and 13.0.[15] If necessary, adjust the pH using a dilute solution of potassium hydroxide (to increase pH) or phosphoric acid (to decrease pH). Caution: Acid addition to cyanide solutions can release highly toxic hydrogen cyanide (HCN) gas. This step must be performed with extreme care in a fume hood.[16] It is crucial to maintain a pH above 10.5 to prevent the formation of HCN.[17][18]
-
Solution Analysis: Before use, it is recommended to analyze the gold concentration and the pH of the prepared solution to ensure it meets the desired specifications.[19][20][21]
Preparation of an Acid Hard Gold Plating Solution
This protocol describes the preparation of a 1-liter acid hard gold plating bath, often used for electronic components requiring high wear resistance.
Materials:
-
Potassium Gold Cyanide (K[Au(CN)₂])
-
Citric Acid or a citrate salt
-
Cobalt or Nickel salt (e.g., Cobalt(II) sulfate)
-
Deionized or distilled water
-
Calibrated pH meter
-
Hot plate with magnetic stirrer
-
Glass beakers and graduated cylinders
-
PPE
Procedure:
-
Prepare the Base Electrolyte: In a 1-liter beaker, dissolve the conducting salts and buffering agents (e.g., 50 g/L of citric acid/citrate) in about 800 mL of deionized water.
-
Dissolve Gold Salt: In a separate beaker, dissolve the potassium gold cyanide (e.g., to achieve a gold concentration of 8 g/L) in a small amount of deionized water.
-
Add Gold to Base: Slowly add the gold cyanide solution to the base electrolyte with constant stirring.
-
Add Hardening Agent: Dissolve the cobalt or nickel salt (e.g., to achieve a concentration of 0.5 g/L) in a small amount of deionized water and add it to the main solution.
-
Volume and pH Adjustment: After cooling, adjust the final volume to 1 liter with deionized water. The pH of acid gold baths typically ranges from 3.0 to 6.0.[15] Adjust the pH carefully using dilute citric acid or potassium hydroxide.
-
Solution Filtration: It is good practice to filter the final solution to remove any undissolved particles before use.
Operating Parameters
The performance of the gold plating solution is highly dependent on the operating conditions.
| Parameter | Typical Range | Impact on Plating |
| Temperature | 50 - 70 °C (120 - 160 °F) | Affects deposition rate, deposit stress, and bath stability. Higher temperatures generally increase plating speed but can accelerate the breakdown of bath components.[1][12] |
| pH | Acid: 3.0 - 6.0Neutral: 6.0 - 8.0Alkaline: 9.0 - 13.0 | Influences deposit properties, cathode efficiency, and bath stability. Incorrect pH can lead to poor adhesion and deposit appearance.[15][22] |
| Current Density | 0.1 - 1.0 A/dm² | Determines the plating rate and the structure of the deposit. Too high a current density can cause "burning" (dark, powdery deposits), while too low a density results in slow plating.[22] |
| Agitation | Mild to moderate (e.g., magnetic stirring, cathode rod movement) | Ensures uniform concentration of ions at the cathode surface, preventing localized depletion and promoting a uniform deposit.[22] |
| Anode Material | Platinized titanium, stainless steel (insoluble), or pure gold (soluble) | Insoluble anodes are common in cyanide gold plating to avoid changes in bath composition. |
| Filtration | Continuous or periodic | Removes particulate contamination that can cause roughness in the deposit.[23] |
Visualizations
Logical Workflow for Gold Plating Solution Preparation
Caption: Workflow for preparing a cyanide-based gold plating solution.
Signaling Pathway of Electrochemical Deposition
Caption: Electrochemical pathway of gold deposition from a cyanide bath.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Action(s) |
| Dull or Dark Deposits | Incorrect current density (too high), low temperature, organic contamination, incorrect pH.[22] | Optimize current density, check and adjust temperature and pH, perform carbon treatment to remove organics.[5] |
| Poor Adhesion/ Peeling | Inadequate surface preparation of the substrate, contaminated solution, incorrect pH.[22] | Ensure thorough cleaning and activation of the substrate, check for and remove sources of contamination, verify and adjust pH. |
| Uneven Plating Thickness | Poor agitation, incorrect current density, improper rack/barrel loading.[22] | Optimize agitation, adjust current density, ensure proper part orientation and density in the plating vessel. |
| Rough Deposits | Particulate matter in the solution, high current density, anode shedding. | Filter the plating solution, lower the current density, inspect and bag anodes if necessary. |
| Bath Instability (Precipitation) | Incorrect pH, contamination, incorrect temperature. | Verify and adjust pH, identify and remove sources of contamination, operate within the recommended temperature range. |
Disclaimer: This document is intended for informational purposes for qualified personnel. The preparation and use of cyanide-containing solutions are extremely hazardous and should only be undertaken by trained professionals with appropriate safety measures in place. Always consult the Safety Data Sheets (SDS) for all chemicals used and follow all institutional and regulatory guidelines.
References
- 1. proplate.com [proplate.com]
- 2. jewelrylab.co [jewelrylab.co]
- 3. eprints.usm.my [eprints.usm.my]
- 4. proplate.com [proplate.com]
- 5. nmfrc.org [nmfrc.org]
- 6. US4168214A - Gold electroplating bath and method of making the same - Google Patents [patents.google.com]
- 7. US6736886B2 - Electroless gold plating bath and method - Google Patents [patents.google.com]
- 8. sterc.org [sterc.org]
- 9. chemicalmarket.net [chemicalmarket.net]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. p2infohouse.org [p2infohouse.org]
- 12. Cyanide-Based Gold Plating Solution Instructions | Shor International [ishor.com]
- 13. Cyanide Safety in Finishing Operations [finishingandcoating.com]
- 14. Handling Sodium Cyanide: Safety Precautions in Gold Extraction Processes - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 15. Choose the Right Gold Plating Bath - Alkaline, Neutral, Acid [sharrettsplating.com]
- 16. goldrefiningforum.com [goldrefiningforum.com]
- 17. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 18. barbenanalytical.com [barbenanalytical.com]
- 19. clarksonlab.com [clarksonlab.com]
- 20. analytik-jena.com [analytik-jena.com]
- 21. nmfrc.org [nmfrc.org]
- 22. Troubleshooting Common Issues with Hard Gold Plating: A Practical Guide for Engineers [allpcb.com]
- 23. proplate.com [proplate.com]
Application Notes and Protocols: Sodium Gold Cyanide in Microfabrication and Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications, experimental protocols, and safety considerations for sodium gold cyanide and its potassium salt equivalent in the fields of microfabrication and electronics. Gold is a critical material in these industries due to its exceptional electrical conductivity, corrosion resistance, and bondability.[1] Cyanide-based electroplating and etching solutions are widely used to deposit and pattern thin gold films with high precision, a necessary requirement for manufacturing reliable microelectronic components, optoelectronic devices, and microelectromechanical systems (MEMS).[1][2]
Core Applications of Gold Cyanide
Sodium and potassium gold cyanide are primarily used in electroplating and wet etching processes. The stability of the gold cyanide complex, [Au(CN)₂]⁻, is key to its utility, as it allows for controlled and uniform deposition, resulting in smooth, dense, and adherent gold layers.[3][4][5]
-
Electroplating: This is the most significant application. Cyanide-based baths are used to create gold layers on a variety of electronic components.[6] Thin gold plating (0.1–0.5 μm) is often sufficient for static contacts, while thicker layers (1.25–2.5 μm) are used for dynamic connectors to enhance durability.[2] Key applications include:
-
Printed Circuit Boards (PCBs) and Connectors: Ensuring reliable, low-resistance electrical contacts.[3][7]
-
Semiconductor Devices: Creating interconnects, bond pads, and barrier layers in integrated circuits.[3][8]
-
MEMS and Optoelectronics: Fabricating structural layers, electrodes, and reflective coatings.[2]
-
-
Wet Etching: Cyanide solutions can be used to selectively remove gold during the patterning of microscale devices.[1][9] This process is essential for defining intricate circuit patterns after a "through-mask" plating process.[7]
-
Recycling of Electronic Waste: Due to its strong complexing ability, sodium cyanide is used to efficiently leach precious metals like gold and silver from crushed electronic waste, such as circuit boards.[3][6][10]
Gold Electroplating: Data and Protocols
Gold electroplating solutions are typically classified by their pH, which dictates the properties of the deposited gold film.[11] Acidic baths are used to co-deposit transition metals like cobalt or nickel, resulting in hard gold films with high wear resistance, ideal for connectors.[6] Neutral or alkaline baths produce soft, high-purity gold (99.9%+) that is preferred for wire bonding applications.[6][7]
Data Presentation
The composition and operating parameters of cyanide gold plating baths can be tailored for specific applications.
| Table 1: Typical Composition of Cyanide Gold Plating Baths | ||
| Component | Typical Compound | Function |
| Gold Source | Potassium Gold Cyanide, K[Au(CN)₂] | Provides Au⁺ ions for deposition.[6][12] |
| Free Cyanide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Stabilizes the bath, aids anode corrosion.[11] |
| Conducting/Buffering Salts | Phosphates, Citrates | Maintain pH and solution conductivity.[6] |
| Hardeners (for Hard Gold) | Soluble salts of Cobalt (Co), Nickel (Ni), or Iron (Fe) | Co-deposit with gold to increase hardness and wear resistance.[6] |
| Crystal Modifier | Thallium (Tl) or Lead (Pb) salts | Refine grain structure for a smoother deposit.[13] |
| Table 2: Operating Parameters for Cyanide Gold Electroplating | ||
| Parameter | Typical Range | Application / Notes |
| pH Range | 3.5 - 5.0 | Acidic: For hard gold deposits.[6] |
| 5.5 - 8.0 | Near-Neutral: For pure, soft gold deposits used in bonding.[6] | |
| 10.0 - 11.0 | Alkaline: General purpose, often buffered.[11] | |
| Temperature | 50 - 60 °C (120 - 140 °F) | Higher temperatures can increase plating rate but may also speed cyanide breakdown.[11][14] |
| Voltage | 4 - 6 Volts | Typical for short plating times (5-15 seconds).[14] |
| Anode Type | Platinized Titanium (Pt-Ti) or Stainless Steel | Inert anodes are common, especially in acidic baths.[12] |
| Pure Gold | Soluble anodes can be used to replenish gold in the bath.[12] |
Experimental Protocol: Through-Mask Gold Electroplating for Microfabrication
This protocol describes a standard "through-mask" plating technique used to create patterned gold structures on a substrate.[7]
1. Substrate Preparation:
- Begin with a clean, dry substrate (e.g., silicon wafer).
- Perform a pre-cleaning step, such as an oxygen plasma ash or solvent clean, to remove organic residues.
2. Seed Layer Deposition:
- Deposit a thin, conductive seed layer onto the substrate using a method like sputtering or evaporation.[7] A common combination is an adhesion layer of titanium or chromium (5-20 nm) followed by a gold layer (50-100 nm).
3. Photolithography:
- Apply a photoresist layer over the seed layer via spin coating.
- Expose the photoresist to UV light through a photomask containing the desired pattern.
- Develop the photoresist to create a mold, exposing the seed layer in the areas to be plated.[7]
4. Electroplating:
- Thoroughly clean and rinse the patterned substrate.[14]
- Immerse the substrate (acting as the cathode) in the prepared gold cyanide plating bath.
- Heat the solution to the desired operating temperature (e.g., 50-60°C).[14]
- Apply the specified voltage (e.g., 4-6 V) or current density for a time calculated to achieve the target thickness.[14]
- Agitate the solution or the workpiece to ensure a uniform deposit.
5. Post-Plating Finishing:
- Remove the substrate from the bath and rinse thoroughly with deionized water. It is common to use multiple static rinses to minimize the loss of precious metal solution.[6]
- Dry the substrate immediately to prevent water spots.[14]
- Strip the remaining photoresist using an appropriate solvent.
- Selectively etch the exposed seed layer, leaving behind the patterned gold structures.[7]
Mandatory Visualization
Caption: A workflow diagram for fabricating patterned gold structures using through-mask electroplating.
Caption: The fundamental electrochemical reactions occurring in a cyanide gold plating bath.
Gold Wet Etching: Data and Protocols
Cyanide-based etchants dissolve metallic gold by forming the highly stable and soluble dicyanoaurate(I) complex, [Au(CN)₂]⁻. This reaction requires the presence of an oxidizing agent to convert Au(0) to Au(I).[15]
Data Presentation
| Table 3: Typical Composition of Cyanide-Based Gold Etchants | |||
| Component | Example Compound | Concentration | Function |
| Cyanide Salt | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Varies | Forms soluble gold-cyanide complex.[15] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) or dissolved Oxygen (O₂) | Varies | Oxidizes elemental gold to Au⁺.[15] |
| Solvent | Deionized Water | - | Dissolves reactants. |
Experimental Protocol: Patterned Gold Wet Etching
1. Masking:
- Apply and pattern a photoresist layer on the gold surface to protect the areas that should not be etched.
2. Etching:
- Immerse the masked substrate in the cyanide etching solution at room temperature.
- The reaction requires an oxidant; this can be atmospheric oxygen or an additive like hydrogen peroxide.[15]
- Gently agitate the solution to ensure a uniform etch rate.
- Monitor the etching process visually or with instrumentation until the unwanted gold is completely removed.
3. Post-Etching:
- Remove the substrate and rinse thoroughly with deionized water.
- Strip the photoresist mask to reveal the final patterned gold structure.
Safety and Waste Management
Critical Hazard Warning: Gold plating solutions containing sodium or potassium cyanide are highly toxic.[14] Cyanide can be fatal if swallowed, inhaled, or absorbed through the skin.[14] Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas. All work must be conducted in a well-ventilated area, and appropriate personal protective equipment (gloves, apron, safety goggles) must be worn.[14]
Waste Treatment
Due to its toxicity, cyanide-containing wastewater is a significant environmental hazard and is strictly regulated.[3][16] Spent plating baths and rinse waters are considered hazardous waste streams (e.g., F007, F008) and must be treated before discharge.[17]
-
High-Concentration Wastes: For wastewater with high cyanide levels, recovery and recycling methods are often employed.[16] Techniques like ion exchange or solvent extraction can be used to reclaim valuable cyanides.[16]
-
Low-Concentration Wastes: Dilute cyanide streams are typically treated via chemical destruction. The most common method is alkaline chlorination, where chlorine (often from sodium hypochlorite) oxidizes cyanide to the less toxic cyanate, and then to carbon dioxide and nitrogen gas.[3]
Mandatory Visualization
Caption: Decision-making workflow for the treatment of industrial cyanide-containing wastewater.
Alternatives to Cyanide-Based Gold Plating
The high toxicity of cyanide has driven research into alternative plating solutions.[3] The most viable commercial alternatives are based on sodium or potassium gold sulfite, Na₃[Au(SO₃)₂].[6][18] These baths are less toxic and have excellent throwing power.[12] However, they may not match the hardness and wear resistance of deposits from acidic cyanide baths, and sometimes require a preliminary cyanide-based gold strike to ensure good adhesion.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. unitedchemicalcn.com [unitedchemicalcn.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. nmfrc.org [nmfrc.org]
- 7. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 8. proplate.com [proplate.com]
- 9. researchgate.net [researchgate.net]
- 10. news.mongabay.com [news.mongabay.com]
- 11. p2infohouse.org [p2infohouse.org]
- 12. microchemicals.com [microchemicals.com]
- 13. WO2011118537A1 - Cyanide based electrolytic gold plating solution and plating method using same - Google Patents [patents.google.com]
- 14. Cyanide-Based Gold Plating Solution Instructions | Shor International [ishor.com]
- 15. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 16. unitedchemicalcn.com [unitedchemicalcn.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. sterc.org [sterc.org]
Application Notes and Protocols for the Controlled Synthesis of Gold Nanostructures from Aurocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of gold nanostructures with controlled size and morphology is a cornerstone of modern nanotechnology, with profound implications for catalysis, sensing, and nanomedicine. While the majority of synthetic protocols utilize chloroauric acid (HAuCl₄) as the gold precursor, the use of aurocyanide complexes, such as potassium dicyanoaurate(I) (K[Au(CN)₂]), offers a viable alternative, particularly in electrochemical applications and in systems where cyanide is already present, such as in certain industrial waste streams. Aurocyanide is a stable, water-soluble source of gold(I) ions, and its reduction potential allows for controlled deposition and nanoparticle formation.[1]
These application notes provide an overview of the methodologies for the controlled synthesis of gold nanostructures from aurocyanide precursors. We present available quantitative data, detailed experimental protocols where possible, and visualizations of the synthetic workflows.
Data Presentation: Synthesis Parameters and Resulting Nanostructures
The controlled synthesis of gold nanostructures from aurocyanide is influenced by several key parameters, including the choice of reducing agent, pH, temperature, and the presence of capping agents. Due to the relative scarcity of detailed studies compared to chloroauric acid-based syntheses, the following tables summarize the available information and highlight key controlling factors.
Table 1: Chemical Reduction of Aurocyanide for Gold Nanoparticle Synthesis
| Precursor | Reducing Agent | Capping Agent/Stabilizer | Key Synthesis Parameters | Resulting Nanostructure | Reference |
| Gold Cyanide | Oxalic Acid | Thiol | pH, Temperature, Gold Concentration, Thiol Concentration | Spherical Nanoparticles | [1] |
| K[Au(CN)₂] | Glycine | Glycine | Temperature: 18-50°C, Reaction Time: >6 days | Cyanide-functionalized Nanoparticles (10-200 nm) | Patent WO2020076706A1 |
| K[Au(CN)₂] | Sodium Borohydride | Not specified in aurocyanide context | Not specified for aurocyanide | Expected spherical nanoparticles (by analogy) | General Knowledge |
Table 2: Electrochemical Synthesis of Gold Nanostructures from Aurocyanide
| Precursor | Electrolyte/Supporting Media | Key Synthesis Parameters | Resulting Nanostructure | Reference |
| K[Au(CN)₂] | Aqueous solution | Deposition potential, Deposition time, Precursor concentration | Size- and distribution-controlled nanoparticles | [1] |
| K[Au(CN)₂] | Aqueous KCN solution | Current density: 1-10 mA/cm², [KCN]: 5-50 g/L, [K[Au(CN)₂]]: 5-100 g/L | High-purity gold films and crystals | Patent DE3800546C1 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of gold nanostructures from aurocyanide.
Protocol 1: Electrochemical Synthesis of Gold Nanoparticles
This protocol is based on the general principles of electrochemical deposition from a potassium dicyanoaurate solution.
Materials:
-
Potassium dicyanoaurate (K[Au(CN)₂])
-
Supporting electrolyte (e.g., 0.1 M Potassium Nitrate, KNO₃)
-
Deionized water
-
Working electrode (e.g., glassy carbon, gold, or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve potassium dicyanoaurate in deionized water to the desired concentration (e.g., 1 mM to 10 mM). Add the supporting electrolyte to improve conductivity.
-
Set up the Electrochemical Cell: Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electrochemical Deposition:
-
Potentiostatic Method (Constant Potential): Apply a constant reductive potential to the working electrode. The potential should be sufficiently negative to reduce the [Au(CN)₂]⁻ complex to metallic gold. The size and density of the nanoparticles can be controlled by varying the deposition potential and time. More negative potentials and shorter deposition times generally lead to smaller and more numerous nanoparticles.
-
Galvanostatic Method (Constant Current): Apply a constant reduction current. The total charge passed will determine the amount of gold deposited.
-
-
Characterization: After deposition, carefully rinse the working electrode with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon). The synthesized gold nanostructures can then be characterized using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
Protocol 2: Chemical Reduction of Aurocyanide using a Mild Reducing Agent (Conceptual)
This protocol is a conceptualized procedure based on the mention of a "gold cyanide with oxalic acid system". Specific parameters would require experimental optimization.
Materials:
-
Potassium dicyanoaurate (K[Au(CN)₂])
-
Oxalic acid (H₂C₂O₄)
-
Capping agent (e.g., Polyvinylpyrrolidone (PVP) or a thiol-containing ligand)
-
Deionized water
-
pH meter and buffers
Procedure:
-
Prepare the Precursor Solution: Dissolve potassium dicyanoaurate in deionized water to a final concentration in the range of 0.1 mM to 1 mM.
-
Add Capping Agent: Add the chosen capping agent to the aurocyanide solution and stir to ensure homogeneity. The concentration of the capping agent will influence the final particle size and stability.
-
Adjust pH: Adjust the pH of the solution using appropriate buffers. The reduction potential of both the gold complex and the reducing agent are pH-dependent.
-
Initiate Reduction: While stirring, add a freshly prepared solution of oxalic acid. The molar ratio of the reducing agent to the gold precursor is a critical parameter to control the reaction kinetics.
-
Control Reaction Temperature: The reaction can be carried out at room temperature or heated to control the rate of nanoparticle formation. Higher temperatures generally lead to faster reaction rates and can influence the final morphology.
-
Monitor Nanoparticle Formation: The formation of gold nanoparticles can be monitored by observing the color change of the solution (typically to red or purple) and by using UV-Vis spectroscopy to track the appearance of the surface plasmon resonance peak (around 520 nm for spherical nanoparticles).
-
Purification: Once the reaction is complete, the nanoparticles can be purified by centrifugation and resuspension in deionized water to remove unreacted reagents.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of gold nanostructures from aurocyanide.
Caption: Workflow for Chemical Reduction Synthesis.
Caption: Workflow for Electrochemical Synthesis.
Signaling Pathways and Reaction Mechanisms
The fundamental mechanism for the formation of gold nanostructures from aurocyanide is the reduction of Au(I) to metallic Au(0).
Chemical Reduction:
In a chemical reduction process, a reducing agent donates electrons to the [Au(CN)₂]⁻ complex. The overall reaction can be generalized as:
[Au(CN)₂]⁻ + e⁻ → Au(0) + 2CN⁻
The formation of nanoparticles follows the classical LaMer model of nucleation and growth. Initially, the concentration of Au(0) atoms increases until it reaches supersaturation, leading to the formation of small nuclei. Subsequent reduction of aurocyanide occurs on the surface of these nuclei, causing them to grow into larger nanoparticles. Capping agents adsorb to the nanoparticle surface, preventing aggregation and controlling the final size and shape.
Electrochemical Reduction:
In an electrochemical synthesis, the reduction occurs at the surface of the working electrode. The [Au(CN)₂]⁻ ions in the electrolyte migrate to the electrode surface where they accept an electron and are reduced to metallic gold, which deposits onto the electrode.
[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻
The rate of this reaction, and thus the growth of the nanostructures, is directly controlled by the applied potential or current.
Caption: General Reaction Pathway for Nanoparticle Formation.
Conclusion
The synthesis of gold nanostructures from aurocyanide presents a viable, albeit less documented, alternative to traditional methods using chloroauric acid. Electrochemical methods are particularly well-suited for aurocyanide precursors, offering precise control over nanostructure formation on conductive substrates. Chemical reduction methods, while feasible, require further systematic investigation to establish robust and reproducible protocols for controlled morphology. The development of such protocols could open new avenues for the synthesis of gold nanostructures, particularly for applications in electronics and catalysis, and for the valorization of cyanide-containing industrial streams. Further research is encouraged to expand the library of synthetic methodologies and to fully elucidate the influence of various experimental parameters on the resulting nanostructure characteristics.
References
Application Notes and Protocols: Use of Additives in Sodium Gold cyanide Electroplating Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of additives in sodium gold cyanide electroplating baths. The information is intended to guide researchers and professionals in understanding the role of various additives, their effects on the properties of the gold deposit, and the experimental procedures for evaluation and quality control.
Introduction to Additives in Gold Electroplating
Additives are crucial components in this compound electroplating baths, playing a pivotal role in determining the final characteristics of the gold deposit.[1] These chemical agents are added in small quantities to the plating solution to modify the electrodeposition process, thereby enhancing the physical and chemical properties of the plated gold layer. The careful selection and control of additives are essential for achieving desired outcomes such as brightness, hardness, wear resistance, and uniform thickness.[1]
Classification and Function of Additives
Additives in gold cyanide baths can be broadly categorized based on their primary function. The main classes of additives include brighteners, leveling agents, hardeners, grain refiners, wetting agents, and complexing agents.
Diagram: Classification of Additives in Gold Electroplating
References
Troubleshooting & Optimization
"optimizing current density for gold electrodeposition from cyanide solution"
This technical support center provides specialized guidance for researchers, scientists, and drug development professionals on optimizing current density for gold electrodeposition from cyanide-based solutions. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Common Plating Defects
This guide addresses frequent visual and physical defects in gold deposits, with a focus on how current density and related parameters are the likely causes.
Question: My gold deposit appears dull, hazy, or burnt. What are the potential causes and solutions?
Answer: A dull, hazy, or burnt appearance is a common issue often directly linked to improper current density.
-
Excessively High Current Density: This is a primary cause of "burnt" deposits, which appear dark, rough, and powdery.[1] The current is too high for the available gold ions at the substrate surface, leading to uncontrolled deposition.[1]
-
Incorrect Current Density (High or Low): Both excessively high and low current densities can lead to a loss of brightness and a hazy finish.[1] High current densities may increase plating speed but often compromise the quality and adhesion of the deposit.[1]
-
Chemical Imbalance: Insufficient levels of additives or an imbalance in the bath's chemical components can cause dullness.[1][2] For instance, a low gold concentration can lower the limiting current density, causing burning at unexpectedly low settings.[1]
-
Inadequate Agitation: Poor solution movement creates localized areas of low gold ion concentration, making the substrate more susceptible to burning, even at moderate current densities.[1]
-
Improper Temperature: The plating bath temperature must be maintained within a specific range. High temperatures can sometimes contribute to a dull finish in certain gold plating solutions.[1][2]
Troubleshooting Steps:
-
Verify and Optimize Current Density: The most crucial step is to ensure you are operating within the optimal current density range. A Hull cell test is the standard experimental method to determine the ideal range for your specific bath composition.[1]
-
Analyze Bath Composition: Confirm that the concentrations of potassium gold cyanide, free potassium cyanide, and buffering salts are within the recommended ranges.[1][3]
-
Check for Contamination: Organic or metallic impurities are a frequent cause of dull deposits.[1] Regular carbon treatment of the plating solution can remove organic contaminants.[4]
-
Ensure Proper Agitation: Agitation is critical for replenishing gold ions at the substrate surface.[1] Effective agitation allows for the use of higher current densities while maintaining a quality deposit.[1]
Question: The gold deposit has poor adhesion, showing signs of peeling or flaking. What is the cause?
Answer: Poor adhesion is typically a result of inadequate substrate preparation, but can also be influenced by electrodeposition parameters.
-
Improper Substrate Cleaning: The most common cause is an improperly cleaned substrate surface. Oxides, grease, oils, or other contaminants will prevent the gold layer from adhering correctly.[5]
-
High Internal Stress: Exceeding the optimal current density can increase the internal stress of the deposit, which can lead to poor adhesion.[1]
-
Passivated Nickel Underlayer: If using a nickel pre-plate, a passive nickel surface is a frequent cause of dewetting and poor adhesion.[4]
Troubleshooting Steps:
-
Review Substrate Preparation Protocol: Ensure a meticulous cleaning process is in place to remove all organic and inorganic contaminants before plating.
-
Optimize Current Density: Operate within the determined optimal current density range to minimize internal stress.
-
Activate Underlayers: If a nickel underlayer is used, ensure it is properly activated immediately before gold plating to prevent passivation.
Frequently Asked Questions (FAQs)
Q1: What is a typical current density range for gold electrodeposition from a cyanide bath? A1: The optimal current density varies based on the specific bath composition, temperature, and agitation.[1] A general range for alkaline cyanide baths is 0.1 - 10 mA/cm².[3] For acid gold cyanide baths, a common range is between 0.5 and 1.5 A/dm² (5 to 15 mA/cm²).[1] It is essential to determine the ideal range for a specific application through experimentation, such as by using a Hull cell.[1]
Q2: How does changing the current density affect the properties of the gold deposit? A2: Current density is a critical parameter that directly influences the physical properties of the electrodeposited gold.[6] Lower current densities generally produce smoother, denser films, while higher densities increase the deposition rate but may lead to rougher, more porous films with lower current efficiency.[3] Additionally, increasing the current density often results in a harder gold deposit due to a refinement in the grain structure.[1]
Q3: Can I simply increase the current density to speed up the plating process? A3: While increasing current density does increase the deposition rate, it can also lead to negative consequences like roughness, decreased adhesion, porosity, or the inclusion of impurities.[7] These defects can compromise the integrity and function of the plated layer.[7] The plating speed must be balanced with the desired deposit quality.
Q4: What is the role of free cyanide in the plating bath? A4: Free cyanide is essential for the stability of the plating bath and for anode corrosion.[3] Insufficient free cyanide can lead to anode passivation, where the anode stops dissolving correctly. Conversely, excessive amounts can decrease the cathode's efficiency.[3]
Q5: Why is agitation important for optimizing current density? A5: Agitation plays a crucial role by replenishing the gold ions at the cathode (the part being plated).[1] This prevents the depletion of ions at the surface, which can cause defects. Effective agitation allows for the use of higher current densities without reaching the limiting current density, enabling faster plating speeds while maintaining good deposit quality.[1]
Data Presentation: Parameters and Compositions
The tables below summarize typical quantitative data for cyanide-based gold electrodeposition.
Table 1: Typical Alkaline Cyanide Gold Bath Composition & Operating Parameters
| Parameter | Typical Range | Purpose & Effect |
| Potassium Dicyanoaurate(I) | 8 - 12 g/L | Source of gold ions. Higher concentrations can support higher deposition rates.[3] |
| Free Potassium Cyanide | 10 - 20 g/L | Ensures bath stability and proper anode corrosion.[3] |
| Dibasic Potassium Phosphate | 20 - 30 g/L | Acts as a supporting electrolyte and pH buffer, improving current distribution.[3] |
| Operating Current Density | 0.1 - 10 mA/cm² | Controls deposition rate and deposit morphology.[3] |
| Temperature | 25 - 60 °C | Improves conductivity and deposition rate; can relieve internal stress.[3] |
| pH | 11 - 12.5 | Critical for bath stability and preventing the formation of toxic HCN gas.[3] |
Table 2: Influence of Current Density on Gold Deposit Properties
| Current Density Level | Effect on Deposition Rate | Resulting Deposit Characteristics | Potential Issues |
| Low | Slower | Smoother, denser, more uniform, often lower internal stress.[3][6] | Inefficient for thick coatings. |
| Optimal | Moderate to Fast | Bright, uniform, good adhesion, desired hardness. | Requires careful control of all bath parameters. |
| High | Fastest | Rougher, more porous, higher internal stress, harder deposit.[1][3] | "Burnt" deposits, poor adhesion, low current efficiency, potential for hydrogen evolution.[1][3] |
Experimental Protocols
Protocol 1: General Gold Electrodeposition (Galvanostatic)
This protocol outlines a standard procedure for gold electrodeposition using a three-electrode setup.
-
Substrate Preparation: Meticulously clean the substrate to be plated. This typically involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas. An oxygen plasma treatment or a suitable chemical etch may be required for certain substrates to ensure a pristine, active surface.
-
Bath Preparation: Prepare the gold plating solution according to the desired composition (see Table 1). Ensure all chemicals are fully dissolved and the solution reaches the target temperature. Adjust pH as necessary.[3]
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use the prepared substrate as the working electrode (cathode), a platinum mesh as the counter electrode (anode), and an Ag/AgCl electrode as the reference electrode.[3]
-
Electrodeposition: Immerse the electrodes in the plating solution. Apply a constant current density (e.g., 1 mA/cm²) using a galvanostat for a predetermined time to achieve the desired thickness.[3] Gentle agitation of the solution is recommended.[3]
-
Post-Treatment: After deposition, immediately rinse the plated substrate thoroughly with deionized water to remove residual plating solution and dry it with nitrogen gas.
-
Characterization: Analyze the deposit for thickness, morphology, adhesion, and purity using appropriate techniques (e.g., SEM, XRF, tape test).
Protocol 2: Determining Optimal Current Density with a Hull Cell
The Hull cell is a specialized plating cell that allows for the evaluation of deposit appearance over a wide range of current densities in a single experiment.
-
Cell Setup: Use a standard 267 mL Hull cell with a clean, polished brass or steel panel as the cathode. The anode should be appropriate for the bath (e.g., platinum or stainless steel).
-
Bath Preparation: Fill the Hull cell with 267 mL of the gold plating solution to be tested and heat to the desired operating temperature.
-
Plating: Apply a specific total current (e.g., 0.1 A) for a set duration (e.g., 5 minutes). Due to the cell's geometry, the current density will be highest at the end of the cathode closest to the anode and lowest at the far end.
-
Analysis: Remove the cathode panel, rinse, and dry. Observe the appearance of the deposit along the length of the panel. The panel will show distinct zones: a burnt, dark deposit at the high-current-density end; a bright, smooth deposit in the optimal range; and potentially a thin or dull deposit at the low-current-density end.
-
Calculation: Use a Hull cell ruler or formula to correlate the positions of these zones on the panel to specific current density values (A/dm² or mA/cm²). This provides the optimal operating current density range for the tested bath.
Visualizations
Decision tree for troubleshooting common electroplating defects.
Workflow for determining the optimal current density.
References
Technical Support Center: Passivation of Gold Electrodes in Cyanide Electrolysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the passivation of gold electrodes during cyanide electrolysis.
Frequently Asked Questions (FAQs)
Q1: What is gold electrode passivation in the context of cyanide electrolysis?
A1: Gold electrode passivation is a phenomenon where the surface of the gold electrode becomes coated with a non-reactive or poorly conductive layer, which inhibits the electrochemical dissolution of gold into the cyanide solution.[1][2] This leads to a significant decrease in the efficiency and rate of gold extraction.[1] The passivation layer can consist of various substances, including gold cyanide (AuCN) polymers, gold oxides, or films formed from impurities in the ore.[3][4]
Q2: What are the primary causes of gold electrode passivation?
A2: The primary causes of passivation include:
-
Formation of Gold Cyanide (AuCN) Films: In certain potential ranges, an insoluble layer of AuCN can form on the gold surface, blocking further reaction.[3][4]
-
Formation of Gold Oxides: At higher anodic potentials, gold oxides or hydroxides can form, creating a passive layer.[3][5]
-
Presence of Sulfide Minerals: Sulfide ions, originating from minerals like pyrite in the ore, can react with the gold surface to form passivating layers such as gold sulfide (Au₂S).[1][3][6]
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Deposition of Other Metal Oxides/Hydroxides: Impurities from the ore, such as iron oxides (e.g., magnetite), can accumulate on the gold surface, physically blocking the reaction sites.[2][3]
-
Insufficient Cyanide or Oxygen: The dissolution of gold is dependent on the diffusion of both cyanide ions and dissolved oxygen to the electrode surface.[1] A deficiency in either can slow the reaction and promote the formation of passive films.
Q3: How do common ore impurities affect passivation?
A3: Various minerals and ions commonly found in gold ores can significantly impact passivation:
-
Sulfide Minerals (e.g., Pyrite, Stibnite): These are highly detrimental, as they can release sulfide ions that directly passivate the gold surface.[2][6]
-
Iron Oxides: Magnetite has been shown to have a negative effect on gold leaching by accumulating on the electrode surface, whereas hematite and maghemite can have a slightly positive effect.[2][7]
-
Copper Minerals: Copper can increase the consumption of cyanide, reducing its availability for gold dissolution.[4][8]
-
Heavy Metal Ions (Pb²⁺, Hg²⁺, Ag⁺): Interestingly, trace amounts of ions like lead, mercury, silver, or bismuth can have a "de-passivating" effect.[3][4] They are thought to modify the gold surface, reducing the overpotential required for gold oxidation and enhancing the overall reaction rate.[6][9]
Q4: Can passivation be reversed?
A4: Yes, the surface activity of a passivated gold electrode can often be restored. This can be achieved by using chemical "aid-leaching" agents that dissolve the passivation film or by mechanically cleaning the electrode surface.[2][10] Adjusting electrochemical parameters, such as potential and current density, can also help to break down the passive layer.
Troubleshooting Guide
Problem: I am observing a rapid decrease in current and gold dissolution rate during my experiment.
This is a classic symptom of electrode passivation. Follow these steps to diagnose and resolve the issue.
Step 1: Verify and Optimize Solution Chemistry
-
Question: Have you checked the pH of your electrolyte?
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Answer: The pH should be maintained in an alkaline range, typically between 10 and 11, to ensure cyanide stability and optimal dissolution.[2][5] A decrease in pH can lead to the formation of hydrogen cyanide (HCN) gas and can affect the stability of the passivating films. Increasing the pH from 10 to 11 has been shown to decrease the current density, suggesting the formation of a more effective passive layer in some conditions, so optimization within this range is key.[5]
-
Question: Is the cyanide concentration optimal?
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Answer: Both insufficient and excessively high cyanide concentrations can be problematic. While a certain level is required for the reaction, very high concentrations can sometimes promote passivation.[1] Potentiodynamic tests show that peak current densities increase significantly with cyanide concentration up to a certain point.[5] Verify that your concentration is appropriate for your specific ore and conditions.
-
Question: Is there sufficient dissolved oxygen?
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Answer: Oxygen is a critical reagent in the gold cyanidation process.[11] A lack of dissolved oxygen will slow down the cathodic reaction and, consequently, the overall gold dissolution rate.[11] Consider pre-aeration of the pulp or purging with air or pure oxygen to maximize the dissolved oxygen concentration.[11]
Step 2: Investigate the Role of Impurities
-
Question: Does your ore contain sulfide minerals?
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Answer: If your ore is rich in sulfides, the formation of sulfide ions in the solution is a likely cause of passivation.[6] The addition of lead nitrate (Pb(NO₃)₂) can be an effective remedy. Lead ions react with sulfide ions to form lead sulfide (PbS), a stable precipitate, thereby removing the passivating agent from the solution.[1][6]
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Question: Could other metallic impurities be the cause?
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Answer: Minerals like magnetite can physically block the electrode surface.[2] If analysis indicates high levels of such impurities, consider pre-treatment steps to remove them. Conversely, if your system is too pure, the dissolution rate may be slow. Pure gold often dissolves more slowly than gold containing trace impurities like silver or lead.[3]
Step 3: Consider Using Additives
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Question: Have you considered using leaching aids?
-
Answer:
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Lead Ions: As mentioned, trace amounts of lead can alleviate passivation caused by sulfides and can also catalyze the gold dissolution reaction itself.[6][9]
-
Activated Carbon: The addition of activated carbon can enhance the gold leach rate by improving the oxygen reduction reaction and helping to remove the passivating surface layer.[3]
-
Hydrogen Peroxide: Used carefully, hydrogen peroxide can act as an additional oxidant to accelerate the leaching process.[1][10]
-
Data Presentation: Impact of Minerals and Solution Parameters
Table 1: Effect of Iron Oxide Slurries on Gold Leach Rate
| Mineral Slurry | Change in Gold Leach Rate | Probable Cause | Source |
| Magnetite | ~40% Decrease | Accumulation of iron oxides on the gold surface, blocking reaction sites. | [2][3] |
| Hematite | ~25% Increase | Positive galvanic interaction with gold. | [2][7] |
| Maghemite | ~10% Increase | Positive galvanic interaction with gold. | [2][7] |
Table 2: Influence of Cyanide Concentration on Anodic Peak Current Density
| NaCN Concentration (mol/L) | Peak Current Density (P2) (mA/cm²) | Observation | Source |
| 0.005 | 0.22 | Low dissolution rate at low cyanide concentration. | [5] |
| 0.1 | 7.37 | Dissolution rate increases significantly with cyanide concentration. | [5] |
Experimental Protocols
Protocol 1: Electrochemical Analysis of Passivation using Cyclic Voltammetry (CV)
This protocol outlines a general procedure for using CV to study the active and passive behavior of a gold electrode in a cyanide solution.
1. Objective: To identify the potential regions for gold dissolution and passivation and to study the effects of variables like pH, cyanide concentration, and impurities.
2. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Gold working electrode (e.g., rotating disk electrode)
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Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
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Counter electrode (e.g., platinum wire or graphite rod)
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Cyanide electrolyte solution (e.g., 0.04 M NaCN) with supporting electrolyte
-
pH meter and chemicals for pH adjustment (e.g., NaOH)
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Inert gas (e.g., Argon) for de-aeration
3. Procedure:
-
Electrode Preparation: Polish the gold working electrode to a mirror finish using alumina slurries of decreasing particle size, followed by rinsing with deionized water.
-
Cell Assembly: Assemble the three-electrode cell with the prepared gold working electrode, reference electrode, and counter electrode. Add the cyanide electrolyte.
-
De-aeration: Bubble argon gas through the solution for at least 30 minutes before the experiment to remove dissolved oxygen (unless the effect of oxygen is being studied).[5]
-
Initial Reduction: Apply a cathodic potential (e.g., -0.8 V vs. SHE) for a set period (e.g., 30 minutes) to reduce any existing oxides on the gold surface.[5]
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan between the cathodic and anodic limits (e.g., -0.5 V to +0.8 V vs. SCE).[12]
-
Start the scan from a negative potential, sweeping towards the positive (anodic) direction, and then reverse the sweep back to the starting potential.
-
Use a specific scan rate, for example, 0.166 mV/s.[5]
-
-
Data Analysis:
-
Plot the resulting current vs. potential (voltammogram).
-
Identify the anodic peaks, which correspond to the oxidation (dissolution) of gold.[12]
-
Observe any sharp decreases in current after a peak, which indicate the onset of passivation.
-
Identify the cathodic peaks on the reverse scan, which correspond to the reduction of passivating films or other species.[12]
-
-
Parameter Variation: Repeat the experiment while varying parameters such as cyanide concentration, pH, or by adding impurities to the electrolyte to observe their effect on the voltammogram.[5][12]
Visualizations
Caption: Logical diagram illustrating the primary causes of gold electrode passivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Cyanide Leaching Chemistry & Gold Cyanidation - 911Metallurgist [911metallurgist.com]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
"effect of pH on the stability of sodium gold cyanide electroplating baths"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the stability of sodium gold cyanide electroplating baths. The information is intended for researchers, scientists, and drug development professionals utilizing gold electroplating in their work.
Troubleshooting Guide
This guide addresses common issues encountered during this compound electroplating, with a focus on problems arising from pH fluctuations.
| Issue | Potential Cause (pH-Related) | Recommended Actions |
| Dull or Hazy Deposits | - High pH: Can lead to the co-deposition of metallic impurities.[1] - Low pH: Can cause instability in the bath, leading to rough and non-adherent layers. | - Measure the bath pH. - If pH is too high, adjust downwards using a suitable acidic solution (e.g., a dilute solution of phosphoric acid or as recommended by the bath supplier). Add acid slowly while monitoring the pH. - If pH is too low, adjust upwards with a dilute solution of potassium or sodium hydroxide. |
| Burnt or Dark Deposits | - High pH: Increased conductivity at high pH can lead to excessive current density in high-current areas, causing burning. | - Immediately reduce the plating voltage. - Check and lower the bath pH to the recommended operating range. - Verify and adjust the current density to be within the optimal range. |
| Poor Adhesion (Peeling or Flaking) | - Incorrect pH: Can interfere with the proper bonding of the gold layer to the substrate.[2] | - Ensure the bath pH is within the specified range for the particular substrate and bath composition. - Thoroughly clean and activate the substrate before plating. - Consider a strike layer (e.g., nickel) to improve adhesion.[2] |
| Slow Plating Rate | - High pH: A very high pH can sometimes reduce the efficiency of the gold deposition process.[3][4] | - Measure and adjust the pH to the lower end of the optimal range. - Check the gold concentration and temperature of the bath, as these also significantly impact the plating rate. |
| Noticeable "Almond-like" Smell | - Low pH (below 9.5): Formation of highly toxic hydrogen cyanide (HCN) gas.[5] | - IMMEDIATELY ensure adequate ventilation and cease operation. - Do not add acid to the bath. - Measure the pH. If it is low, carefully adjust it to above 10.5 with a dilute caustic solution. - Review procedures to prevent accidental acidification of the bath. |
| Rapid Decrease in Cyanide Concentration | - Low pH: Hydrolysis of cyanide to form HCN gas leads to a rapid loss of free cyanide in the bath.[4][6] | - Increase the pH to the recommended alkaline range (typically 10.5-11.5) to stabilize the cyanide.[6] - Replenish the free cyanide concentration as needed after pH correction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a typical alkaline this compound electroplating bath?
A1: The optimal pH for most alkaline gold cyanide plating baths is typically maintained between 10.0 and 11.5.[3][6] This range is crucial for ensuring the stability of the cyanide complex and preventing the formation of toxic hydrogen cyanide (HCN) gas.[6]
Q2: What happens if the pH of my gold cyanide bath drops too low?
A2: A low pH (below 9.5) is extremely dangerous as it leads to the formation of volatile and highly toxic hydrogen cyanide (HCN) gas.[5] At a pH of approximately 9.3, about half of the total cyanide will exist as HCN.[7] This not only poses a severe health risk but also results in increased consumption of cyanide, reducing the efficiency of the plating process.[4][6]
Q3: What are the consequences of the pH being too high?
A3: While safer than a low pH, a pH that is too high (e.g., above 12) can also be detrimental to the plating process. It can lead to a decrease in the gold deposition rate.[3][4][8] Additionally, very high pH can affect the appearance of the deposit, potentially causing dullness or darkening.
Q4: How can I adjust the pH of my electroplating bath?
A4: To raise the pH, a dilute solution of a high-purity alkali, such as potassium hydroxide or sodium hydroxide, is typically used. To lower the pH, a dilute solution of an acid, such as phosphoric acid, can be carefully added. It is critical to make small additions and mix thoroughly while continuously monitoring the pH to avoid over-adjustment. Always consult the supplier of your specific gold plating solution for their recommended pH adjustment procedures.
Q5: Are there gold cyanide plating baths that operate at a low pH?
A5: Yes, there are "acid" gold cyanide plating baths that operate at a much lower pH, typically in the range of 3.5 to 5.0.[9] In these baths, the gold cyanide complex is very stable, which minimizes the release of HCN gas.[5] These baths are often used for specific applications where a harder gold deposit is required.
Q6: How does pH affect the stability of the this compound complex itself?
A6: The dicyanoaurate(I) complex, [Au(CN)₂]⁻, is very stable over a wide pH range. However, the stability of the overall bath is highly dependent on the pH due to the equilibrium between cyanide ions (CN⁻) and hydrogen cyanide (HCN). At low pH, the equilibrium shifts towards the formation of HCN, which is volatile and escapes from the solution, thereby destabilizing the bath by consuming the free cyanide necessary to maintain the gold complex in solution.
Quantitative Data Summary
The following table summarizes the quantitative and qualitative effects of pH on key parameters of a typical alkaline this compound bath.
| pH Range | Gold Deposition Rate | Free Cyanide Stability | HCN Gas Evolution | Deposit Quality |
| < 9.5 | Decreased efficiency | Poor (rapid loss) | High risk | Poor adhesion, rough |
| 9.5 - 10.5 | Good | Moderate | Low to moderate risk | Generally good |
| 10.5 - 11.5 | Optimal | High (stable) | Minimal risk | Bright, smooth, good adhesion |
| > 11.5 | May decrease | High | Minimal risk | Can become dull or burnt |
Note: The data presented is a synthesis from multiple sources. Actual performance may vary depending on the specific bath composition, temperature, and operating conditions. A study on gold leaching showed that the gold leaching rate decreased from 91.64% to 90.91% when the pH was between 9.5 and 10.5. However, when the pH was increased to 11.5, the leaching rate significantly dropped to 82.27%.[10]
Experimental Protocols
Objective: To determine the effect of pH on the stability and performance of a this compound electroplating bath.
Materials:
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This compound plating solution
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Substrates for plating (e.g., copper coupons)
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Anode (e.g., platinum or stainless steel)
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Plating cell or beaker
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DC power supply (rectifier)
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Magnetic stirrer and stir bar
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Heater with temperature control
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Calibrated pH meter
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Solutions for pH adjustment (e.g., 5% potassium hydroxide, 5% phosphoric acid)
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Analytical equipment for measuring gold concentration in the bath (e.g., Atomic Absorption Spectroscopy - AAS)
-
Hull cell (optional, for qualitative assessment of deposit quality across a range of current densities)
Methodology:
-
Bath Preparation: Prepare the this compound electroplating bath according to the manufacturer's instructions or a standard laboratory procedure.
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Initial Analysis:
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Measure and record the initial pH of the bath.
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Take a sample of the bath for gold concentration analysis.
-
-
pH Adjustment (for different experimental groups):
-
Divide the bath into several aliquots for testing at different pH values (e.g., 9.5, 10.5, 11.5, 12.5).
-
Carefully adjust the pH of each aliquot using the appropriate acidic or basic solution. Add the adjusting solution dropwise while stirring and monitoring the pH.
-
-
Electroplating:
-
For each pH-adjusted bath, perform electroplating onto a prepared substrate under controlled conditions (e.g., constant temperature, current density, and plating time).
-
Ensure consistent agitation throughout the plating process.
-
-
Post-Plating Analysis:
-
After plating, rinse and dry the plated substrates.
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Visually inspect the quality of the gold deposit (brightness, uniformity, adhesion).
-
Measure the thickness of the gold deposit to determine the plating rate.
-
Take a sample of the bath after plating and analyze the gold concentration to determine the depletion rate.
-
Re-measure the pH of the bath to check for any drift during the experiment.
-
-
Data Analysis:
-
Compare the plating rates, deposit quality, and gold depletion rates across the different pH values.
-
Plot the plating rate as a function of pH.
-
Summarize the findings in a table for easy comparison.
-
Visualizations
Caption: Troubleshooting workflow for pH-related issues in gold cyanide plating.
Caption: Logical relationships of pH effects on bath stability and plating outcome.
References
- 1. ajbasweb.com [ajbasweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting Gold Leaching Effects: A Comprehensive Overview | Mining Pedia [miningpedia.cn]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. finishing.com [finishing.com]
- 6. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH Alkalinity on Gold Leaching - 911Metallurgist [911metallurgist.com]
- 9. nmfrc.org [nmfrc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Influence of Metallic Impurities on Gold Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to metallic impurities during gold nanoparticle (AuNP) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common metallic impurities in gold nanoparticle synthesis, and where do they originate?
A1: Common metallic impurities include silver (Ag), copper (Cu), iron (Fe), platinum (Pt), palladium (Pd), zinc (Zn), and lead (Pb).[1][2] These can be introduced from several sources:
-
Gold Precursor (HAuCl₄): The gold salt itself can contain trace amounts of other metals from the refining process. Silver is a very common impurity in gold bullion.[3][4]
-
Glassware: Improperly cleaned glassware can harbor residual metal ions that can interfere with the synthesis. It is crucial to clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid) to remove any metal traces.[5]
-
Reagents: Other reagents, such as reducing and capping agents, may contain trace metallic contaminants.
-
Water: The quality of water is critical. Deionized water with high resistivity (18.2 MΩ·cm) should be used to minimize ionic impurities.
Q2: How do metallic impurities generally affect the synthesis of gold nanoparticles?
A2: Metallic impurities can significantly impact the nucleation and growth stages of AuNP synthesis, leading to variations in:
-
Size and Shape: Impurities can act as seed particles or alter the crystalline growth pattern, resulting in changes in nanoparticle size and morphology (e.g., nanorods, nanocages instead of spheres).[5][6]
-
Color of the Colloidal Solution: The color of the AuNP solution is dependent on the surface plasmon resonance (SPR), which is sensitive to particle size, shape, and composition. The presence of metallic impurities can lead to a shift in the SPR peak and a corresponding change in color.[7] For instance, the formation of gold-silver alloy nanoparticles can tune the SPR peak between that of pure gold and pure silver.[8]
-
Stability: Impurities can disrupt the electrostatic or steric stabilization of the nanoparticles, leading to aggregation and precipitation.[7][9] This is often observed as a color change from red to blue or purple.[4]
-
Catalytic and Optical Properties: For applications in catalysis and sensing, the presence of other metals can either enhance or diminish the desired properties by creating bimetallic or alloyed surfaces.
Q3: How can I detect and quantify metallic impurities in my gold nanoparticle solution?
A3: Several analytical techniques can be used to detect and quantify metallic impurities:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace levels of elements. It can be used to determine the total concentration of metallic impurities in the AuNP solution after digestion of the nanoparticles.[2][3][10] Single-particle ICP-MS (spICP-MS) can even provide information on the composition of individual nanoparticles.[2]
-
Atomic Absorption Spectroscopy (AAS): AAS is a simpler and more cost-effective technique for quantifying specific metal concentrations.[11][12]
-
Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with electron microscopy (SEM or TEM), EDX can provide elemental analysis of the nanoparticles, confirming the presence of other metals.[13]
Troubleshooting Guides
Problem 1: Unexpected Color of the Gold Nanoparticle Solution
| Symptom | Possible Metallic Impurity Cause | Troubleshooting Steps & Solutions |
| Solution is blue or purple immediately after synthesis instead of red. | General Metallic Contamination: Unwanted metal ions can cause rapid aggregation. | 1. Clean Glassware: Ensure all glassware is rigorously cleaned with aqua regia and rinsed thoroughly with high-purity deionized water.[5] 2. Check Reagent Purity: Use high-purity reagents and freshly prepared solutions, especially for the reducing agent (e.g., sodium citrate). 3. Verify Water Quality: Use 18.2 MΩ·cm deionized water. |
| The SPR peak is blue-shifted (e.g., below 520 nm for spherical AuNPs). | Silver (Ag) Impurity: The formation of gold-silver alloy nanoparticles can lead to a blue-shift in the SPR peak.[14][15] | 1. Analyze Gold Precursor: If possible, analyze the gold precursor for silver content using ICP-MS or AAS. 2. Source a Higher Purity Precursor: If silver contamination is confirmed, switch to a higher purity grade of HAuCl₄. |
| The SPR peak is red-shifted, and there might be a secondary peak. | Aggregation or Anisotropic Growth: The presence of certain ions, like silver in nanorod synthesis, can induce the formation of anisotropic shapes, leading to a red-shifted longitudinal SPR peak.[5] Uncontrolled impurities can also lead to aggregation, causing a red-shift.[7] | 1. Characterize Nanoparticle Morphology: Use TEM to determine if the red-shift is due to aggregation or a change in shape. 2. Review Synthesis Protocol: If nanorods or other anisotropic shapes are forming unintentionally, re-evaluate the purity of all reagents. The presence of trace silver is a known factor in promoting rod formation.[6] |
Problem 2: Poor Monodispersity and Stability
| Symptom | Possible Metallic Impurity Cause | Troubleshooting Steps & Solutions |
| Wide particle size distribution (high Polydispersity Index - PDI). | Uncontrolled Nucleation: Metallic impurities can act as unintended nucleation sites, leading to a broad size distribution. | 1. Strict Cleaning Protocol: Adhere to a strict glassware cleaning protocol with aqua regia.[5] 2. Filter Solutions: Consider filtering stock solutions (if appropriate for the specific reagent) to remove any particulate contaminants. |
| Nanoparticles aggregate and precipitate over time. | Disruption of Surface Charge: Cationic metallic impurities can interfere with the negatively charged citrate capping layer, reducing electrostatic repulsion and causing aggregation.[9] | 1. Measure Zeta Potential: A low (close to zero) zeta potential indicates poor colloidal stability. 2. Purify Nanoparticles: Use centrifugation to pellet the nanoparticles and resuspend them in fresh, high-purity water to remove ionic impurities from the supernatant.[5] 3. Check for Ionic Contamination: Analyze the supernatant for unexpected metal ions using ICP-MS. |
Quantitative Impact of Metallic Impurities
The following tables summarize the quantitative effects of common metallic impurities on the properties of gold nanoparticles.
Table 1: Influence of Silver (Ag) Concentration on Gold Nanoparticle Properties
| Molar Ratio of Ag⁺ to Au³⁺ | Resulting Nanostructure | Average Size (nm) | SPR Peak(s) (nm) | Reference |
| 0 | Gold Nanospheres | ~15-20 | ~520 | [5] |
| Varies (with CTAB) | Gold Nanorods | Aspect ratio dependent | Transverse: ~520, Longitudinal: >600 | [5] |
| 1:3 (Ag:Au) | AgAu₃ Alloy Nanoparticles | 40-60 | ~480 | [1] |
| 1:1 (Ag:Au) | AgAu Alloy Nanoparticles | 40-60 | ~450 | [1] |
| 3:1 (Ag:Au) | Ag₃Au Alloy Nanoparticles | 40-60 | ~420 | [1] |
Table 2: Influence of Copper (Cu) Concentration on Gold Nanoparticle Properties
| Precursor(s) | Resulting Nanostructure | Average Size (nm) | SPR Peak (nm) | Reference |
| HAuCl₄ only | Gold Nanoparticles | 10-20 | ~520 | [16] |
| HAuCl₄ + CuSO₄ | Au-Cu Alloy Nanoparticles | 130-135 (for CuNPs) | ~440 (for CuNPs) | [16] |
Note: Quantitative data for the direct effect of trace copper impurities on AuNP synthesis is sparse in the literature. The data for CuNPs is provided for context.
Table 3: Influence of Platinum (Pt) and Palladium (Pd) on Gold Nanoparticle Properties
| Bimetallic Composition | Resulting Nanostructure | Average Size (nm) | Effect on Catalytic Activity | Reference |
| Au-Pt Core-Shell | Core-shell Nanoparticles | 3.1 - 4.6 | Peroxidase-like activity increases with Pt concentration up to 200 µM. | [17] |
| Au-Pd Alloy | Alloy Nanoparticles | 1-3 | Catalytic activity for 4-nitrophenol reduction is maximized at ~75 molar % Au. | [5] |
| Au-Pd Alloy | Alloy Nanoparticles | Varies | Catalytic activity for Suzuki-Miyaura coupling is enhanced under visible light, with optimal performance at a Au/Pd ratio of 1:1.86. | [13] |
Experimental Protocols
Protocol 1: Turkevich Method for Synthesis of Gold Nanospheres
This protocol is a standard method for producing citrate-stabilized gold nanospheres.
-
Glassware Preparation: Clean a 50 mL Erlenmeyer flask and a magnetic stir bar with aqua regia, followed by copious rinsing with 18.2 MΩ·cm deionized water.
-
Prepare Gold Solution: Add 20 mL of 1.0 mM HAuCl₄ to the flask.
-
Heating: Place the flask on a stirring hot plate, add the stir bar, and bring the solution to a rolling boil with vigorous stirring.
-
Citrate Addition: To the rapidly stirring, boiling solution, quickly add 2 mL of a 1% (w/v) solution of trisodium citrate dihydrate.
-
Reaction: The solution color will change from pale yellow to colorless, then to a deep red over several minutes. Continue heating for an additional 10 minutes after the color change is complete.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature.
-
Characterization: Characterize the resulting nanoparticles using UV-Vis spectroscopy (expecting an SPR peak around 520 nm), and TEM to determine size and morphology.
Protocol 2: Synthesis of Gold-Silver Alloy Nanoparticles
This protocol describes a method for synthesizing bimetallic Au-Ag alloy nanoparticles.
-
Precursor Mixture: In a clean flask, mix aqueous solutions of HAuCl₄ and AgNO₃ to achieve the desired molar ratio (e.g., 1:1 for AgAu). Stir for 5 minutes.
-
Add Stabilizer and Reducing Agent: Add trisodium citrate and polyvinylpyrrolidone (PVP) to the mixture while stirring.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour with continuous stirring.
-
Cooling and Purification: Allow the solution to cool to room temperature. Purify the nanoparticles by centrifugation and resuspension in deionized water to remove unreacted precursors and byproducts.
-
Characterization: Analyze the alloy nanoparticles using UV-Vis spectroscopy to confirm the formation of a single SPR peak, and TEM with EDX to determine size, morphology, and elemental composition.[1]
Visualizations
Caption: A generalized workflow for gold nanoparticle synthesis and troubleshooting.
Caption: Logical relationships between metallic impurities and their effects on AuNP properties.
References
- 1. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. Synthesis of gold–tin alloy nanoparticles with tunable plasmonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Features of Copper and Gold Nanoparticle Translocation in Petroselinum crispum Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold Nanoparticle Enabled Localized Surface Plasmon Resonance on Unique Gold Nanomushroom Structures for On-Chip CRISPR-Cas13a Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. english.gyig.cas.cn [english.gyig.cas.cn]
- 12. Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River [article.sapub.org]
- 13. Enhancing catalytic performance of palladium in gold and palladium alloy nanoparticles for organic synthesis reactions through visible light irradiation at ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biosynthesis and Characterization of Gold and Copper Nanoparticles from Salvadora persica Fruit Extracts and Their Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Adhesion of Electroplated Gold from Cyanide Baths
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with poor adhesion in electroplated gold from cyanide baths. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor gold plating adhesion?
Poor adhesion of electroplated gold, manifesting as peeling, flaking, or blistering, is most frequently linked to inadequate surface preparation.[1][2][3] Any contaminants such as oils, grease, dirt, or oxides on the substrate will interfere with the bonding of the gold layer.[4][5] Other significant causes include contamination of the plating bath, improper plating parameters (current density, temperature, pH), and the absence or failure of an appropriate underlayer, such as nickel.[1][6]
Q2: Why is a nickel underlayer (strike) recommended before gold plating?
A nickel strike layer, typically 2-5 microns thick, is crucial for several reasons.[1] It acts as a barrier to prevent the diffusion of base metals like copper into the gold layer, which can cause tarnishing.[4] The nickel layer also significantly enhances the adhesion of the gold to the substrate.[1][6][7]
Q3: How does bath contamination affect adhesion?
Contaminants in the cyanide gold bath can lead to a variety of plating defects, including poor adhesion.[6] Organic impurities can interfere with the deposition process, resulting in weakened bonding.[6] Metallic contaminants, such as lead, copper, and nickel, can co-deposit with the gold, altering the properties of the deposit and reducing adhesion.[8] Regular filtration and carbon treatment of the bath are essential to remove these impurities.[6][8]
Q4: Can the pH of the cyanide bath impact gold adhesion?
Yes, the pH of the cyanide bath is a critical parameter. For cyanide leaching and plating processes, maintaining an alkaline pH, typically above 10.5, is essential for the stability of the cyanide complex and to prevent the formation of toxic hydrogen cyanide (HCN) gas.[9][10] Deviations from the optimal pH range can affect the kinetics of gold dissolution and deposition, potentially leading to reduced adhesion.[9] For some specific cyanide gold baths, the recommended pH is buffered between 10 and 11.[11]
Q5: What is the effect of current density on the adhesion of the gold layer?
Current density, the amount of electric current per unit area, directly influences the rate of gold deposition.[12][13] If the current density is too high, it can lead to rapid, uneven plating, which can result in poor adhesion and other defects like "burning".[6][14] Conversely, a current density that is too low may result in an overly thin and patchy coating.[13] Precise control is necessary to achieve a uniform and well-adhered gold layer.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor gold adhesion.
Problem: Gold layer is peeling, flaking, or blistering.
This is a clear indication of adhesion failure. Follow the steps below to identify and rectify the root cause.
Step 1: Substrate Surface Preparation Verification
Inadequate surface preparation is the leading cause of poor adhesion.[1][2][3]
Troubleshooting Workflow for Surface Preparation
Caption: Troubleshooting workflow for substrate preparation issues.
Corrective Actions & Protocols
-
Visual Inspection: Before plating, carefully inspect the substrate surface for any visible signs of contamination like oils, fingerprints, or oxide layers.[1]
-
Enhanced Cleaning Protocol: A multi-step cleaning process is essential.
-
Methodology:
-
Solvent Degreasing: Use an appropriate solvent to remove heavy oils and grease.
-
Alkaline Cleaning: Immerse the substrate in an alkaline cleaning solution to remove organic films.[15] Ultrasonic agitation can significantly improve cleaning efficiency.[4]
-
Rinsing: Thoroughly rinse with deionized water to remove all traces of the cleaning solution.[1][4] Inadequate rinsing can leave residues that compromise adhesion.[14]
-
Acid Etching (Activation): A brief dip in a suitable acid solution can remove oxide layers and create a more active surface for plating.[5][6]
-
Final Rinse: A final rinse with deionized water is crucial before the subsequent plating step.[1]
-
-
-
Electrocleaning: This is a highly effective method for final cleaning.[15]
-
Methodology: The substrate is made the cathode or anode in an alkaline solution, and an electric current is applied. This process generates gases at the surface that "scrub" away any remaining contaminants.[15]
-
Step 2: Plating Bath and Parameter Evaluation
If surface preparation is confirmed to be adequate, the next step is to examine the plating bath and process parameters.
Logical Relationship of Plating Parameters
Caption: Interrelationship of plating parameters affecting adhesion.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated |
| Current Density (Soft Gold) | 1-5 A/dm² | Too high: Burning, poor adhesion. Too low: Thin, patchy coating.[1][13] |
| Bath Temperature (Soft Gold) | 50-60°C | Too low: Weak adhesion. Too high: Thermal stress, defects.[1][12] |
| pH (Cyanide Bath) | > 10.5 (typically 11-12) | Too low: HCN gas formation, unstable bath.[9][10][16] |
| Nickel Strike Thickness | 2-5 microns | Too thin: Ineffective barrier.[1] |
Corrective Actions & Protocols
-
Bath Analysis and Purification:
-
Metallic Impurities: Use Atomic Absorption (AA) spectroscopy to test for metallic contaminants like copper, nickel, and lead.[8] If levels are high, dummy plating (electrolyzing at a low current density) can be used to plate out impurities.[17]
-
Organic Contaminants: Organic impurities can be removed by carbon treating the plating solution.[6][8]
-
Methodology (Carbon Treatment):
-
Transfer the plating solution to a separate treatment tank.
-
Add sulfur-free activated carbon powder.
-
Agitate the solution for a period to allow for adsorption of organic contaminants.
-
Filter the solution to remove the carbon particles before returning it to the plating tank.
-
-
-
Parameter Adjustment:
Step 3: Underlayer and Adhesion Testing
The integrity of the underlayer and final adhesion testing are critical quality control steps.
Experimental Workflow for Plating and Testing
Caption: Experimental workflow from preparation to adhesion testing.
Adhesion Testing Protocols
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Tape Test (ASTM D3359): This is a simple and common method for assessing adhesion.
-
Methodology:
-
Apply a pressure-sensitive tape firmly to the plated surface.
-
Press the tape down to ensure intimate contact.
-
Rapidly pull the tape off at a sharp angle.
-
Inspect both the tape and the plated surface for any signs of the gold layer being removed.
-
-
-
Thermal Shock Test: This test evaluates adhesion under thermal stress.
-
Methodology:
-
Heat the plated component to a specified high temperature.
-
Immediately quench it in a cold fluid (e.g., room temperature water).
-
Repeat this cycle several times.
-
Inspect the component for any signs of blistering or flaking, which would indicate poor adhesion.
-
-
References
- 1. Gold Plating: Best Practices [allpcb.com]
- 2. Electroplating Problems and Their Solutions [chemresearchco.com]
- 3. americanelectro.com [americanelectro.com]
- 4. How Gold Plating is Done, Step by Step [thermofisher.com]
- 5. proplate.com [proplate.com]
- 6. proplate.com [proplate.com]
- 7. Beginners Guide To Gold Plating - Valence Surface Technologies [valencesurfacetech.com]
- 8. finishing.com [finishing.com]
- 9. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 10. Barben Analytical | Gold Processing: Cyanide Leach Process (pH/ORP) [barbenanalytical.com]
- 11. eprints.usm.my [eprints.usm.my]
- 12. proplate.com [proplate.com]
- 13. proplate.com [proplate.com]
- 14. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 15. Preparing Your Substrate for Electroplating [sharrettsplating.com]
- 16. emerson.com [emerson.com]
- 17. Troubleshooting and Eliminating Problems in Plating Baths [finishingandcoating.com]
Technical Support Center: Controlling Surface Morphology of Gold Films from Sodium Gold Cyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium gold cyanide electroplating baths to control the surface morphology of gold films.
Troubleshooting Guide
This guide addresses common issues encountered during the electrodeposition of gold from cyanide baths, focusing on solutions to control surface morphology.
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Rough or Burnt Deposits | - Current density is too high: Exceeding the optimal current density range leads to rapid, uncontrolled deposition, resulting in a rough, and sometimes burnt, appearance.[1][2] - Low gold concentration: Depletion of gold ions near the cathode can cause burning. - Inadequate agitation: Poor solution movement leads to localized ion depletion. - Organic impurities in the bath: Contaminants can interfere with uniform deposition.[3] | - Reduce current density: Operate within the recommended range (typically 0.1 - 10 mA/cm² for smooth films).[4] - Analyze and replenish gold: Ensure the gold concentration is within the optimal range (typically 1 - 20 g/L).[4] - Increase agitation: Employ mechanical stirring or solution circulation to ensure a uniform supply of ions to the substrate surface. - Carbon treat the bath: Use activated carbon filtration to remove organic contaminants. |
| Dull or Matte Finish | - Incorrect pH: The pH of the bath significantly affects the grain structure of the deposit.[1] - Low temperature: Lower temperatures can lead to larger grain sizes and a less lustrous finish. - Contamination of the bath: Metallic or organic impurities can disrupt the crystal growth process.[3] | - Adjust pH: Maintain the pH within the optimal range for your specific bath chemistry (e.g., alkaline: 9-13, acid: 3-6).[4][5] - Increase temperature: Operate within the recommended temperature range (typically 25 - 60 °C) to promote finer grain structures.[4] - Analyze and purify the bath: Identify and remove contaminants through appropriate purification methods. |
| Poor Adhesion or Peeling | - Improper substrate preparation: The most common cause of poor adhesion is an inadequately cleaned or activated substrate surface. - Passive nickel underlayer: If using a nickel underplate, a passive oxide layer can prevent strong adhesion of the gold film. - High internal stress in the deposit: Plating parameters that induce high stress can lead to peeling. | - Thoroughly clean the substrate: Implement a rigorous cleaning and activation process to remove all oils, greases, and oxides. - Activate the nickel underlayer: Use an appropriate acid activation step immediately before gold plating to remove the passive layer. - Optimize plating parameters: Adjust current density, temperature, and additives to reduce internal stress. Pulse plating can also be beneficial. |
| Uneven Thickness | - Poor throwing power of the bath: The ability of the plating solution to deposit metal uniformly over an irregularly shaped object. - Incorrect anode-to-cathode spacing: Non-uniform spacing can lead to variations in current density across the substrate. - Inadequate agitation: Can lead to non-uniform deposition rates. | - Adjust bath composition: Ensure the concentration of conducting salts and additives is optimized for good throwing power. Alkaline cyanide baths generally have good throwing power.[5] - Optimize anode placement: Ensure uniform spacing between the anode and all parts of the cathode. - Improve agitation: Ensure vigorous and uniform solution movement. |
| Pitting | - Hydrogen evolution: Excessive hydrogen gas bubble formation on the cathode surface can mask areas from deposition, leading to pits. This is more likely at higher current densities and lower pH. - Particulate matter in the bath: Suspended particles can settle on the substrate and cause pitting. | - Optimize current density and pH: Reduce current density and/or increase pH to minimize hydrogen evolution. - Filter the plating bath: Regularly filter the solution to remove any suspended particles. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the surface roughness of the gold film?
A1: Current density is a primary factor influencing surface roughness.[1] Lower current densities generally result in smoother, denser films, while higher current densities can lead to rougher and more porous deposits.[4]
Q2: How does the pH of the this compound bath affect the morphology of the deposited film?
A2: The pH of the plating bath is crucial for both bath stability and the quality of the deposit.[4] Alkaline baths (pH 9-13) are common and provide good throwing power.[5] Acidic baths (pH 3-6) can produce very pure gold deposits and allow for the co-deposition of alloying metals to increase hardness.[5] The pH affects the grain size of the deposit, with different pH ranges favoring different surface finishes.
Q3: What is the role of temperature in the electrodeposition process?
A3: Increasing the temperature of the plating bath generally improves the conductivity of the solution and the deposition rate.[4] It can also help to relieve internal stress in the deposited film.[4] However, excessively high temperatures can decrease the stability of the plating bath.[4] The optimal temperature is typically between 25-60°C.[4]
Q4: What types of additives can be used to modify the surface morphology, and how do they work?
A4: Additives are often used to refine the grain structure and improve the brightness and hardness of the gold deposit. Heavy metal additives like thallium, lead, and bismuth, even in micromolar concentrations, can accelerate the deposition reaction and lead to brighter deposits.[6] These additives work by adsorbing onto the electrode surface and disrupting the cyanide-based overlayers that can form, thereby influencing the nucleation and growth of the gold film.[6]
Q5: How can I analyze the surface morphology of my gold films?
A5: Several analytical techniques can be used to characterize the surface morphology of gold films. Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and grain structure. Atomic Force Microscopy (AFM) can provide quantitative data on surface roughness at the nanometer scale. For chemical composition and purity analysis, techniques like Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are commonly employed.
Quantitative Data on Plating Parameters
The following tables summarize the typical ranges and effects of key plating parameters on the surface morphology of gold films deposited from cyanide baths.
Table 1: Effect of Current Density on Gold Film Properties
| Current Density (mA/cm²) | Effect on Deposition Rate | Resulting Surface Morphology | Current Efficiency |
| 0.1 - 1.0 | Low | Smoother, denser films | Higher |
| 1.0 - 5.0 | Moderate | Semi-bright to bright, fine-grained | Good |
| 5.0 - 10.0 | High | Can become rougher, more porous | May decrease due to hydrogen evolution |
| > 10.0 | Very High | Rough, burnt, or dendritic deposits | Lower |
Note: The optimal current density is highly dependent on the specific bath composition, temperature, and agitation.[4]
Table 2: Influence of pH on Gold Plating Bath Characteristics
| Bath Type | pH Range | Key Features | Typical Deposit Characteristics |
| Alkaline | 9.0 - 13.0 | Good throwing power, retards co-deposition of base metals.[5] | Generally good quality, can be bright with appropriate additives. |
| Neutral | 6.0 - 8.0 | Permits alloy formation, little attack on delicate substrates.[5] | Can be used for pure gold or alloyed deposits. |
| Acid | 3.0 - 6.0 | Permits alloy formation, produces very pure commercial gold deposits.[5] | Can produce hard gold deposits with fine grain structure. |
Table 3: Effect of Temperature on Gold Electrodeposition
| Temperature (°C) | Effect on Solution Conductivity | Effect on Deposition Rate | Impact on Deposit Properties |
| 25 - 40 | Moderate | Moderate | Can produce smooth deposits, but may require longer plating times. |
| 40 - 60 | High | Increased | Generally improves brightness and can relieve internal stress.[4] |
| > 60 | Very High | High | May decrease bath stability and can lead to rougher deposits if not well-controlled.[4] |
Experimental Protocols
Protocol 1: Standard Electrodeposition of Gold Film
Objective: To deposit a uniform and smooth gold film on a conductive substrate.
Materials:
-
This compound plating solution (e.g., 1-10 g/L Au)
-
Supporting electrolyte (e.g., potassium phosphate)
-
pH adjustment solution (e.g., phosphoric acid or potassium hydroxide)
-
Substrate to be plated (e.g., copper, nickel-plated substrate)
-
Anode (e.g., platinized titanium)
-
Power supply (DC or pulse)
-
Beaker or plating tank
-
Hot plate with magnetic stirrer
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Degrease the substrate using a suitable solvent (e.g., acetone, isopropanol) in an ultrasonic bath for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
Perform an acid activation step (e.g., dip in 10% sulfuric acid for 30-60 seconds) to remove any oxide layers.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Plating Bath Preparation:
-
Fill the beaker or plating tank with the this compound plating solution.
-
Add the supporting electrolyte and any desired additives.
-
Adjust the pH to the desired value using the appropriate acid or base.
-
Heat the solution to the desired operating temperature and maintain it using the hot plate.
-
-
Electrodeposition:
-
Immerse the prepared substrate (cathode) and the anode into the plating bath.
-
Connect the electrodes to the power supply.
-
Apply the desired current density (e.g., 1-5 mA/cm²) or potential.
-
Start the magnetic stirrer to ensure adequate agitation.
-
Plate for the calculated amount of time to achieve the desired film thickness.
-
-
Post-Plating Treatment:
-
Turn off the power supply and remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with deionized water to remove any residual plating solution.
-
Dry the substrate with a stream of nitrogen.
-
Protocol 2: Surface Morphology Analysis using SEM
Objective: To visualize the surface topography and grain structure of the deposited gold film.
Materials:
-
Gold-plated substrate
-
Scanning Electron Microscope (SEM)
-
Sample holder and carbon tape
Procedure:
-
Sample Preparation:
-
Carefully mount the gold-plated substrate onto an SEM sample holder using double-sided carbon tape. Ensure the surface of interest is facing up.
-
If the substrate is non-conductive, a thin conductive coating (e.g., carbon or gold-palladium) may need to be applied via sputtering to prevent charging effects.
-
-
SEM Imaging:
-
Load the sample holder into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Turn on the electron beam and adjust the accelerating voltage and beam current to appropriate values for imaging gold (e.g., 5-20 kV).
-
Focus the electron beam on the sample surface.
-
Adjust the magnification to the desired level to observe the surface features.
-
Capture images of the surface morphology, paying attention to grain size, shape, and any defects like cracks or pits.
-
Visualizations
Caption: Experimental workflow for gold electrodeposition and analysis.
Caption: Key parameter relationships in gold electroplating.
References
"decomposition pathways of sodium gold cyanide in aqueous solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the decomposition of sodium gold cyanide, Na[Au(CN)₂], in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound in an aqueous solution?
A1: this compound is relatively stable but can decompose through several pathways, primarily hydrolysis and oxidation.
-
Hydrolysis: In aqueous solutions, the dicyanoaurate(I) ion, [Au(CN)₂]⁻, can react with water. A primary concern is the hydrolysis of the cyanide ion (CN⁻) itself, which is in equilibrium with the complex. At lower pH, cyanide ions react with H⁺ to form hydrogen cyanide (HCN), a volatile and highly toxic gas. This reaction shifts the equilibrium and can lead to the eventual precipitation of gold compounds.[1][2][3] The overall stability of the gold complex is high, but the loss of free cyanide to hydrolysis can impact the process.
-
Oxidation: Cyanide can be oxidized to cyanate (CNO⁻), which is less toxic.[4][5] This process can be catalyzed by substances like activated carbon.[4] While thermodynamically favorable, the kinetics are typically slow at room temperature.[4]
-
Reaction with Impurities: The presence of other metal ions, particularly copper, iron, and zinc, can lead to the formation of more stable metal-cyanide complexes, consuming free cyanide and destabilizing the aurocyanide complex.[6][7][8][9] Sulfide minerals can also react with cyanide to form thiocyanate (SCN⁻).[4][6]
Q2: How does pH affect the stability of the solution?
A2: pH is a critical factor in maintaining the stability of this compound solutions.
-
Low pH (Acidic to Neutral): Below a pH of approximately 9.4, the equilibrium between cyanide (CN⁻) and hydrogen cyanide (HCN) shifts significantly towards the formation of HCN gas.[4][10] This volatilization represents a loss of cyanide from the solution, which can destabilize the Na[Au(CN)₂] complex and poses a significant safety hazard.[1][2]
-
Optimal pH (Alkaline): To prevent HCN formation and ensure the stability of the free cyanide required for the complex, the pH should be maintained in an alkaline range, typically between 10.5 and 12.[1][2][8][11][12] This is often achieved by adding alkaline substances like lime (Ca(OH)₂) or sodium hydroxide (NaOH).[2][3][11][13]
-
Very High pH: While preventing HCN loss, extremely high pH levels (e.g., above 12.5 with NaOH or above 11.0 with Ca(OH)₂) can slightly decrease the rate of gold dissolution, though the effect is less pronounced than that of low pH.[14]
Q3: What is the impact of temperature on solution stability?
A3: Temperature significantly influences decomposition rates.
-
Increased Decomposition: Higher temperatures accelerate the chemical decomposition of cyanide, primarily through hydrolysis, leading to the formation of products like ammonium formate.[4] For instance, at 95°C, about 93% of cyanide can decompose over 50 hours, compared to less than 30% at lower temperatures over the same period.[4] In some elution processes, temperatures of 130°C can cause 80-90% decomposition in just 30 minutes.[4]
-
Oxygen Solubility: While higher temperatures increase reaction kinetics, they also decrease the solubility of dissolved oxygen in the solution.[13][15] Since oxygen is a crucial reactant in the dissolution of gold to form the cyanide complex, this can negatively impact the overall process efficiency above an optimal temperature (around 80-85°C in some leaching studies).[13][15]
Q4: What are common decomposition products and how can they be identified?
A4: The primary decomposition products are hydrogen cyanide (HCN), cyanate (CNO⁻), thiocyanate (SCN⁻), and various metal-cyanide complexes.
-
Hydrogen Cyanide (HCN): A volatile gas formed at pH levels below 9.4. Its formation represents a direct loss of cyanide.[1][3]
-
Cyanate (CNO⁻): Formed through the oxidation of cyanide.[4][5] It can further hydrolyze to form ammonium and carbonate ions.[11]
-
Thiocyanate (SCN⁻): Formed when cyanide reacts with sulfide minerals.[4][6]
-
Identification: Various analytical methods can be used to identify and quantify these species. Ion chromatography can separate and quantify different cyano complexes.[16] Infrared (IR) spectroscopy can identify functional groups associated with cyanides and their degradation products.[17]
Q5: What are best practices for preparing and storing this compound solutions?
A5: To ensure stability and safety:
-
Use Alkaline Conditions: Always prepare and store solutions at a pH above 10.5 to prevent the formation of toxic hydrogen cyanide gas.[1][2][11]
-
Control Temperature: Store solutions at moderate room temperature, as elevated temperatures accelerate decomposition.[4][13]
-
Minimize Light Exposure: Although the search results focus more on pH and temperature, aqueous cyanide solutions can degrade in sunlight.[11] Storing solutions in opaque containers is a good general practice.
-
Use Purified Water: Prepare solutions with deionized or distilled water to minimize the presence of interfering ions and acidic components.[4]
Troubleshooting Guides
Problem 1: Rapid Decrease in Free Cyanide Concentration
| Possible Cause | Diagnostic Check | Recommended Solution |
| Low pH | Measure the solution's pH. A value below 10.5 is problematic. | Add a protective alkali like sodium hydroxide (NaOH) or lime (Ca(OH)₂) to raise the pH to between 10.5 and 12.[1][2][3] |
| High Temperature | Check the solution's temperature. Consistently high temperatures accelerate hydrolysis.[4] | Implement temperature control measures to maintain the solution at a moderate room temperature.[5] |
| Presence of Contaminants | Analyze the solution for interfering metal ions (e.g., Cu, Fe, Zn) or sulfide minerals.[6][7][9] | If possible, pre-treat materials to remove cyanicides before they are introduced to the solution.[6][7] |
| Aeration Rate | Excessive aeration in the presence of certain impurities can sometimes increase cyanide consumption through oxidation.[5] | Optimize the aeration rate to provide sufficient dissolved oxygen for gold dissolution without unnecessarily driving oxidative side reactions.[8][13] |
Problem 2: Low or Decreasing Gold Dissolution Rate
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Free Cyanide | Titrate the solution to determine the concentration of free cyanide. | Add sodium cyanide to maintain the optimal concentration for your specific application (e.g., typically 0.3 - 0.4 g/L in CIP processes).[3][12] |
| Low Dissolved Oxygen | Use a dissolved oxygen probe to measure the O₂ concentration. Levels below 4 mg/L can limit the reaction rate.[12] | Increase aeration or sparge with oxygen to ensure an adequate supply for the gold dissolution reaction.[5][8] |
| "Preg-Robbing" | Test for the presence of carbonaceous materials in your ore or solids, which can adsorb the dissolved gold-cyanide complex.[6][8] | If preg-robbing materials are present, consider a carbon-in-leach (CIL) or carbon-in-pulp (CIP) approach where activated carbon is added to compete for the dissolved gold.[9] |
| High Alkalinity | Check the pH. While necessary, excessively high pH (e.g., >12.2 with lime) can retard the rate of gold dissolution.[14] | Adjust the pH to the optimal range of 10.5-11.5 to balance cyanide stability with dissolution kinetics.[8] |
Quantitative Data Summary
Table 1: Effect of Temperature on Cyanide Decomposition
| Temperature | Time | % Cyanide Decomposed | Conditions / Notes | Source |
| Ambient | 20 hours | Small loss | Air agitation | [4] |
| 95°C | 50 hours | ~93% | Typical time for a Zadra elution process. Decomposition via hydrolysis. | [4] |
| 130°C | 30 minutes | 80-90% | Simulating pre-treatment stage of an AARL elution process. | [4] |
| 150°C | - | Start of decomposition | Weak and free cyanide in tailings begin to decompose. | [18] |
| 300°C | - | Start of decomposition | Complex cyanide compounds in tailings begin to decompose. | [18] |
Table 2: Common Analytical Methods for Gold and Cyanide Species
| Analyte | Method | Detection Principle | Typical Use / Notes | Source(s) |
| Gold | Atomic Absorption Spectroscopy (AAS) | Measures absorption of light by free gold atoms. | Routine analysis of gold concentration in cyanide solutions.[19][20] | [19][20] |
| Gold | ICP-MS | Mass spectrometry technique for ultra-trace element analysis. | Provides very low detection limits for gold exploration samples.[20] | [20] |
| Free Cyanide | Titration (with Silver Nitrate) | Formation of a stable silver-cyanide complex. | Standard method for determining free cyanide concentration in process solutions.[21] | [21] |
| Cyanide Complexes | Ion-Exchange Chromatography | Separation of different metal-cyanide complexes based on charge. | Quantifies specific cyano complexes of gold, iron, copper, etc.[16] | [16] |
| Total Cyanide | Reflux-Distillation / Colorimetry | Acidification and heating to evolve HCN, which is trapped and measured. | Measures all forms of cyanide, including complexed species.[16] | [16] |
Experimental Protocols
Protocol 1: Determination of Gold Concentration by Atomic Absorption Spectroscopy (AAS)
-
Sample Preparation:
-
Obtain a representative sample of the aqueous this compound solution.
-
Filter the solution using a suitable syringe filter (e.g., 0.45 µm) to remove any suspended solids.
-
Perform serial dilutions on the filtered sample using deionized water to bring the expected gold concentration into the linear working range of the AAS instrument. The matrix of the standards should match the sample matrix as closely as possible.
-
-
Instrumentation:
-
Set up the AAS instrument with a gold hollow cathode lamp.
-
Optimize instrument parameters (e.g., wavelength, slit width, gas flow rates for the flame) according to the manufacturer's recommendations for gold analysis.
-
-
Calibration:
-
Prepare a series of gold calibration standards of known concentrations from a certified stock solution.
-
Aspirate the standards into the instrument, starting with the blank and moving to the highest concentration, to generate a calibration curve (Absorbance vs. Concentration).
-
-
Measurement:
-
Aspirate the prepared sample dilutions into the AAS.
-
Record the absorbance readings.
-
-
Calculation:
Protocol 2: Analysis of Total Cyanide by Reflux-Distillation
This protocol is a generalized summary and must be performed with extreme caution in a well-ventilated fume hood due to the generation of highly toxic HCN gas.
-
Apparatus Setup:
-
Assemble a reflux-distillation apparatus consisting of a heating mantle, a boiling flask, a condenser, and an absorption scrubber containing a sodium hydroxide (NaOH) solution.
-
-
Sample Digestion:
-
Place a measured volume of the aqueous sample into the boiling flask.
-
Acidify the sample within the enclosed system. This converts all cyanide species (free and complexed) into hydrogen cyanide (HCN).
-
-
Distillation and Trapping:
-
Gently heat the boiling flask to reflux. This causes the volatile HCN gas to evolve from the sample.
-
The HCN gas passes through the condenser and is bubbled into the scrubber, where it is trapped by the NaOH solution, converting it back to NaCN.
-
-
Quantification:
-
After the distillation is complete (typically 1-2 hours), the NaOH solution from the scrubber is analyzed for cyanide content.
-
Analysis can be performed using colorimetric methods (e.g., reaction with pyridine-barbituric acid to form a chromophore) or by titration.[16]
-
Visualizations
Caption: Decomposition Pathways of this compound.
Caption: Troubleshooting Workflow for Low Gold Recovery.
Caption: Experimental Workflow for Stability Analysis.
References
- 1. unitedchemicalcn.com [unitedchemicalcn.com]
- 2. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 3. 5 Factors Affecting Gold Extraction Efficiency by Cyanide - Xinhai [xinhaimining.com]
- 4. saimm.co.za [saimm.co.za]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. What Minerals Hinder Gold Cyanide Leaching and How to Deal With It? - Xinhai [m.xinhaimining.com]
- 7. How to Reduce Sodium Cyanide Consumption of Gold Cyanidation Plants? [cnfreereagent.com]
- 8. prominetech.com [prominetech.com]
- 9. prominetech.com [prominetech.com]
- 10. mdpi.com [mdpi.com]
- 11. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. Optimizing Gold Cyanidation: Key Factors Influencing Gold Extraction Efficiency - Xinhai [m.xinhaimining.com]
- 14. Effect of pH Alkalinity on Gold Leaching - 911Metallurgist [911metallurgist.com]
- 15. researchpublish.com [researchpublish.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. alsglobal.com [alsglobal.com]
- 21. scribd.com [scribd.com]
Technical Support Center: Purification of Gold Cyanide Plating Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of organic contaminants from gold cyanide plating solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of organic contamination in our gold cyanide plating bath?
A1: Organic contamination in gold cyanide plating baths typically originates from several sources:
-
Drag-in: Wetting agents, oils, and greases from preceding cleaning, rinsing, or plating steps can be carried into the gold bath on the surfaces of the materials being plated.[1][2]
-
Breakdown of Additives: Organic additives, such as brighteners and leveling agents, can decompose over time due to the chemical and electrochemical conditions in the plating bath, forming unwanted organic byproducts.[1][3]
-
Environmental Exposure: Airborne particles, such as dust and oil mists from nearby equipment, can settle in the plating tank.
-
Cyanide Polymerization: In acidic gold plating solutions, cyanide can form long-chain organic polymers that reduce plating efficiency.[1]
-
Leaching from Equipment: Plastic components of the plating setup, such as tank linings or filters, can sometimes leach organic compounds into the solution.
Q2: What are the typical signs of organic contamination in a gold cyanide plating bath?
A2: The presence of organic contaminants can manifest in various ways, often leading to a decline in the quality of the gold deposit. Common indicators include:
-
Dull or Hazy Deposits: A loss of brightness is a frequent sign of organic contamination.[3][4]
-
Poor Adhesion: The plated gold layer may peel or flake off the substrate.[3]
-
Blistering: The formation of bubbles or blisters on the plated surface.[4]
-
Pitting: Small pits or pores in the gold deposit.
-
Discoloration: The gold deposit may have an unusual or inconsistent color.
-
Reduced Plating Efficiency: A noticeable decrease in the rate of gold deposition.[1]
-
Dewetting during Soldering: For electronics applications, organic contamination can lead to poor solderability of the gold-plated surface.[5]
Q3: How can I identify the specific organic contaminants in my plating bath?
A3: Identifying the specific organic compounds in a complex plating solution requires advanced analytical techniques. Some of the methods used include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying individual organic components in the plating bath, including additives and their breakdown products.[6][7]
-
Total Organic Carbon (TOC) Analysis: TOC analysis provides a measure of the total amount of organic contamination in the bath but does not identify individual compounds. It is useful for monitoring the overall level of contamination over time.[8]
-
Cyclic Voltammetric Stripping (CVS): CVS is an electrochemical technique used to measure the activity of organic additives in plating baths.[7] While it doesn't identify the contaminants, it can indicate when their levels are outside the optimal range.
-
Hull Cell Testing: This is a practical method used to assess the quality of the deposit over a range of current densities. The appearance of the plated panel can give clues about the nature of the contamination and the effectiveness of a proposed treatment.
Q4: What are the primary methods for removing organic contaminants?
A4: The most common methods for removing organic contaminants from gold cyanide plating solutions are activated carbon treatment and chemical oxidation with agents like potassium permanganate or hydrogen peroxide.
-
Activated Carbon Treatment: This is the most widely used method for removing a broad range of organic impurities.[3][9]
-
Potassium Permanganate (KMnO₄) Oxidation: A strong oxidizing agent that can break down organic molecules. It is often used for more severe contamination.
-
Hydrogen Peroxide (H₂O₂) Oxidation: Another powerful oxidizing agent used to destroy organic contaminants.
Q5: Are there safety concerns I should be aware of when treating my gold cyanide plating bath?
A5: Yes, working with gold cyanide plating solutions and the chemicals used for their purification presents significant safety hazards.
-
Cyanide Toxicity: Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11]
-
Hydrogen Cyanide Gas: Mixing cyanide-containing solutions with acids will generate highly toxic hydrogen cyanide gas. Always maintain a high pH (alkaline) in cyanide solutions.[10][11][12]
-
Chemical Handling: Potassium permanganate and hydrogen peroxide are strong oxidizers and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including cyanide-rated gloves, safety goggles, and a lab coat or apron.[10][11]
-
Ventilation: All work with cyanide solutions and their treatment should be performed in a well-ventilated area, preferably within a fume hood.[11][13]
-
Waste Disposal: All waste materials, including spent activated carbon and treated solutions, must be disposed of as hazardous waste according to institutional and local regulations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Dull or hazy deposit | Low concentration of brightening agents; general organic contamination. | 1. Analyze brightener concentration and replenish if necessary.2. Perform a bench-scale activated carbon treatment to assess improvement.3. If carbon treatment is ineffective, consider a more aggressive oxidation treatment. |
| Peeling or poor adhesion | High levels of organic contamination, particularly oils and greases.[3] | 1. Ensure proper pre-cleaning of substrates.2. Perform a batch activated carbon treatment to remove oils and greases. |
| Brittle or stressed deposit | Breakdown products of organic additives. | 1. Perform a batch activated carbon treatment.2. Consider a dilute hydrogen peroxide treatment, followed by activated carbon. |
| Pitting in the deposit | Particulate matter or certain types of organic contaminants. | 1. Check and improve filtration of the plating bath.2. Perform an activated carbon treatment. |
| Slow plating rate | High concentration of organic contaminants, including cyanide polymers in acidic baths.[1] | 1. Perform a batch activated carbon treatment.2. For severe cases, a carefully controlled potassium permanganate treatment may be necessary. |
Experimental Protocols
Activated Carbon Treatment
This is the most common and generally the safest method for removing organic contaminants.
Methodology:
-
Transfer the Solution: Pump the contaminated gold plating solution into a separate, clean treatment tank.
-
Heat the Solution: Heat the solution to 60-70°C (140-158°F). This increases the efficiency of the treatment.
-
Add Activated Carbon: Slowly add sulfur-free, powdered activated carbon to the heated solution while stirring. A typical dosage is 1-2 grams per liter (or 4-8 lbs per 100 gallons), but the optimal amount may vary depending on the level of contamination.[1]
-
Agitate: Continue to agitate the solution for 1-2 hours.
-
Settle: Turn off the agitator and allow the carbon to settle for several hours, or overnight.
-
Filter: Carefully filter the solution back into the original plating tank using a filter press or cartridge filter with a porosity of 5 microns or less to ensure all carbon particles are removed.
-
Analyze and Replenish: Analyze the bath for gold content, free cyanide, and any additives that may have been co-adsorbed by the carbon. Make additions as necessary.
-
Test: Perform a Hull cell test to confirm the effectiveness of the treatment before returning the bath to production.
DOT Script for Activated Carbon Treatment Workflow:
Caption: Workflow for Activated Carbon Treatment.
Potassium Permanganate (KMnO₄) Treatment (for severe contamination)
Caution: This is an aggressive treatment that can affect bath components. It should only be performed after careful bench-scale testing. This protocol is adapted from cyanide wastewater treatment and should be validated in a laboratory setting before full-scale implementation.
Methodology:
-
Transfer and Prepare: Transfer the solution to a treatment tank. Ensure the pH is alkaline (above 10) to prevent the release of hydrogen cyanide gas.
-
Bench-Scale Test: Treat a small volume (e.g., 1 liter) of the plating solution first to determine the optimal dosage of KMnO₄. Start with a low concentration (e.g., 0.1 g/L) and incrementally increase it in subsequent tests until the desired purification is achieved in a Hull cell test.
-
Dosage: Based on the bench-scale test, slowly add the determined amount of potassium permanganate to the bulk solution while agitating.
-
Reaction: Continue to agitate the solution. The reaction time will vary depending on the temperature and level of contamination. Monitor the solution's color; the purple color of permanganate should disappear as it is consumed.
-
Settling and Filtration: A brown precipitate of manganese dioxide (MnO₂) will form. Allow this to settle, then filter the solution thoroughly.
-
Activated Carbon Post-Treatment: It is often recommended to follow a permanganate treatment with a light activated carbon treatment to remove any residual organics and byproducts.
-
Analysis and Replenishment: Analyze the bath for all key components and make necessary adjustments.
-
Test: Perform a Hull cell test to confirm the bath's performance.
DOT Script for Potassium Permanganate Treatment Workflow:
Caption: Workflow for Potassium Permanganate Treatment.
Hydrogen Peroxide (H₂O₂) Treatment (for moderate contamination)
Caution: Hydrogen peroxide is a strong oxidizer. This protocol is adapted from cyanide wastewater treatment and requires careful laboratory validation before use on a plating bath.
Methodology:
-
Transfer and Prepare: Transfer the solution to a treatment tank. Ensure the pH is alkaline (pH 9-10 is often optimal for H₂O₂ treatment of cyanide).
-
Bench-Scale Test: As with KMnO₄, perform a bench-scale test to determine the required dosage of 35% hydrogen peroxide. Start with a very small amount (e.g., 0.5 mL/L) and observe the effect on a Hull cell panel.
-
Dosage: Slowly and carefully add the determined amount of hydrogen peroxide to the bulk solution with good agitation. The reaction can be exothermic, so monitor the temperature.
-
Reaction: Allow the solution to mix for several hours. The reaction time will depend on the nature of the contaminants and the temperature.
-
Decomposition: Gently heat the solution (e.g., to 50°C) to decompose any residual hydrogen peroxide.
-
Filtration: Filter the solution to remove any precipitates that may have formed.
-
Analysis and Replenishment: Analyze the bath for all components and make adjustments as needed.
-
Test: Conduct a Hull cell test to verify the plating quality.
DOT Script for Hydrogen Peroxide Treatment Workflow:
Caption: Workflow for Hydrogen Peroxide Treatment.
Data on Treatment Methods
Quantitative data on the efficiency of these treatments for specific organic contaminants in gold cyanide plating baths is not widely published and is often proprietary. The effectiveness of each treatment is highly dependent on the specific contaminants present, their concentration, and the overall bath chemistry. The following table provides a qualitative comparison.
| Treatment Method | Target Contaminants | Advantages | Disadvantages | Relative Cost |
| Activated Carbon | Oils, greases, wetting agents, brightener breakdown products. | Broad-spectrum removal, relatively safe, well-established method. | Can co-adsorb valuable additives, requiring replenishment. May not be effective for all organics. | Low to Moderate |
| Potassium Permanganate | A wide range of organic compounds, including some resistant to carbon treatment. | Very effective for severe contamination, rapid reaction. | Can co-precipitate gold if not controlled, introduces manganese ions, requires careful control and bench-testing. | Moderate |
| Hydrogen Peroxide | Various organic compounds. | Breaks down into water and oxygen, leaving no metallic residues. | Can be aggressive towards bath components, requires careful control of dosage and temperature, may have limited effectiveness on certain organics. | Moderate |
Note: The information provided should be used as a guide. It is crucial to perform bench-scale tests on a small sample of your plating solution to determine the most effective treatment and the optimal parameters before treating the entire bath. Always prioritize safety and handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. finishing.com [finishing.com]
- 2. jchps.com [jchps.com]
- 3. proplate.com [proplate.com]
- 4. US4039327A - Stepwise process for recovering precious metals from solution - Google Patents [patents.google.com]
- 5. nmfrc.org [nmfrc.org]
- 6. Analyzing Plating Bath Components with High-Performance… | PAVCO [pavco.com]
- 7. sterc.org [sterc.org]
- 8. analytik-jena.ru [analytik-jena.ru]
- 9. Pollution Prevention in the Plating Process [p2infohouse.org]
- 10. spartanwatertreatment.com [spartanwatertreatment.com]
- 11. Electroplating Safety Precautions - Ganoksin Jewelry Making Community [ganoksin.com]
- 12. Cyanide Safety in Finishing Operations [finishingandcoating.com]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
"strategies to reduce cyanide consumption in laboratory gold leaching"
Welcome to the Technical Support Center for Gold Leaching research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce cyanide consumption in laboratory-scale gold leaching experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during laboratory gold leaching experiments that can lead to excessive cyanide consumption.
High Cyanide Consumption with Low Gold Recovery
Q: My cyanide consumption is unexpectedly high, but my gold recovery remains low. What are the potential causes and how can I troubleshoot this?
A: High cyanide consumption with poor gold recovery is a frequent issue, often stemming from the ore's mineralogy. Several factors could be at play:
-
Presence of Cyanicides: Certain minerals, known as "cyanicides," react with cyanide and consume it, making it unavailable for gold dissolution. Common cyanicides include copper minerals, iron sulfides, and carbonaceous materials.[1][2][3][4][5]
-
Copper Minerals (e.g., Chalcopyrite, Malachite, Azurite): These minerals readily form stable complexes with cyanide, leading to significant cyanide loss.[1][2][4][5]
-
Iron Sulfides (e.g., Pyrite, Pyrrhotite, Marcasite): These minerals can react with cyanide, especially under oxidizing conditions, consuming both cyanide and oxygen.[3][5] Pyrrhotite is particularly problematic as it readily weathers and consumes oxygen.[5][6]
-
Arsenic and Antimony Minerals (e.g., Realgar, Orpiment, Stibnite): These minerals can consume oxygen in the leaching solution, indirectly hindering gold dissolution.[2]
-
-
"Preg-Robbing" Carbonaceous Material: Some ores contain carbonaceous materials (like graphite or organic carbon) that can adsorb the dissolved gold-cyanide complex from the solution, a phenomenon known as "preg-robbing."[4] This leads to lower recovery as the gold is lost with the solid tailings.
Troubleshooting Steps:
-
Ore Characterization: Conduct thorough mineralogical analysis of your ore sample to identify the presence and quantity of cyanicides and carbonaceous materials.
-
Pre-treatment: If cyanicides are present, consider pre-treatment methods:
-
For Sulfide Minerals: A pre-aeration step in an alkaline solution can help oxidize the sulfides before adding cyanide.[3][7] Roasting or pressure oxidation are also effective but may be more complex for a laboratory setting.[4]
-
For Copper Minerals: If copper content is high (e.g., >0.3%), a flotation step to remove copper minerals prior to leaching may be beneficial.[7] For lower copper content, increasing the cyanide concentration might be an option, but this must be economically justified.[3]
-
For Carbonaceous Material: To mitigate preg-robbing, you can use blinding agents or conduct a carbon-in-leach (CIL) or carbon-in-pulp (CIP) process where activated carbon is added to the leach to preferentially adsorb the dissolved gold.[4]
-
-
Optimize Leaching Parameters:
-
pH Control: Maintain a pH between 10 and 11 to prevent the formation of toxic hydrogen cyanide (HCN) gas and minimize the dissolution of some interfering minerals.[8][9] Use lime (calcium oxide) or sodium hydroxide for pH adjustment.[8]
-
Cyanide Concentration: Use the optimal cyanide concentration. Excessively high concentrations can increase the dissolution of interfering minerals without significantly improving gold recovery.[8] Typical laboratory concentrations range from 300-500 ppm NaCN.[8][10]
-
Dissolved Oxygen: Ensure adequate dissolved oxygen (8-10 ppm) as it is crucial for the gold dissolution reaction.[8] This can be achieved through aeration or the addition of hydrogen peroxide.[8][11]
-
Decreasing Leach Rate Over Time
Q: The initial gold leaching rate is good, but it slows down significantly over time. What could be causing this passivation?
A: A decreasing leach rate often indicates the formation of a passivating layer on the gold surface, preventing further reaction with cyanide.
-
Formation of Insoluble Compounds: The presence of certain elements can lead to the precipitation of insoluble compounds on the gold surface. For example, excessive lead can form a passivating layer.[12]
-
Sulfide Mineral Oxidation: The oxidation of sulfide minerals can create surface coatings that hinder cyanide access to the gold.[4]
Troubleshooting Steps:
-
Control Additives: If using additives like lead nitrate to counteract the effect of sulfides, ensure the dosage is carefully controlled.[12][13]
-
Particle Size: Ensure the ore is ground to an optimal particle size (typically 80% passing 75 microns) to liberate the gold particles.[8] However, avoid over-grinding, which can create slimes that coat the gold surfaces.[8]
-
Staging Cyanide Addition: Instead of adding all the cyanide at the beginning, a staged addition can help maintain an optimal concentration throughout the leach and prevent high initial concentrations that might promote passivation.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most promising alternatives to cyanide for laboratory gold leaching?
A1: While cyanide remains the dominant lixiviant due to its efficiency and low cost, several alternatives are being actively researched for niche applications and to address environmental concerns.[15] The most studied alternatives include:
-
Thiosulfate: Considered one of the most advanced alternatives, especially for carbonaceous or preg-robbing ores.[16] It is less toxic than cyanide.[9][16] However, thiosulfate leaching chemistry is more complex and requires stricter control of parameters like potential and pH.[16]
-
Thiourea: Offers a very high gold dissolution rate.[17] A key advantage is that it operates in acidic conditions, which can be beneficial for ores with high carbonate content that would consume large amounts of alkali in a cyanide leach.[15] However, thiourea is a suspected carcinogen and its consumption can be high.[15][17]
-
Glycine: This amino acid is emerging as a non-toxic and biodegradable lixiviant.[18] It can be used in combination with cyanide to reduce overall cyanide consumption.[19] Research has shown that a mixture of glycine and a lower concentration of cyanide can achieve similar or even higher gold recoveries compared to using a high concentration of cyanide alone.[19]
-
Halides (Chloride, Bromide): These have been investigated but often require highly oxidizing conditions and can be corrosive.[16]
Q2: How can I optimize the key parameters in my laboratory leaching experiment to reduce cyanide consumption?
A2: Optimizing leaching parameters is crucial for minimizing cyanide use while maximizing gold recovery. Key parameters to consider are:
-
Particle Size: Grinding the ore to an optimal size (e.g., -150 + 75 µm) increases the surface area for leaching.[20]
-
Cyanide Concentration: Determine the minimum concentration required for effective leaching. For example, one study found an optimal concentration of 210 ppm.[20] Another study suggested a range of 300-500 ppm.[8]
-
pH: Maintain the pH in the range of 10-11 to prevent HCN gas formation and minimize the dissolution of interfering minerals.[8]
-
Dissolved Oxygen: Ensure sufficient oxygen supply (8-10 ppm) through aeration.[8]
-
Temperature: While higher temperatures can increase reaction rates, they also decrease oxygen solubility.[20] An optimal temperature of around 80-85°C has been reported in some studies, but this may not be practical or necessary for all ores.[20]
-
Agitation Speed: Adequate mixing is necessary to keep solids in suspension and ensure good contact between the ore and the leaching solution. A mixing speed of 900 rpm was found to be optimal in one laboratory study.[20]
Q3: Are there any laboratory-scale methods for cyanide recovery and recycling?
A3: Yes, several technologies exist for cyanide recovery, which can be adapted for laboratory-scale investigation to reduce overall cyanide consumption and waste generation. These include:
-
Acidification, Volatilization, and Reneutralization (AVR): This process involves acidifying the cyanide solution to form HCN gas, which is then stripped from the solution and re-absorbed into a caustic solution to regenerate sodium cyanide.[8][21]
-
Sulphidization, Acidification, Recycle, and Thickening (SART): This process is particularly useful for ores with high copper content. It precipitates copper as a sulfide, releasing the associated cyanide, which can then be recycled.[21]
-
Resin-based Methods (Hannah and AuGMENT): These processes use strong base resins to adsorb free cyanide and metal-cyanide complexes from the tailings solution. The cyanide is then eluted from the resin and recycled.[21]
Data Presentation
Table 1: Comparison of Alternative Gold Lixiviants
| Lixiviant | Typical Leaching Conditions | Advantages | Disadvantages |
| Cyanide | pH 10-11, Ambient Temperature | High gold recovery, robust, low cost.[15] | Highly toxic, environmental concerns.[11] |
| Thiosulfate | Alkaline pH, requires an oxidant (e.g., copper, ammonia) | Low toxicity, effective for preg-robbing ores.[9][16] | Complex chemistry, higher reagent consumption, process instability.[16] |
| Thiourea | Acidic pH (1-2), requires an oxidant (e.g., Fe³⁺) | Fast dissolution rate.[17] | Suspected carcinogen, high reagent consumption.[15][17] |
| Glycine | Alkaline pH, can be used with cyanide | Non-toxic, biodegradable, can reduce cyanide consumption.[18][19] | Slower kinetics than cyanide, may have lower selectivity.[19] |
Table 2: Optimized Leaching Parameters from Laboratory Studies
| Parameter | Study 1[20] | Study 2[22] | Study 3[23] |
| Particle Size | -150 + 75 µm | 37.52 µm | 45 µm |
| Cyanide Conc. | 210 ppm | 729.56 ppm | 700 g/t |
| pH | Not specified | 10.11 | 10 |
| Temperature | 85 °C | Ambient | Not specified |
| Leaching Time | Not specified | 23.2 hours | Not specified |
| Solids Content | Not specified | 36.07% | Not specified |
| Gold Recovery | Not specified | ~91.5% | 90.71% |
Experimental Protocols
Protocol 1: Bottle Roll Test for Gold Leaching Optimization
This protocol outlines a standard laboratory procedure to evaluate the effect of various parameters on gold leaching and cyanide consumption.
1. Materials and Equipment:
-
Pulverized ore sample (e.g., 80% passing 75 µm)
-
Leaching bottles (e.g., 2.5 L glass or plastic)
-
Bottle roller apparatus
-
pH meter
-
Dissolved oxygen meter
-
Sodium cyanide (NaCN) stock solution
-
Lime (CaO) or Sodium Hydroxide (NaOH) for pH adjustment
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) for gold analysis
-
Titration setup for free cyanide analysis
2. Procedure:
-
Sample Preparation: Weigh a representative sample of the ore (e.g., 200-500 g) and place it in a leaching bottle.
-
Pulp Preparation: Add a measured volume of water to achieve the desired solids density (e.g., 40-50% solids w/w).
-
pH Adjustment: While agitating the pulp, add lime or NaOH to adjust the pH to the target level (e.g., 10.5). Allow the pH to stabilize.
-
Initial Cyanide Dosing: Add the required volume of NaCN stock solution to achieve the target initial cyanide concentration.
-
Leaching: Seal the bottle and place it on the bottle roller. Start the roller to ensure continuous agitation.
-
Sampling and Monitoring: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours):
-
Stop the roller and allow the solids to settle briefly.
-
Withdraw a small sample of the pregnant solution using a syringe and filter.
-
Measure and record the pH and dissolved oxygen of the pulp. Adjust pH as necessary.
-
Analyze the filtered solution for free cyanide concentration (e.g., by silver nitrate titration) and dissolved gold concentration (by AAS or ICP).
-
-
Data Analysis: Plot gold extraction (%) and cyanide consumption ( kg/t of ore) as a function of time for each set of experimental conditions.
Protocol 2: Cyanide-Glycine Synergy Leaching Experiment
This protocol is designed to investigate the potential of glycine to reduce cyanide consumption.
1. Materials and Equipment:
-
Same as Protocol 1, with the addition of analytical grade glycine.
2. Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Reagent Addition:
-
For the control experiment, add only NaCN to the target concentration (e.g., 1500 ppm).
-
For the test experiments, add a lower concentration of NaCN (e.g., 200-500 ppm) along with a specific concentration of glycine (e.g., 0.5-1 M/L).[19]
-
-
Leaching and Monitoring: Proceed with steps 5-7 of Protocol 1.
-
Data Comparison: Compare the gold recovery and cyanide consumption of the cyanide-only leach with the cyanide-glycine leaches to determine the effectiveness of glycine in reducing cyanide requirements.
Visualizations
Caption: Workflow for a laboratory gold leaching experiment.
Caption: Troubleshooting high cyanide consumption in gold leaching.
References
- 1. How to Reduce Sodium Cyanide Consumption of Gold Cyanidation Plants? [cnfreereagent.com]
- 2. Cyanide Leaching Chemistry & Gold Cyanidation - 911Metallurgist [911metallurgist.com]
- 3. How to Improve the Effect of Gold Cyanide Leaching? - Xinhai [xinhaimining.com]
- 4. prominetech.com [prominetech.com]
- 5. Gold Metallurgy & Leaching in Cyanicides - 911Metallurgist [911metallurgist.com]
- 6. coreresources.com.au [coreresources.com.au]
- 7. How to Improve the Effect of Gold Cyanide Leaching? - Xinhai [xinhaimining.com]
- 8. prominetech.com [prominetech.com]
- 9. Cyanide-free gold recovery - CSIRO [csiro.au]
- 10. The Safe and Effective Use of Cyanide - Society for Mining, Metallurgy & Exploration [smenet.org]
- 11. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. saimm.co.za [saimm.co.za]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. A Review on Alternative Gold Recovery Re-agents to Cyanide [scirp.org]
- 18. Optimization of Effective Parameters on Cyanide-Glycine Leaching of Gold Ore Using Design of Experiments [ijme.iranjournals.ir]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sgs.com [sgs.com]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. ajbasweb.com [ajbasweb.com]
Validation & Comparative
Gold in Cyanide Solutions: A Comparative Guide to Quantitative Analysis by Atomic Absorption Spectrometry
A comprehensive review of Atomic Absorption Spectrometry (AAS) and its alternatives for the accurate determination of gold concentrations in cyanide leach solutions, tailored for researchers, scientists, and professionals in metallurgical analysis.
The accurate quantification of gold in cyanide solutions is paramount for process control, metallurgical accounting, and economic evaluation in the mining and precious metals industry. Atomic Absorption Spectrometry (AAS) has long been a cornerstone for this analysis, offering a balance of speed, accuracy, and cost-effectiveness.[1][2] This guide provides a comparative overview of various AAS-based methods and other significant analytical techniques for determining gold content in cyanide matrices.
Comparison of Analytical Methods
Several methods are employed for the quantitative analysis of gold in cyanide solutions, each with distinct advantages and limitations. The primary techniques include Flame Atomic Absorption Spectrometry (FAAS), Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and the traditional fire assay method. The choice of method often depends on the required detection limits, sample throughput, and potential interferences in the sample matrix.
| Method | Typical Detection Limit (ppb) | Working Range (ppm) | Throughput | Key Advantages | Key Disadvantages |
| Flame AAS (Direct) | ~100 | 0.3 - 10 | High | Rapid analysis, lower equipment cost.[3][4] | Lower sensitivity, potential for matrix interferences. |
| Flame AAS with Solvent Extraction | <50 | 0.05 - 2 | Moderate | Increased sensitivity, removal of interferences.[5][6] | More complex sample preparation, use of organic solvents. |
| Graphite Furnace AAS (GFAAS) | <1 | 0.001 - 0.1 | Low | Excellent sensitivity for trace analysis. | Slower analysis time, more susceptible to matrix effects. |
| ICP-OES | ~10 | 0.01 - 100 | High | Multi-element capability, wide linear dynamic range.[7] | Higher equipment cost, potential for spectral interferences. |
| Fire Assay with AAS/Gravimetric Finish | 1 - 5 | >0.001 | Low | Considered the "gold standard" for accuracy, handles complex matrices.[8][9] | Labor-intensive, requires specialized equipment and experienced personnel.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of the key experimental protocols for the most common methods.
1. Direct Flame Atomic Absorption Spectrometry (FAAS)
This method is suitable for determining gold concentrations in the range of 0.3 to 10.0 µg/mL.[3]
-
Instrumentation : A standard atomic absorption spectrometer equipped with a gold hollow cathode lamp and an air-acetylene burner.
-
Wavelength : 242.8 nm.
-
Sample Preparation :
-
If necessary, dilute the cyanide solution with deionized water to bring the gold concentration into the optimal working range of the instrument.
-
For solutions with high levels of dissolved solids, filtration through a 0.45 µm filter may be required to prevent nebulizer blockage.
-
To prevent precipitation, especially in aged samples, the pH can be adjusted with sodium hydroxide.[3]
-
-
Calibration : Prepare a series of gold standard solutions in a matrix that mimics the cyanide solution (e.g., a blank cyanide solution). A typical calibration range is 1.0 to 10.0 µg/mL.
-
Analysis : Aspirate the samples and standards directly into the flame and record the absorbance readings. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.
2. Flame AAS with Solvent Extraction
This method enhances sensitivity and removes interfering elements.
-
Reagents :
-
Methyl isobutyl ketone (MIBK) or other suitable organic solvents.
-
Reagents to adjust pH, such as hydrochloric acid or sodium hydroxide.
-
-
Extraction Procedure :
-
Take a known volume of the cyanide solution.
-
Adjust the pH of the aqueous solution to optimize the extraction of the gold-cyanide complex. For some methods, a pH of 4 is required.[5]
-
Add a specific volume of the organic solvent (e.g., MIBK).
-
Shake the mixture vigorously for a set period (e.g., 1-2 minutes) to facilitate the transfer of the gold complex into the organic phase.
-
Allow the phases to separate.
-
Aspirate the organic phase containing the concentrated gold into the flame AAS for analysis.
-
-
Calibration : Prepare standards by spiking a blank cyanide solution with known amounts of gold and subjecting them to the same extraction procedure.
3. Fire Assay with AAS Finish
This is a classical pre-concentration method for gold.
-
Fusion :
-
A representative sample of the gold-bearing material is mixed with a fluxing agent (e.g., litharge, soda ash, silica, borax) in a crucible.
-
The mixture is heated in a furnace at high temperatures (around 1000-1200 °C). The flux facilitates the separation of precious metals into a lead button.
-
-
Cupellation :
-
The lead button is placed in a porous cupel and heated in a muffle furnace.
-
The lead is oxidized and absorbed into the cupel, leaving a small bead of precious metals (dore).
-
-
Dissolution and Analysis :
-
The dore bead is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
The resulting solution is diluted to a known volume.
-
The gold concentration is then determined by FAAS.
-
Workflow for Quantitative Analysis of Gold in Cyanide Solutions by AAS
The following diagram illustrates the general workflow for the quantitative analysis of gold in cyanide solutions using Atomic Absorption Spectrometry, including optional steps for solvent extraction.
Caption: Workflow for AAS analysis of gold in cyanide solutions.
Alternative and Confirmatory Methods
While AAS is a robust technique, other methods can be used for validation or when specific analytical challenges arise.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : This technique offers the advantage of multi-element analysis, which can be beneficial for monitoring other elements in the leach solution.[7] It generally has a wider linear dynamic range than FAAS.
-
Fire Assay with Gravimetric Finish : For high-grade samples, the dore bead from the fire assay can be weighed directly to determine the gold content. This method is highly accurate but less sensitive than instrumental finishes.
-
Instrumental Neutron Activation Analysis (INAA) : A non-destructive technique that is highly sensitive and matrix-independent.[8] However, it requires a nuclear reactor and is therefore less commonly available.
References
- 1. The Determination of Gold in Mill Cyanide Solutions by Atomic Absorption Spectroscopy [ausimm.com]
- 2. scribd.com [scribd.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES | アジレント [agilent.com]
- 5. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 6. usgs.gov [usgs.gov]
- 7. Assay – Fire Assay vs. ICP in Assaying of Gold [agmetals.com]
- 8. analytical.com.pe [analytical.com.pe]
- 9. geokniga.org [geokniga.org]
X-Ray Fluorescence: A Superior Method for Gold Concentration Analysis in Cyanide Baths
A comparative guide for researchers and professionals in drug development and scientific research, providing an objective analysis of X-ray Fluorescence (XRF) against traditional methods for determining gold concentration in cyanide baths.
In the precise world of scientific research and drug development, accurate and efficient quantification of gold in cyanide solutions is paramount. While traditional methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) have been staples, X-ray Fluorescence (XRF) has emerged as a powerful, non-destructive, and rapid alternative. This guide provides a detailed comparison of these techniques, supported by experimental data, to inform the selection of the most suitable analytical method.
Performance Comparison: XRF vs. Alternatives
X-ray Fluorescence stands out for its minimal sample preparation, speed, and ease of use, making it an attractive option for routine analysis and process control.[1] The following table summarizes the key performance indicators of XRF compared to AAS and ICP-OES for the determination of gold in cyanide baths.
| Parameter | X-ray Fluorescence (XRF) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Measures secondary X-rays emitted from a sample excited by a primary X-ray source. | Measures the absorption of light by free atoms in a gaseous state. | Measures the light emitted by excited atoms and ions in a plasma. |
| Sample Preparation | Minimal; direct analysis of the liquid sample is often possible.[1][2] | Requires dilution of the sample to fall within the linear range. | Requires dilution of the sample; matrix effects can be significant. |
| Analysis Time | Rapid, typically a few seconds to minutes per sample.[2][3] | Slower, requires calibration and sample aspiration time. | Relatively fast for multi-element analysis, but sequential for single elements. |
| Limit of Detection (LOD) | Typically in the low ppm range (e.g., ~0.2 ppm).[2] | Can achieve low ppm to ppb levels (e.g., 0.3 µg/mL).[4] | Can achieve low ppb levels. |
| Precision (RSD%) | Generally good, with RSD values often below 5%. | Good, typically in the range of 1-5%. | Excellent, often below 2%. |
| Cost per Sample | Low, due to minimal consumables and rapid analysis time.[1][3][5] | Moderate, requires hollow cathode lamps and gases. | High, due to high instrument cost, consumables (gases, cones), and maintenance. |
| Interferences | Matrix effects can occur but can often be corrected with software or calibration.[6] | Chemical and spectral interferences can be significant. | Spectral and matrix interferences are common but can be corrected. |
| Ease of Use | Simple operation, user-friendly software.[2] | Requires more skilled operators for optimization and troubleshooting. | Requires highly skilled operators. |
| Non-destructive | Yes.[1][3] | No, the sample is consumed during analysis. | No, the sample is consumed during analysis. |
Experimental Protocol: Gold Determination by XRF
This section outlines a typical experimental protocol for determining the concentration of gold in a cyanide bath using a benchtop Energy Dispersive X-ray Fluorescence (EDXRF) spectrometer.
1. Instrumentation:
-
A benchtop EDXRF spectrometer equipped with a silver or rhodium anode X-ray tube and a Silicon Drift Detector (SDD).
2. Reagents and Materials:
-
Gold cyanide plating solution (sample).
-
Gold standard solutions of known concentrations (for calibration).
-
XRF sample cups (32 mm).
-
Thin-film sample support material (e.g., Mylar® or Kapton®).
3. Calibration:
-
Prepare a series of gold calibration standards in a matrix that mimics the cyanide bath composition. Concentrations should bracket the expected range of the unknown samples.
-
Transfer a fixed volume of each standard into an XRF sample cup, cover with the thin-film, and secure the retaining ring.
-
Analyze each standard using the EDXRF spectrometer under optimized conditions (e.g., specific voltage, current, and acquisition time).
-
Construct a calibration curve by plotting the intensity of the gold Lα or Lβ characteristic X-ray line against the known gold concentration.
4. Sample Analysis:
-
Prepare the unknown cyanide bath sample in the same manner as the calibration standards.
-
Analyze the sample using the same instrumental parameters as the standards.
-
The software will use the calibration curve to automatically calculate the gold concentration in the unknown sample.
5. Data Analysis and Quality Control:
-
Record the gold concentration.
-
Periodically re-analyze a known standard to check for instrument drift.
-
For critical applications, validate the XRF results by analyzing a subset of samples with a reference method like ICP-OES.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental workflow and the logical considerations for selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for gold concentration determination using XRF.
Caption: Decision tree for selecting an analytical method.
Conclusion
For routine determination of gold concentration in cyanide baths, X-ray Fluorescence offers a compelling combination of speed, simplicity, and cost-effectiveness without sacrificing analytical performance for many applications.[1][5][7] Its non-destructive nature further enhances its value by preserving the sample for further analysis if required.[1][3] While AAS and ICP-OES may offer lower detection limits, the practical advantages of XRF make it an excellent choice for process control and high-throughput screening in research and industrial settings. The ease of operation and minimal waste generation also contribute to a safer and more environmentally friendly laboratory environment.[1]
References
- 1. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 2. azom.com [azom.com]
- 3. Gold Testing with XRF Analyzers: The Accuracy Advantage [vrxrf.com]
- 4. infinitalab.com [infinitalab.com]
- 5. azomining.com [azomining.com]
- 6. finishing.com [finishing.com]
- 7. Use of Handheld XRF in Gold (Au) Mine Laboratories: Analysis of Pins, Mill Feeds, and Precipitates [ims.evidentscientific.com]
"sodium gold cyanide vs. potassium gold cyanide for electroplating efficiency"
A Comparative Guide to Sodium and Potassium Gold Cyanide for Electroplating Efficiency
Key Differences and Considerations
Sodium gold cyanide and potassium gold cyanide are the primary sources of gold ions in cyanide-based electroplating baths. While both can be used to produce high-quality gold deposits, they possess inherent differences that can influence bath formulation and performance.[1]
One of the most significant distinctions lies in their gold content by weight. Commercial potassium gold cyanide typically contains approximately 67.5% gold, whereas this compound contains around 46% gold.[1] This difference necessitates adjustments in bath preparation to achieve the desired gold concentration.
| Feature | This compound (NaAu(CN)₂) | Potassium Gold Cyanide (KAu(CN)₂) | Reference |
| Molar Mass | 271.99 g/mol | 288.10 g/mol | |
| Gold Content (% by weight) | ~46% | ~67.5% | [1] |
| Typical Use | Less common | More common in formulations | [1][2] |
| Solubility | High | High, but can be limited by carbonate buildup | [1] |
While one source suggests that this compound is "just as satisfactory" as potassium gold cyanide, the latter is more frequently cited in literature and commercial formulations.[1] The choice between the two may also be influenced by factors such as cost, availability, and the specific requirements of the plating application.
Factors Influencing Electroplating Efficiency
The efficiency of a gold electroplating process, often measured as cathode current efficiency, is the ratio of the actual amount of gold deposited to the theoretical amount predicted by Faraday's law. Several factors critically affect this efficiency for both sodium and potassium gold cyanide baths.
Current Density: The applied current density has a direct impact on the deposition rate and efficiency. Excessively high current densities can lead to a decrease in current efficiency due to the increased likelihood of side reactions, such as hydrogen evolution. Conversely, very low current densities may result in impractically slow deposition rates.
Gold Concentration: The concentration of the gold cyanide complex in the bath is a crucial parameter. A study focused on potassium gold cyanide found that an optimal concentration of 2-3 g/L resulted in maximum cathode efficiency.[3] While specific data for this compound is not available, a similar optimal range is likely to exist.
Free Cyanide Concentration: The concentration of free cyanide ions (NaCN or KCN) in the bath is essential for anode corrosion and overall bath stability. However, excessive free cyanide can lower the cathode efficiency.
Temperature and pH: Operating temperature and the pH of the plating bath also play significant roles. Higher temperatures can increase conductivity and deposition rates but may also accelerate the breakdown of bath components. The pH must be carefully controlled to ensure the stability of the cyanide complex and to prevent the evolution of toxic hydrogen cyanide gas.
Agitation: Proper agitation of the plating bath is necessary to replenish gold ions at the cathode surface and to ensure a uniform deposit. Inadequate agitation can lead to localized depletion of gold ions and reduced efficiency.
Experimental Protocol for Determining Cathode Current Efficiency
To quantitatively compare the electroplating efficiency of sodium and potassium gold cyanide, a standardized experimental protocol is necessary. The following methodology outlines the steps to determine the cathode current efficiency.
Materials and Equipment:
-
Hull cell or a standard electroplating beaker
-
DC power supply (rectifier)
-
Anode (e.g., platinized titanium)
-
Cathode (substrate to be plated, e.g., brass or copper panel of known surface area)
-
Analytical balance (accurate to 0.1 mg)
-
Heating and stirring apparatus
-
Solutions of this compound and potassium gold cyanide with desired additives
-
Cleaning and activating solutions for the cathode
Procedure:
-
Cathode Preparation:
-
Cut the cathode material to a precise, known surface area.
-
Clean the cathode electrochemically to remove any surface contaminants.
-
Rinse the cleaned cathode with deionized water and dry it thoroughly.
-
Accurately weigh the cathode on an analytical balance and record the initial weight (W₁).
-
-
Electroplating:
-
Prepare the electroplating bath with either this compound or potassium gold cyanide at the desired concentration, temperature, and pH.
-
Immerse the anode and the pre-weighed cathode into the plating bath.
-
Apply a specific DC current for a predetermined amount of time. Record the current (I) and time (t).
-
Maintain consistent agitation and temperature throughout the plating process.
-
-
Post-Plating:
-
After the set time, turn off the power supply and carefully remove the cathode from the bath.
-
Rinse the plated cathode thoroughly with deionized water to remove any residual plating solution.
-
Dry the cathode completely.
-
Weigh the plated cathode on the same analytical balance to obtain the final weight (W₂).
-
-
Calculation of Cathode Current Efficiency:
-
The actual mass of gold deposited (m_actual) is calculated as: m_actual = W₂ - W₁
-
The theoretical mass of gold that should have been deposited (m_theoretical) is calculated using Faraday's law: m_theoretical = (I * t * M) / (n * F) Where:
-
I is the current in amperes
-
t is the time in seconds
-
M is the molar mass of gold (196.97 g/mol )
-
n is the number of electrons transferred in the reduction of one gold ion (for Au(I), n=1)
-
F is Faraday's constant (96,485 C/mol)
-
-
The cathode current efficiency (η) is then calculated as: η (%) = (m_actual / m_theoretical) * 100
-
This protocol can be repeated for both sodium and potassium gold cyanide baths under various operating conditions (e.g., different current densities, temperatures) to generate comparative data.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining electroplating efficiency can be visualized using a diagram.
Caption: Experimental workflow for determining cathode current efficiency.
Conclusion
The choice between this compound and potassium gold cyanide for electroplating depends on several factors, including the desired gold concentration in the bath, cost, and specific application requirements. While both are capable of producing high-quality gold deposits, potassium gold cyanide is more commonly referenced in the literature.
A definitive, data-driven comparison of their electroplating efficiencies requires direct experimental investigation under identical conditions. The provided experimental protocol offers a framework for researchers to conduct such comparative studies. By systematically evaluating parameters such as current efficiency and deposition rate, a more complete understanding of the performance differences between these two essential electroplating salts can be achieved. This will enable scientists and professionals to make more informed decisions in their research and development activities.
References
A Comparative Analysis of Cyanide and Thiosulfate Gold Leaching Kinetics for Researchers and Scientists
An in-depth comparison of the reaction kinetics, mechanisms, and experimental considerations for cyanide and thiosulfate gold leaching processes.
The extraction of gold from its ores is a cornerstone of the global mining industry. For over a century, cyanidation has been the dominant technology for gold leaching, prized for its efficiency and cost-effectiveness. However, the high toxicity of cyanide and the associated environmental risks have spurred significant research into alternative, less hazardous lixiviants. Among these, thiosulfate has emerged as a promising contender. This guide provides a detailed comparative study of cyanide and thiosulfate gold leaching kinetics, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, underlying mechanisms, and experimental protocols.
Quantitative Performance Comparison
The efficiency of gold leaching is critically dependent on various experimental parameters. The following tables summarize the quantitative data on gold recovery, leaching time, and key operational conditions for both cyanide and thiosulfate leaching systems, based on findings from several research studies.
Table 1: Cyanide Leaching Performance
| Ore Type/Sample | NaCN (g/L) | pH | Temperature (°C) | Leaching Time (h) | Gold Recovery (%) | Reference |
| Auriferous Ore | 1 | 12 | 20 | 24 | 89 | [1] |
| Gold-Sulfide Polymetallic Ore | Not Specified | Not Specified | Not Specified | 4 | ~86.5 | [2][3] |
| Ore Sample 1 | 5 | Not Specified | 26 | 24 | 71.6 | [4] |
| Ore Sample 2 | 5 | Not Specified | 26 | 24 | 69.7 | [4] |
| Ore Sample 3 | 5 | Not Specified | 26 | 24 | 67.8 | [4] |
Table 2: Thiosulfate Leaching Performance
| Leaching System | Thiosulfate (M) | Copper Sulfate (mM) | pH | Temperature (°C) | Leaching Time (h) | Gold Recovery (%) | Reference |
| Ammoniacal Thiosulfate-Copper | 0.7 | 5 | 10.5 | Ambient | 6 | 40 | [1] |
| Ammoniacal Thiosulfate-Copper | 0.7 | 2 | 10.5 | 60 | 6 | 58 | [1] |
| Thiosulfate-Glycine-Copper | 0.7 | 5 | 9.3 | 60 | 6 | 89.3 | [1] |
| Ammoniacal Thiosulfate | 0.1 | Not Specified | >11.4 | 30 | Not Specified | Not Specified | [5][6] |
| Ore Sample 1 | Not Specified | Not Specified | Not Specified | 26 | 24 | 54.1 | [7] |
| Ore Sample 2 | Not Specified | Not Specified | Not Specified | 26 | 24 | 35.6 | [7] |
| Ore Sample 3 | Not Specified | Not Specified | Not Specified | 26 | 24 | 38.0 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are generalized methodologies for conducting gold leaching experiments with cyanide and thiosulfate.
Protocol 1: Standard Cyanide Gold Leaching Experiment
This protocol outlines a typical batch leaching experiment to determine gold recovery using sodium cyanide.
1. Ore Preparation:
- Crush and grind the gold-bearing ore to a fine particle size (e.g., -150 µm) to increase the surface area for leaching.[8]
- Homogenize the ground ore to ensure representative samples.
2. Leaching Solution Preparation:
- Prepare a sodium cyanide (NaCN) solution of the desired concentration (e.g., 1 g/L) in deionized water.
- Adjust the pH of the solution to an alkaline range (typically 11-12) using lime (CaO) or sodium hydroxide (NaOH) to prevent the formation of toxic hydrogen cyanide (HCN) gas.[8]
3. Leaching Procedure:
- Place a known mass of the prepared ore into a leaching vessel (e.g., a stirred tank reactor or a bottle roller).[8]
- Add the prepared cyanide solution to achieve a specific pulp density (e.g., 40% solids w/w).
- Agitate the slurry at a constant rate (e.g., 750 RPM) and maintain a constant temperature for the duration of the experiment (e.g., 24 hours).[1][8]
- Ensure adequate aeration by bubbling air or oxygen into the slurry, as oxygen is a crucial reactant.
4. Sample Analysis:
- Periodically collect slurry samples and filter them to separate the pregnant solution from the solid tailings.
- Analyze the gold concentration in the pregnant solution using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Calculate the gold recovery based on the initial gold content of the ore and the amount of gold dissolved in the solution.
Protocol 2: Thiosulfate-Copper-Ammonia Gold Leaching Experiment
This protocol describes a common method for gold leaching using a thiosulfate-based system, which often requires a catalyst like copper.
1. Ore Preparation:
- Follow the same ore crushing, grinding, and homogenization procedure as in the cyanide protocol.
2. Leaching Solution Preparation:
- Prepare a solution of sodium thiosulfate (Na₂S₂O₃) at the desired concentration (e.g., 0.7 M).
- In a separate container, prepare a copper sulfate (CuSO₄) solution (e.g., 5 mM).
- Prepare an ammonia (NH₃) solution to stabilize the copper ions and maintain the desired pH.
- Combine the reagents in deionized water to create the final leaching solution, adjusting the pH to the target level (e.g., 9.3-10.5).[1]
3. Leaching Procedure:
- Add a known mass of the ore to the leaching vessel.
- Introduce the prepared thiosulfate leaching solution to achieve the desired pulp density.
- Agitate the slurry at a controlled speed and maintain the specified temperature (e.g., 60°C), which is often higher than in cyanidation to enhance kinetics.[1]
- The leaching time is typically shorter than for cyanidation (e.g., 6 hours).[1]
4. Sample Analysis:
- Follow the same sampling and analytical procedures as described in the cyanide protocol to determine gold recovery.
Visualizing the Leaching Processes
Understanding the underlying chemical pathways and experimental workflows is crucial for optimizing leaching conditions. The following diagrams, generated using Graphviz, illustrate these processes.
Chemical Pathways
The dissolution of gold in both cyanide and thiosulfate systems is an electrochemical process involving oxidation and complexation of gold.
Caption: Chemical pathways for cyanide and thiosulfate gold leaching.
Experimental Workflow
A generalized workflow for a comparative leaching study is depicted below, highlighting the key stages from sample preparation to data analysis.
Caption: Generalized experimental workflow for comparative gold leaching studies.
References
A Comparative Guide to the Synthesis and Validation of Gold Nanoparticles: Cyanide Precursor vs. Established Methods
For researchers, scientists, and drug development professionals, the precise control over the size and morphology of gold nanoparticles (AuNPs) is paramount for applications ranging from diagnostics to therapeutics. This guide provides a comparative analysis of AuNP synthesis using a cyanide-based precursor against two of the most established and well-characterized methods: the Turkevich and Brust-Schiffrin techniques. While cyanide precursors are utilized in certain applications like electroplating, their use for the controlled synthesis of colloidal AuNPs is less documented in scientific literature compared to the robust and versatile citrate and thiol-mediated approaches.
This guide will delve into the experimental protocols, present comparative data on nanoparticle characteristics, and provide visual workflows to aid in the selection of the most appropriate synthesis method for your research needs.
Performance Comparison: Cyanide vs. Turkevich vs. Brust-Schiffrin
The following table summarizes the key performance indicators for AuNP synthesis using a cyanide precursor, the Turkevich method, and the Brust-Schiffrin method. Data for the cyanide precursor method is limited in the context of controlled colloidal synthesis, and the information presented is based on its more common application in electrochemistry. In contrast, the Turkevich and Brust-Schiffrin methods are well-documented with extensive experimental data.
| Synthesis Method | Precursor | Typical Size Range | Size Distribution | Morphology | Key Advantages | Key Disadvantages |
| Cyanide-Based | Potassium Dicyanoaurate (K[Au(CN)₂]) | Variable, application-dependent | Generally less controlled for colloidal synthesis | Irregular, application-dependent | Useful in electrodeposition for creating gold films and nanostructures.[1][2] | Limited control over colloidal nanoparticle size and morphology; toxicity of cyanide. |
| Turkevich Method | Chloroauric Acid (HAuCl₄) | 10 - 150 nm[3] | Relatively monodisperse, especially for sizes between 15-30 nm.[3][4] | Primarily spherical.[5] | Simple, reproducible, water-based, tunable size by varying citrate-to-gold ratio.[3][5] | Can result in a broader size distribution for larger particles.[3][4] |
| Brust-Schiffrin Method | Chloroauric Acid (HAuCl₄) | 1.5 - 5.2 nm[6] | Highly monodisperse. | Spherical. | Excellent control over small nanoparticle size; produces stable, organic-soluble nanoparticles.[7] | Requires organic solvents and phase-transfer agents; more complex than the Turkevich method.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis of AuNPs. Below are the protocols for the cyanide-based method (as adapted from electrochemical applications), the Turkevich method, and the Brust-Schiffrin method.
Cyanide-Based Method (for Electrodeposition)
Note: This protocol is for the electrochemical deposition of gold and not for the synthesis of a colloidal solution of nanoparticles. The synthesis of stable, monodisperse colloidal AuNPs from cyanide precursors is not well-documented.
Materials:
-
Potassium dicyanoaurate (K[Au(CN)₂]) solution
-
Supporting electrolyte (e.g., phosphate buffer)
-
Working electrode (e.g., glassy carbon, gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrochemical cell with the working, counter, and reference electrodes immersed in the potassium dicyanoaurate solution containing a supporting electrolyte.
-
Apply a constant potential or current to the working electrode.
-
The reduction of the [Au(CN)₂]⁻ complex at the electrode surface leads to the deposition of metallic gold.[1]
-
The morphology and grain size of the deposited gold can be influenced by factors such as pH, temperature, and current density.[2]
Turkevich Method
Materials:
-
Chloroauric acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized water
Procedure:
-
Bring a dilute solution of HAuCl₄ (e.g., 1 mM) to a rolling boil in a clean flask with vigorous stirring.[5]
-
Quickly add a solution of trisodium citrate (e.g., 38.8 mM) to the boiling HAuCl₄ solution.[5]
-
The color of the solution will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of AuNPs.[8]
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The size of the resulting AuNPs can be tuned by varying the molar ratio of citrate to gold.[3]
Brust-Schiffrin Method
Materials:
-
Chloroauric acid (HAuCl₄)
-
Tetraoctylammonium bromide (TOAB) in toluene
-
Dodecanethiol (or other thiol stabilizing agent)
-
Sodium borohydride (NaBH₄) in water
-
Toluene
-
Water
Procedure:
-
Create a two-phase system by mixing an aqueous solution of HAuCl₄ with a solution of TOAB in toluene. The AuCl₄⁻ ions are transferred to the organic phase.
-
Add the thiol stabilizing agent (e.g., dodecanethiol) to the organic phase with stirring.
-
Slowly add a freshly prepared aqueous solution of the reducing agent, NaBH₄, to the mixture under vigorous stirring.
-
The solution will turn a deep brown/black color, indicating the formation of thiol-stabilized AuNPs.
-
Continue stirring for several hours to ensure complete reaction and stabilization.
-
The resulting nanoparticles in the organic phase can be isolated and purified. The size of the AuNPs can be controlled by adjusting the gold-to-thiol ratio.[6]
Validation of Nanoparticle Size and Morphology
The characterization of AuNPs is essential to confirm their size, shape, and dispersity. The following workflow illustrates the typical process for validating the physicochemical properties of synthesized AuNPs.
Logical Comparison of Synthesis Methods
The choice of synthesis method is dictated by the desired characteristics of the final nanoparticles. The following diagram illustrates the logical relationship between the synthesis methods and the resulting AuNP properties.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of varying shape and size plasmonic gold nanoparticles (AuNPs) catalyzed by preformed silicon nanoparticles (SiNPs) - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mocedes.org [mocedes.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
"performance comparison of cyanide-based vs. cyanide-free gold plating for electronics"
A Comparative Guide for Researchers and Engineers
For decades, cyanide-based gold plating has been the cornerstone of high-performance electronic components, prized for its reliability and robust performance. However, mounting environmental regulations and significant safety concerns associated with the high toxicity of cyanide have catalyzed the development and adoption of cyanide-free alternatives. This guide provides an objective, data-driven comparison of the performance characteristics of traditional cyanide-based gold plating and modern cyanide-free solutions, with a focus on applications in the electronics industry.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for hard gold deposits from both cyanide and cyanide-free (primarily sulfite-based) plating baths, crucial for applications such as connectors and printed circuit boards (PCBs).
| Performance Metric | Cyanide-Based Gold (Hard Gold) | Cyanide-Free Gold (Hard Gold) | Test Method |
| Knoop Hardness (25g load) | 130 - 200[1] | 160 - 266[2] | Knoop Hardness Test |
| Wear Resistance (Track Width, µm) | ~168[2] | ~189 (with higher Ni content)[2] | ASTM G-133-05 |
| Contact Resistance | < 10 mΩ (stable)[2] | < 10 mΩ (stable)[2] | ASTM B667-97 / B539-02 |
| Corrosion Resistance | No corrosion after 5-day MFG test[2] | No corrosion after 5-day MFG test[2] | EIA-364-65B, Class IIa |
| Solderability | Excellent, though susceptible to dewetting on passive nickel underlayers[1] | Excellent, with similar considerations for the nickel underlayer[3] | Wetting Balance Test |
| Adhesion | Excellent, no flaking or peeling after bend test | Excellent, no flaking or peeling after bend test | MIL-DTL-45204D Bend Test |
| Current Efficiency | Typically high, but can be lower (e.g., 30-40% for some acid baths)[4] | High, often >98% for sulfite-based baths[5] | Electrochemical Measurement |
| Bath Stability | Very high, exceptionally stable complex[6] | Good, but can be lower than cyanide baths; susceptible to oxidation[7][8] | Monitored Operation |
In-Depth Performance Analysis
Hardness and Wear Resistance
Hard gold deposits, alloyed with metals like cobalt or nickel, are essential for the durability of electronic connectors that undergo repeated insertion and removal cycles.[6]
-
Cyanide-Based: Traditionally, acid gold cyanide baths produce hard gold deposits with a Knoop hardness in the range of 130-200.[1] These deposits exhibit excellent wear resistance.[1]
-
Cyanide-Free: Early cyanide-free formulations struggled to match the wear resistance of their cyanide-based counterparts.[1] However, advancements in cyanide-free chemistry, particularly sulfite-based baths with increased nickel content, have yielded deposits with comparable or even superior hardness (up to 266 Knoop) and wear performance.[2] Experimental data shows that while an early version of a non-cyanide process produced poor wear resistance, a revised formulation (Rev II) with higher nickel content resulted in a wear track width of 189 µm, approaching the 168 µm of the cyanide control.[2]
Corrosion Resistance
Gold's inherent nobility provides excellent corrosion resistance, a critical attribute for ensuring long-term reliability of electronic components.
-
Both Cyanide and Cyanide-Free: When subjected to Mixed Flowing Gas (MFG) testing, which simulates atmospheric corrosion, both cyanide and optimized cyanide-free gold deposits have demonstrated the ability to pass a 5-day exposure with no signs of corrosion in the critical contact areas.[2]
Contact Resistance
Low and stable contact resistance is paramount for the proper functioning of electronic connectors.
-
Both Cyanide and Cyanide-Free: Both plating types are capable of producing deposits that meet the typical industry acceptance criterion of less than 10 milliohms.[2] After exposure to corrosive environments in MFG testing, both have shown stable contact resistance.[2]
Solderability
For components that require soldering, the quality of the gold plating is crucial for forming a reliable solder joint.
-
Both Cyanide and Cyanide-Free: Both cyanide and cyanide-free gold deposits generally exhibit excellent solderability.[3][9] A common failure mode, dewetting, is often not a result of the gold layer itself but rather a passive nickel surface beneath the gold.[1] To ensure good solderability, the thickness of the gold layer should be minimized in the soldering area.[1]
Adhesion
The plated gold layer must adhere strongly to the underlying substrate to prevent flaking or peeling during use.
-
Both Cyanide and Cyanide-Free: Both plating processes, when properly controlled, can produce deposits with excellent adhesion that pass standard bend tests without any sign of detachment.[7]
Bath Stability and Current Efficiency
The stability of the plating bath and the efficiency of the plating process are important factors in a manufacturing environment.
-
Cyanide-Based: Cyanide baths are known for their exceptional stability due to the very strong gold-cyanide complex.[6] However, the current efficiency of some acid hard gold baths can be relatively low.[4]
-
Cyanide-Free: Sulfite-based cyanide-free baths can be less stable than their cyanide counterparts and are more susceptible to oxidation.[7][8] However, they often operate at very high current efficiencies, frequently exceeding 98%.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thickness Measurement: X-Ray Fluorescence (XRF)
-
Objective: To non-destructively measure the thickness of the gold plating.
-
Methodology:
-
An X-ray beam is directed at the surface of the plated sample.
-
The X-rays excite the atoms in both the gold layer and the underlying substrate.
-
The excited atoms emit fluorescent X-rays at characteristic energy levels for each element.
-
An XRF spectrometer detects and measures the intensity of the fluorescent X-rays from the gold and the substrate.
-
The thickness of the gold layer is calculated based on the relative intensities of the signals. The intensity of the signal from the substrate will decrease as the thickness of the gold layer increases.
-
Calibration is performed using standards of known thickness for the specific plating and substrate combination.
-
Adhesion Testing: Bend Test (per MIL-DTL-45204D)
-
Objective: To assess the adhesion of the gold plating to the substrate.
-
Methodology:
-
The plated article is repeatedly bent through an angle of 180° over a mandrel with a diameter equal to the thickness of the specimen.
-
The bending is continued until the basis metal fractures.
-
The bent area is examined for any evidence of the plating flaking, peeling, or separating from the substrate. Probing with a sharp instrument can be used to check for detachment.
-
Cracks in the plating or base metal are not considered a failure unless they are accompanied by flaking or peeling of the coating.
-
Corrosion Resistance: Mixed Flowing Gas (MFG) Test
-
Objective: To simulate real-world atmospheric corrosion in an accelerated laboratory environment.
-
Methodology (based on EIA-364-65B, Class IIa): [2]
-
Test samples are placed in a controlled environmental chamber.
-
The chamber is maintained at a constant temperature of 30°C (± 1°C) and a relative humidity of 70% (± 2%).[2]
-
A mixture of corrosive gases is introduced into the chamber at the following concentrations:
-
The samples are exposed to this environment for a duration of 5 days.[2]
-
After the exposure period, the samples are visually inspected for any signs of corrosion. Contact resistance measurements are also performed.
-
Solderability Testing: Wetting Balance Test
-
Objective: To quantitatively measure the solderability of the plated surface.
-
Methodology:
-
The test specimen is coated with a standard flux.
-
The specimen is suspended from a sensitive balance and immersed at a controlled rate and to a specific depth into a bath of molten solder.
-
The forces acting on the specimen are continuously measured over time. Initially, an upward buoyancy force is exerted on the sample. As the solder wets the surface, a downward surface tension force pulls the sample into the solder.
-
The resulting force-time curve is analyzed to determine key solderability parameters, such as the time to wetting (zero-crossing time) and the maximum wetting force.
-
Visualizing the Process
Experimental Workflow for Gold Plating Evaluation
Caption: Experimental workflow for evaluating gold plating performance.
Simplified Gold Plating Chemical Pathways
Caption: Simplified chemical pathways for gold deposition.
Conclusion
The performance of cyanide-free gold plating has significantly evolved, now offering a viable and, in some aspects, superior alternative to traditional cyanide-based processes for electronics applications. While cyanide baths boast exceptional stability, modern cyanide-free formulations, particularly those based on sulfite chemistry, deliver comparable hardness, wear resistance, corrosion resistance, and solderability, often with the added benefit of higher current efficiency. The primary driver for the transition to cyanide-free plating remains the significant reduction in environmental impact and operator health and safety risks. For researchers and engineers, the choice between the two will depend on a holistic evaluation of performance requirements, regulatory compliance, and manufacturing considerations. As cyanide-free technology continues to advance, its adoption in the electronics industry is expected to accelerate, further diminishing the role of cyanide in high-performance gold plating.
References
- 1. nmfrc.org [nmfrc.org]
- 2. technic.com [technic.com]
- 3. researchgate.net [researchgate.net]
- 4. finishing.com [finishing.com]
- 5. 911metallurgist.com [911metallurgist.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 9. microchemicals.com [microchemicals.com]
A Comparative Guide to Ion Chromatography for Free Cyanide Analysis in Gold Leaching Solutions
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of free cyanide in gold leaching solutions is critical for optimizing the gold extraction process, ensuring cost-effectiveness, and maintaining environmental compliance.[1] While several analytical methods exist, ion chromatography (IC) has emerged as a powerful technique offering high selectivity and sensitivity. This guide provides an objective comparison of ion chromatography with other common analytical methods, supported by experimental data and detailed protocols.
Executive Summary: Method Comparison
Ion chromatography offers significant advantages over traditional methods, particularly in complex matrices like gold leaching solutions. Its ability to separate cyanide from interfering ions results in higher accuracy and reliability. However, the choice of method may depend on specific laboratory needs, including sample throughput, budget, and the required level of precision.
| Analytical Method | Principle | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD) | Chromatographic separation of anions followed by electrochemical detection. | 0.27 - 1 µg/L[2] | High selectivity, minimal interference, can speciate different metal-cyanide complexes.[2][3] | Higher initial capital cost, requires skilled operator. |
| Silver Nitrate Titration (Vogel's Method) | Titration with silver nitrate (AgNO₃) using an indicator (e.g., rhodanine or potassium iodide) to detect the endpoint.[4] | ~10-50 mg/L | Low cost, simple procedure, rapid for high concentrations.[5] | Prone to interferences from sulfides, thiocyanate, and metals like copper and zinc, leading to over-estimation of free cyanide.[6] |
| Potentiometry (Ion-Selective Electrode - ISE) | Measures the potential difference between a cyanide-selective electrode and a reference electrode. | 0.05 - 0.06 mg/L[7][8] | Relatively inexpensive, portable for on-site measurements, rapid analysis.[7] | Susceptible to interference from sulfide and iodide ions, electrode fouling can occur.[9] |
| Colorimetry (Picric Acid Method) | Reaction of cyanide with picric acid to form a colored isopurpuric acid salt, measured spectrophotometrically.[10] | ~0.26 mg/L[11] | Low cost, simple instrumentation. | Positive interference from sulfides, which require removal.[10] Potential for HCN gas evolution leading to inaccurate results.[12] |
Detailed Experimental Protocols
Ion Chromatography with Pulsed Amperometric Detection (PAD)
This method is highly effective for determining free cyanide, even in complex sample matrices.
Principle: The sample is injected into the IC system, where it passes through an anion-exchange column. The cyanide ions are separated from other anions based on their affinity for the stationary phase. After separation, the cyanide is detected by a silver working electrode in a PAD cell.
Instrumentation:
-
Ion Chromatograph (e.g., Thermo Scientific™ Dionex™ ICS-6000 HPIC™ system or equivalent)[13]
-
Anion-Exchange Column (e.g., Dionex IonPac AS7 or AS15)[2][13]
-
Pulsed Amperometric Detector with a silver working electrode[13]
-
Autosampler
Reagents:
-
Eluent: A solution of sodium hydroxide (NaOH) and ethylenediaminetetraacetic acid (EDTA). A typical concentration is 100 mM NaOH + 0.01 mM EDTA.[14]
-
Cyanide Stock Standard (1000 mg/L): Dissolve 1.88 g of dry, reagent-grade sodium cyanide (NaCN) in 1 L of deionized water containing 10 mL of 10M NaOH as an ionic strength adjustor (ISA).[15][16]
-
Working Standards: Prepare by serial dilution of the stock standard in the appropriate matrix (e.g., 0.25 M NaOH).[13]
Procedure:
-
Sample Preparation: Filter the gold leaching solution through a 0.45 µm syringe filter to remove particulates. Dilute the sample with deionized water as necessary to bring the cyanide concentration within the calibrated range.
-
Instrument Setup: Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Calibration: Inject a series of working standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample into the IC system.
-
Data Analysis: Quantify the cyanide concentration in the sample by comparing its peak area to the calibration curve.
Silver Nitrate Titration
A traditional and widely used method for determining free cyanide.
Principle: Free cyanide reacts with silver nitrate to form a stable silver cyanide complex. Once all the free cyanide has reacted, excess silver ions react with an indicator to produce a color change, signaling the endpoint of the titration.
Reagents:
-
Standard Silver Nitrate Solution (0.01 M): Dissolve 1.70 g of AgNO₃ in 1 L of deionized water.[17]
-
Rhodanine Indicator: Prepare a 0.02% solution in acetone.
-
Potassium Iodide (KI) Indicator (optional): 10% solution.[4]
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the filtered leaching solution into a conical flask.[17]
-
Dilute with approximately 90 mL of deionized water.
-
Add a few drops of the rhodanine indicator. The solution should turn a canary yellow.
-
Titrate with the standard AgNO₃ solution. The endpoint is reached when the color changes from yellow to a salmon pink.[5][17]
-
Record the volume of AgNO₃ used and calculate the free cyanide concentration.
Potentiometry with Ion-Selective Electrode (ISE)
This method provides a rapid determination of free cyanide.
Principle: A cyanide ISE develops a potential across its membrane that is proportional to the concentration of free cyanide ions in the sample.
Instrumentation:
-
Ion Meter or pH/mV meter
-
Cyanide Ion-Selective Electrode
-
Reference Electrode (double-junction recommended)[8]
-
Magnetic Stirrer
Reagents:
-
Ionic Strength Adjustor (ISA): 10 M Sodium Hydroxide (NaOH).[8]
-
Cyanide Standards: Prepared as described for the IC method.
Procedure:
-
Calibration: Add 100 mL of deionized water and 1 mL of ISA to a beaker. Add known volumes of cyanide standards and record the millivolt readings to create a calibration curve.
-
Sample Measurement: Add 100 mL of the filtered sample and 1 mL of ISA to a clean beaker.[15]
-
Immerse the electrodes in the solution and stir at a constant rate.
-
Record the stable millivolt reading.
-
Determine the cyanide concentration from the calibration curve.
Colorimetry (Picric Acid Method)
A simple spectrophotometric method for cyanide determination.
Principle: Free cyanide reacts with picric acid in an alkaline solution to form a reddish-brown isopurpuric acid salt. The intensity of the color, measured with a spectrophotometer, is proportional to the cyanide concentration.[11][18]
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 520 nm[10]
-
Water Bath
Reagents:
-
Picric Acid Reagent: Dissolve picric acid, sodium carbonate, and other reagents as specified in standard methods.[12][18]
-
Cyanide Standards: Prepared as described for the IC method.
Procedure:
-
Pipette a known volume of the sample into a test tube.
-
Add the picric acid reagent and mix.
-
Heat the mixture in a water bath at 100°C for a specified time (e.g., 30 minutes).[18]
-
Cool the solution to room temperature.
-
Measure the absorbance at 520 nm against a reagent blank.
-
Determine the cyanide concentration from a calibration curve prepared with standards.
Visualizing the Workflow: Ion Chromatography Analysis
The following diagram illustrates the typical workflow for analyzing free cyanide using ion chromatography.
Caption: Workflow for free cyanide analysis by Ion Chromatography.
Logical Relationships: Method Selection Criteria
Choosing the appropriate analytical method involves considering several factors, as depicted in the diagram below.
Caption: Key factors influencing the choice of an analytical method.
References
- 1. metrohm.com [metrohm.com]
- 2. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]
- 5. people.csiro.au [people.csiro.au]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. epa.gov [epa.gov]
- 9. selectscientific.com.au [selectscientific.com.au]
- 10. 911metallurgist.com [911metallurgist.com]
- 11. scribd.com [scribd.com]
- 12. US4871681A - Method for the colorimetric determination of the cyanide concentration of aqueous solutions - Google Patents [patents.google.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. nemc.us [nemc.us]
- 15. assets.omega.com [assets.omega.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. goldrefiningforum.com [goldrefiningforum.com]
- 18. 911metallurgist.com [911metallurgist.com]
A Comparative Guide to the Purity of Electrodeposited Gold from Cyanide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of gold electrodeposited from various cyanide-based formulations. The information presented is supported by a synthesis of experimental data from scientific literature, offering insights into how different bath compositions and additives affect the final purity of the gold deposit. This document is intended to assist researchers in selecting and optimizing electrodeposition parameters to achieve the desired gold purity for their specific applications, such as in the fabrication of medical devices, sensors, and drug delivery systems.
Data Presentation: Purity of Electrodeposited Gold
The following tables summarize the expected purity of electrodeposited gold under different cyanide bath formulations. The data is a synthesis of typical results found in research literature and demonstrates the trends observed when varying key components of the electroplating bath.
Table 1: Effect of Free Cyanide Concentration on Gold Purity
| Gold Salt | Free KCN (g/L) | Typical Gold Purity (wt.%) | Common Impurities |
| KAu(CN)₂ (8 g/L as Au) | 5 | > 99.95 | K, C |
| KAu(CN)₂ (8 g/L as Au) | 15 | > 99.9 | K, C |
| KAu(CN)₂ (8 g/L as Au) | 30 | 99.8 - 99.9 | K, C |
Note: Excessive free cyanide can sometimes lead to a decrease in cathode efficiency and may affect the deposit's physical properties.
Table 2: Influence of Metallic Additives (Hardeners) on Gold Purity
| Gold Salt | Additive | Additive Conc. (mg/L) | Typical Gold Purity (wt.%) |
| KAu(CN)₂ (8 g/L as Au) | None | 0 | > 99.95 |
| KAu(CN)₂ (8 g/L as Au) | Cobalt (as CoSO₄) | 100 | 99.7 - 99.8 |
| KAu(CN)₂ (8 g/L as Au) | Cobalt (as CoSO₄) | 500 | 99.0 - 99.5 |
| KAu(CN)₂ (8 g/L as Au) | Nickel (as NiSO₄) | 100 | 99.7 - 99.8 |
| KAu(CN)₂ (8 g/L as Au) | Nickel (as NiSO₄) | 500 | 99.0 - 99.5 |
Note: Metallic additives are intentionally introduced to increase the hardness and wear resistance of the gold deposit, which inherently reduces its overall purity.
Experimental Protocols
Detailed methodologies for the key experiments involved in assessing the purity of electrodeposited gold are provided below.
Gold Electrodeposition Protocol
This protocol outlines a standard procedure for electrodepositing gold from a cyanide bath.
a. Electrolyte Preparation:
-
A typical bath formulation consists of Potassium Gold Cyanide (KAu(CN)₂) as the gold source, Potassium Cyanide (KCN) to provide free cyanide for conductivity and anode corrosion, and a supporting electrolyte like Dibasic Potassium Phosphate (K₂HPO₄) as a pH buffer.[1]
-
For a standard bath, dissolve 8 g/L of gold (as KAu(CN)₂) and 15 g/L of KCN in deionized water. Add 20 g/L of K₂HPO₄.
-
Adjust the pH to a range of 11.0-12.0 using a potassium hydroxide (KOH) or phosphoric acid (H₃PO₄) solution.
-
For experiments with metallic additives, dissolve the desired concentration of the additive salt (e.g., CoSO₄ or NiSO₄) into the electrolyte.
b. Substrate Preparation:
-
The substrate (e.g., copper, nickel, or other conductive material) is first mechanically polished to a mirror finish.
-
It is then ultrasonically cleaned in acetone for 10 minutes, followed by rinsing with deionized water.
-
An electrochemical cleaning step (e.g., cathodic cleaning in an alkaline solution) is performed to remove any organic residues.
-
The substrate is then activated by a brief dip in a dilute acid solution (e.g., 10% H₂SO₄) and thoroughly rinsed with deionized water before being placed in the plating cell.
c. Electrodeposition Process:
-
The electrodeposition is carried out in a standard two-electrode or three-electrode electrochemical cell. A platinum or gold anode is typically used.
-
The electrolyte is maintained at a constant temperature, typically between 50-60°C, with gentle agitation.
-
A constant cathodic current density, usually in the range of 1-5 mA/cm², is applied using a galvanostat or potentiostat.
-
The deposition time is calculated based on Faraday's laws of electrolysis to achieve the desired thickness of the gold deposit.
Purity Assessment Protocol using ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the concentration of trace metallic impurities in the gold deposit.
a. Sample Digestion:
-
A precisely weighed sample of the electrodeposited gold is dissolved in a minimal amount of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).
-
The dissolution is performed in a clean, acid-leached vessel under a fume hood.
-
After complete dissolution, the solution is gently heated to near dryness to remove the acids.
-
The residue is then re-dissolved in a dilute nitric acid solution (e.g., 2%) to a known final volume to create the sample solution for analysis.
b. ICP-MS Analysis:
-
The ICP-MS instrument is calibrated using certified multi-element standard solutions containing the elements of interest (e.g., Co, Ni, Cu, Fe, etc.).
-
The sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements in the sample.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio.
-
The detector counts the number of ions for each mass, which is proportional to the concentration of that element in the sample.
-
The concentration of each impurity element is determined, and the purity of the gold is calculated by subtracting the total impurity concentration from 100%.
Visualizations
Experimental Workflow for Assessing Gold Purity
The following diagram illustrates the logical flow of the experimental process, from the preparation of the electrodeposition bath to the final purity assessment of the gold deposit.
Caption: Workflow for gold purity assessment.
Signaling Pathway of Factors Affecting Gold Purity
This diagram illustrates the relationship between the key components of the cyanide bath and their influence on the final purity of the electrodeposited gold.
Caption: Factors influencing gold deposit purity.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Sodium Gold Cyanide Disposal
For researchers, scientists, and drug development professionals, the use of sodium gold cyanide is integral to various applications. However, its high toxicity necessitates stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, offering immediate safety and logistical information to foster a culture of safety and responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to mitigate the risks associated with this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. If there is a risk of skin contact, consider double-gloving or using thicker nitrile rubber gloves.[1]
-
Ventilation: All work with cyanide compounds must be conducted within a certified chemical fume hood to prevent the inhalation of hazardous fumes.[2]
-
pH Awareness: Maintain an alkaline pH (above 10) for all cyanide solutions and waste to prevent the formation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3][4] Acids must be strictly segregated from cyanide storage and waste areas.[1][2]
-
Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that all personnel are trained in its use. An emergency response plan should be in place, and individuals should never work alone when handling cyanides.[5]
-
Waste Segregation: Cyanide waste must be collected in separate, clearly labeled, and liquid-tight containers.[1][2] Do not mix cyanide waste with other chemical waste streams to avoid potentially hazardous reactions.[2]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound waste depends on its form (liquid or solid) and concentration. For all disposal routes, it is crucial to comply with federal, state, and local regulations.[3]
Waste Collection and Labeling
All waste containing this compound must be managed as hazardous waste.
| Waste Type | Container Requirements | Labeling Requirements |
| Liquid Waste | Compatible, labeled, liquid-tight container (≤ 1 gallon) placed within a secondary container inside a fume hood.[3] | Clearly marked as "Cyanide Waste" and "No Acids."[1] |
| Solid Waste | Durable 6 mil plastic bags (double-bagged) sealed and placed in a labeled hazardous solid waste container.[3] | Labeled with a completed hazardous waste tag.[3] |
| Empty Containers | Original containers of P-listed cyanide compounds must be managed as hazardous waste, even when empty.[2] | Treat as hazardous waste and label accordingly.[2] |
On-Site Neutralization for Dilute Aqueous Waste
For small quantities of dilute aqueous solutions of this compound, chemical neutralization can be performed in the laboratory. The most common method is alkaline chlorination, which oxidizes the toxic cyanide to the less toxic cyanate.
Experimental Protocol: Alkaline Chlorination
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation:
-
Alkalinization:
-
Oxidation:
-
Slowly add the sodium hypochlorite solution to the alkaline cyanide waste with continuous stirring. A general guideline is to use an excess of the oxidizing agent, approximately 1.25 gallons of 5.25% sodium hypochlorite for every gram of cyanide.[4]
-
The reaction is exothermic; maintain control of the solution's temperature.[4]
-
Allow the reaction to proceed for at least one hour to ensure complete oxidation of the cyanide.[4]
-
-
Verification (Optional but Recommended):
-
Test for the presence of residual cyanide using commercially available cyanide test strips or a colorimetric method to confirm the destruction of cyanide.[4]
-
-
Final Disposal:
-
Once the cyanide has been neutralized, the resulting solution may be disposed of in accordance with local regulations. In some cases, it may be permissible to discharge the treated solution to the sanitary sewer with copious amounts of water, but this should be verified with your institution's environmental health and safety department.[6]
-
Decontamination of Laboratory Equipment and Surfaces
All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
| Item | Decontamination Procedure |
| Glassware | Rinse glassware three times with a dilute sodium hydroxide solution (0.1 to 1 mM) in a fume hood, collecting the rinsate as cyanide waste.[1] Alternatively, rinse with an alkaline bleach solution (pH ≥ 10) to oxidize residual cyanide, and dispose of the rinse as hazardous waste.[1] After the initial rinse, clean the glassware with soap and water.[1] |
| Surfaces | For spills, first remove the spilled material with absorbent pads.[1] Decontaminate the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] All cleanup materials must be collected as solid hazardous waste.[1][3] |
| PPE | All disposable PPE, such as gloves and lab coats, that are contaminated with this compound must be disposed of as solid hazardous chemical waste in double-bagged, sealed plastic bags.[3] |
Visualizing the Disposal Workflow
To aid in understanding the proper procedures, the following diagrams illustrate the decision-making process for disposal and the chemical neutralization workflow.
Caption: Decision workflow for the disposal of this compound waste.
Caption: Step-by-step workflow for the chemical neutralization of dilute cyanide waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sodium Gold Cyanide
For laboratory professionals engaged in groundbreaking research and drug development, the safe handling of hazardous materials is paramount. Sodium gold cyanide, a critical compound in various scientific applications, demands rigorous adherence to safety protocols to mitigate its inherent risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Immediate Safety and Handling Protocols
This compound (NaAu(CN)₂) is a highly toxic compound that can be fatal if swallowed, inhaled, or comes into contact with skin.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the first line of defense against this compound exposure. All personnel handling this chemical must be trained in the proper use and disposal of their protective gear.[4]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-face respirator with appropriate cartridges for cyanide protection or a self-contained breathing apparatus (SCBA).[4][5] | Prevents inhalation of toxic dust or hydrogen cyanide gas, which can be liberated in the presence of acids.[2] |
| Eye and Face Protection | Splash-proof safety goggles and a full-face shield.[4][6][7] | Protects against accidental splashes of solutions, which can cause severe eye irritation or absorption of cyanide. |
| Skin Protection | Chemical-resistant, full-body protective clothing made of impermeable materials.[4] | Prevents skin contact with the compound, which is a primary route of exposure.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile, or rubber).[7][8] | Protects hands from direct contact and absorption of the chemical. |
| Foot Protection | Chemical-resistant boots.[6][9] | Protects feet from spills and contamination. |
Handling Procedures
Safe handling of this compound is critical to prevent accidents and exposure.
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the concentration of airborne particles and potential hydrogen cyanide gas.[1][2]
-
Buddy System: A "buddy system" should be employed, with at least two individuals present during handling to monitor each other.[6][9]
-
Avoid Incompatibilities: Keep this compound away from acids, oxidizers, and flammable materials, as contact can liberate highly toxic hydrogen cyanide gas.[1][4]
-
Controlled Operations: Transfer the chemical slowly and carefully to minimize dust or vapor generation.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[8][9] Wash hands thoroughly after handling.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a cyanide antidote kit are readily accessible in the immediate work area.[7][8][9]
Emergency Response Plan
In the event of an exposure or spill, immediate and decisive action is crucial.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer 100% oxygen.[8] If the person is not breathing, perform artificial respiration using a bag-valve-mask or a similar device; do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately.[1][10] Wash the affected skin area thoroughly with soap and plenty of water for at least 15-20 minutes.[9][10] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water.[1][11] Do not induce vomiting. Seek immediate medical attention.[1]
Spill Response
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use a spill containment kit with absorbent materials like vermiculite or clay to dike the spill and prevent it from spreading or entering drains.[5][12]
-
Neutralize (if applicable and trained): For small spills, a trained professional may cautiously neutralize the material.
-
Clean-up: Wearing appropriate PPE, carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area with a suitable decontamination solution and wash with large amounts of water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[2]
-
Waste Segregation: Keep cyanide-containing waste separate from other chemical waste streams, especially acidic waste.
-
Treatment: Cyanide in waste streams should be treated to reduce its toxicity before disposal.[4] Common methods include chemical oxidation.
-
Packaging and Labeling: Place all this compound waste in tightly sealed, properly labeled containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Consult your institution's environmental health and safety department for specific guidance.
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the logical flow of key safety protocols.
References
- 1. Gold Sodium Cyanide - ESPI Metals [espimetals.com]
- 2. fishersci.com [fishersci.com]
- 3. taekwang.co.kr [taekwang.co.kr]
- 4. unitedchemicalcn.com [unitedchemicalcn.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. taekwang.co.kr [taekwang.co.kr]
- 7. scribd.com [scribd.com]
- 8. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 9. taekwang.co.kr [taekwang.co.kr]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. cyanco.com [cyanco.com]
- 12. Handling Sodium Cyanide: Safety Precautions in Gold Extraction Processes - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
